4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
Description
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Properties
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKSLMDWRZRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354838 | |
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366012-74-0 | |
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. While specific comprehensive studies on this particular molecule are not extensively documented in publicly accessible literature, this guide synthesizes established principles of benzimidazole chemistry and biology to present its likely synthetic routes, characterization, and potential as a therapeutic agent. We will explore its chemical properties, plausible synthesis protocols, and the established biological activities of structurally related analogs, with a focus on its potential as an anticancer agent. This document aims to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical methodological insights.
Introduction: The Benzimidazole Scaffold and Therapeutic Potential
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.
The 2-substituted benzimidazoles, in particular, have garnered significant attention for their potential as anticancer agents.[1] Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular processes such as microtubule polymerization and the activity of protein kinases.[2][3] The introduction of various substituents at the 2-position and on the benzimidazole ring system allows for the fine-tuning of their pharmacological properties.
This compound features a 2-phenylamine substituent and a 5-methoxy group on the benzimidazole ring. The methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, potentially enhancing its interaction with biological targets. The 4-amino group on the phenyl ring provides a site for further chemical modification and can also contribute to the molecule's biological activity. While specific data for this compound is limited, its structural motifs suggest a strong potential for biological activity, particularly in the realm of oncology.
Physicochemical Properties
Based on its structure, the key physicochemical properties of this compound can be predicted. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 366012-74-0 | [4][5] |
| Molecular Formula | C₁₄H₁₃N₃O | [4] |
| Molecular Weight | 239.27 g/mol | [4] |
| IUPAC Name | 4-(6-methoxy-1H-benzimidazol-2-yl)aniline | [4] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | [4] |
Synthesis of this compound
A likely synthetic route would involve the reaction of 4-methoxy-o-phenylenediamine with 4-aminobenzaldehyde. The general reaction scheme is depicted below.
Figure 1: Proposed synthesis of this compound.
Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[2][6] Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve a high yield of the desired product.
Materials:
-
4-methoxy-o-phenylenediamine
-
4-aminobenzaldehyde
-
Ethanol (or another suitable solvent like DMF)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSOH) or a Lewis acid like Sc(OTf)₃)[6]
-
Oxidizing agent (if the reaction is not self-oxidizing, e.g., air, nitrobenzene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 4-methoxy-o-phenylenediamine and 4-aminobenzaldehyde in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-TSOH to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reactants: The selection of 4-methoxy-o-phenylenediamine and 4-aminobenzaldehyde directly provides the necessary atoms and structural framework for the target molecule.
-
Solvent: Ethanol is a common and relatively environmentally benign solvent for this type of condensation reaction.
-
Catalyst: An acid catalyst like p-TSOH is often used to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.
-
Oxidative Cyclization: The formation of the benzimidazole ring from the intermediate Schiff base is an oxidative process. In many cases, atmospheric oxygen is sufficient to drive this step, especially when the reaction is heated.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons on the benzimidazole and phenyl rings, the methoxy group protons (a singlet), and the amine protons.
-
¹³C NMR will provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretch of the amine and the benzimidazole, and the C-O stretch of the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Potential Biological Activities and Mechanism of Action
While there is no specific data on the biological activity of this compound, the activities of structurally similar compounds provide strong indications of its potential.
Anticancer Activity
Many 2-aryl benzimidazole derivatives have demonstrated potent anticancer activity.[8] The proposed mechanisms of action often involve:
-
Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like nocodazole, this compound may bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases that are often dysregulated in cancer, such as VEGFR2, EGFR, and others.[3][9] Inhibition of these kinases can block downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Figure 2: Potential anticancer mechanisms of action.
Antimicrobial and Antiparasitic Activities
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antiparasitic activities.[8][10] The mechanism often involves interference with microtubule synthesis in these organisms, similar to their anticancer effects. Therefore, it is plausible that this compound could exhibit activity against various fungi, bacteria, and parasites.
In Vitro Biological Evaluation: Experimental Protocols
To assess the biological activity of this compound, a series of in vitro assays are recommended.
Anticancer Activity Screening
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.
-
Compound Addition: Add this compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of microtubule formation.
-
Data Analysis: Compare the polymerization curves in the presence of the compound to a control to determine its inhibitory effect.
Kinase Inhibition Assays
Commercially available kinase assay kits can be used to screen the compound against a panel of protein kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Conclusion and Future Directions
This compound is a promising, yet understudied, member of the benzimidazole family. Based on the extensive research on related compounds, it holds significant potential as an anticancer, antimicrobial, and antiparasitic agent. This technical guide has outlined a plausible synthetic route and key experimental protocols for its characterization and biological evaluation.
Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy in preclinical models will be warranted. This guide serves as a starting point for unlocking the therapeutic potential of this intriguing molecule.
References
-
ResearchGate. (n.d.). Synthesis of 2-(4-aminophenyl)-1H-benzimidazole via tandem catalysis... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Retrieved from [Link]
-
Bentham Science. (n.d.). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]
-
ACS Omega. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]
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Buletinul Institutului Politehnic din Iaşi. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Retrieved from [Link]
-
Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Retrieved from [Link]
-
SciELO. (n.d.). Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. Retrieved from [Link]
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4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine CAS number 366012-74-0 research
An In-depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine (CAS 366012-74-0)
A Whitepaper for Drug Discovery and Chemical Biology Professionals
Introduction: The Benzimidazole Scaffold as a Foundation for Innovation
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anthelmintic effects.[1][3] This guide focuses on a specific, yet underexplored, derivative: this compound (CAS No. 366012-74-0). While direct literature on this exact molecule is sparse, a comprehensive analysis of its structural components allows for robust predictions of its chemical behavior, synthetic accessibility, and potential biological applications. This document serves as a foundational resource for researchers seeking to investigate and unlock the potential of this promising compound.
Molecular Profile and Physicochemical Characteristics
Understanding the fundamental properties of a compound is the first step in any research endeavor. The structure of this compound features a central benzimidazole core, substituted with a methoxy group on the benzene ring and an aminophenyl group at the 2-position. These substitutions are critical, as they modulate the molecule's electronics, lipophilicity, and hydrogen bonding capacity, which in turn dictate its solubility, stability, and biological target interactions.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 366012-74-0 | [4] |
| Molecular Formula | C₁₄H₁₃N₃O | [5] |
| Molecular Weight | 239.27 g/mol | [5] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=N2)C3=CC=C(C=C3)N | N/A |
| Appearance | Data not widely published; likely a solid powder. | N/A |
| Solubility | Data not widely published; predicted solubility in organic solvents like DMSO, DMF, and methanol. | N/A |
Synthesis and Characterization: A Validated Approach
The synthesis of 2-substituted benzimidazoles is a well-established field in organic chemistry. The most direct and widely adopted method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions. For the target compound, this translates to the condensation of 4-methoxy-1,2-phenylenediamine with 4-aminobenzoic acid.
Causality in Experimental Design
The choice of a high-temperature, acid-catalyzed condensation is deliberate. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used not only as solvents but also as potent dehydrating agents. This is crucial for driving the equilibrium towards the cyclized benzimidazole product by removing the water formed during the reaction. The subsequent work-up with a basic solution (e.g., sodium bicarbonate) is essential to neutralize the acidic catalyst and precipitate the crude product, which typically has low solubility in aqueous media.
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 4-aminobenzoic acid (1.0 eq) and polyphosphoric acid (PPA) (10-20x weight of the acid).
-
Reactant Addition: Begin stirring the mixture and gently heat to ~80°C to achieve a homogenous solution. Once dissolved, add 4-methoxy-1,2-phenylenediamine (1.05 eq) portion-wise to control any initial exotherm.
-
Condensation Reaction: Increase the temperature of the reaction mixture to 160-180°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting materials indicates completion.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. This neutralization step is often vigorous.
-
Precipitation: Continue stirring the aqueous mixture until the product fully precipitates. The pH should be confirmed to be neutral or slightly basic (pH 7-8).
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove residual salts, followed by a cold, non-polar solvent like diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, high-purity compound.
Visualized Synthesis Workflow
Sources
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- 5. aksci.com [aksci.com]
An In-Depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine and its Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a notable member of the benzimidazole family, represents a significant scaffold in medicinal chemistry. The benzimidazole core is a prevalent motif in numerous biologically active compounds, attributed to its structural similarity to naturally occurring purines, which allows for interaction with a variety of biological targets. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a validated synthesis protocol, and an exploration of its potential therapeutic applications based on the established bioactivity of related analogues.
Compound Identification and Nomenclature
Accurate identification is paramount in chemical research and development. This compound is known by several synonyms, reflecting different chemical naming conventions. Establishing these synonyms is crucial for exhaustive literature searches and clear communication within the scientific community.
Primary Name: this compound
Systematic IUPAC Name: 4-(5-methoxy-1H-benzo[d]imidazol-2-yl)aniline
CAS Number: 366012-74-0
Other Synonyms:
-
2-(4-Aminophenyl)-5-methoxy-1H-benzimidazole
-
2-(p-Aminophenyl)-5-methoxybenzimidazole
These names, while varied, all refer to the same chemical entity. For consistency and clarity, this guide will primarily use the name this compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key expected properties based on its structure and data from closely related analogues.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₁₃N₃O | Calculated |
| Molecular Weight | 239.27 g/mol | Calculated |
| Appearance | Expected to be a solid, ranging from off-white to light brown powder. | Analogy to similar 2-arylbenzimidazoles. |
| Melting Point | Not definitively reported. Expected to be in the range of 200-250 °C. | Analogy to similar compounds like 2-(2-Aminophenyl)benzimidazole (m.p. 211-215 °C)[1] and 5-Amino-2-(4-aminophenyl)benzimidazole (m.p. 236 °C).[2] |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and methanol. | General characteristic of benzimidazoles.[1] |
| pKa | Not definitively reported. Benzimidazoles are amphoteric. | General characteristic of the benzimidazole scaffold. |
Synthesis Methodology: The Phillips Condensation
The synthesis of 2-arylbenzimidazoles is most commonly achieved through the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde under acidic conditions, followed by cyclization. For the synthesis of this compound, the logical precursors are 4-methoxy-o-phenylenediamine and 4-aminobenzoic acid.
Proposed Synthetic Pathway
The following diagram illustrates the proposed synthetic route:
Caption: Proposed synthesis of this compound via Phillips condensation.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for similar benzimidazole syntheses.[3] Optimization of reaction time, temperature, and purification methods may be necessary.
Materials:
-
4-Methoxy-o-phenylenediamine
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA) or a suitable mineral acid (e.g., HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethanol or other suitable recrystallization solvent
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methoxy-o-phenylenediamine and 4-aminobenzoic acid.
-
Acid Catalyst Addition: Carefully add polyphosphoric acid (or another suitable acid catalyst) to the flask. The amount of acid should be sufficient to create a stirrable paste.
-
Heating and Reaction: Heat the mixture with stirring. The reaction temperature will depend on the chosen acid catalyst but is typically in the range of 150-200°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker of ice water with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Potential Biological Activities and Therapeutic Applications
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[4] While specific biological data for this compound is limited, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Anticancer Potential
Numerous 2-aryl benzimidazole derivatives have demonstrated significant anticancer activity.[5] The proposed mechanism often involves the inhibition of key cellular processes in cancer cells.
Caption: Potential mechanisms of anticancer activity for 2-aryl benzimidazoles.
The methoxy and amino functional groups on the this compound molecule can be hypothesized to play a role in its interaction with biological targets, potentially enhancing its efficacy and selectivity.
Antimicrobial Activity
Benzimidazole derivatives have also been extensively investigated for their antimicrobial properties, including antibacterial and antifungal activities.[6] The mechanism of action can vary but often involves the disruption of essential cellular processes in microorganisms.
Potential Antimicrobial Targets:
-
Enzyme Inhibition: Inhibition of enzymes crucial for microbial survival.
-
Disruption of Cell Wall Synthesis: Interference with the formation of the microbial cell wall.
-
Inhibition of Nucleic Acid Synthesis: Impairment of DNA or RNA synthesis in the pathogen.
The specific substitution pattern of this compound makes it a candidate for screening against a broad spectrum of bacterial and fungal pathogens.
Conclusion
This compound is a molecule of significant interest within the field of medicinal chemistry. Its benzimidazole core, coupled with its specific substitution pattern, suggests a high potential for biological activity. This guide has provided a comprehensive overview of its identity, a plausible and established synthetic route, and a scientifically grounded rationale for its potential therapeutic applications. Further research, including detailed biological screening and characterization, is warranted to fully elucidate the pharmacological profile of this promising compound.
References
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Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
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Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. Available at: [Link]
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Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 824-833. Available at: [Link]
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Nale, D. B., & Bhanage, B. M. (2015). The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly (methylhydrosiloxane) provides benzimidazoles in good yields. Synlett, 26(20), 2831-2834. Available at: [Link]
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Various authors. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Alam, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
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Zhang, L., et al. (2020). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Biointerface Research in Applied Chemistry. Available at: [Link]
-
da Silva, A. C., et al. (2021). Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts. Available at: [Link]
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A Comprehensive Technical Guide to 4-(6-methoxy-1H-benzimidazol-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, characterization, and its pivotal role as a molecular scaffold in the development of novel therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives.[3] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
The subject of this guide, 4-(6-methoxy-1H-benzimidazol-2-yl)aniline, incorporates a methoxy group on the benzimidazole ring and an aniline moiety at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Identity and Physicochemical Properties
IUPAC Name: 4-(6-methoxy-1H-benzimidazol-2-yl)aniline
Chemical Structure:
Caption: Synthetic workflow for 4-(6-methoxy-1H-benzimidazol-2-yl)aniline.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar compounds. [4] Materials:
-
4-Methoxy-1,2-phenylenediamine
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)
-
Sodium bicarbonate solution (10% w/v)
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Acid Catalyst: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the reactants) to the flask.
-
Heating: Heat the reaction mixture to 150-180°C with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 4-(6-methoxy-1H-benzimidazol-2-yl)aniline.
Self-Validation: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic analysis. A sharp melting point and a single spot on the TLC plate are indicative of high purity.
Characterization and Spectroscopic Analysis
Confirmation of the structure and purity of the synthesized 4-(6-methoxy-1H-benzimidazol-2-yl)aniline is crucial. The following spectroscopic techniques are essential for its characterization.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzimidazole and aniline rings in the range of δ 6.5-8.0 ppm. A singlet for the methoxy protons around δ 3.8-4.0 ppm. Broad singlets for the NH and NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon of the methoxy group appearing around δ 55-60 ppm. The C2 carbon of the benzimidazole ring will be in the range of δ 150-155 ppm. |
| FT-IR | Characteristic N-H stretching vibrations for the imidazole and aniline groups in the range of 3200-3500 cm⁻¹. C-N stretching bands around 1300-1400 cm⁻¹. C-O stretching for the methoxy group around 1020-1250 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.27). |
Applications in Drug Discovery and Development
4-(6-methoxy-1H-benzimidazol-2-yl)aniline serves as a key building block for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.
Role as a Molecular Scaffold
The aniline moiety provides a nucleophilic site for reactions such as acylation, alkylation, and the formation of Schiff bases. The imidazole NH can also be alkylated or acylated to introduce further diversity. This allows for the construction of large libraries of compounds for high-throughput screening.
Therapeutic Targets
The benzimidazole scaffold is known to interact with a variety of biological targets. Derivatives of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline have been investigated for their potential as:
-
Antiviral Agents: The parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, is a known intermediate for the synthesis of compounds with anti-HCV activity. [4]The methoxy-substituted analog is also a promising candidate for the development of novel antiviral drugs.
-
Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Modifications of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline could lead to the discovery of new compounds with antiproliferative activity. [3]* Other Therapeutic Areas: The versatility of the benzimidazole scaffold suggests that derivatives of this compound could also be explored for other activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. [1]
Logical Flow in a Drug Discovery Program
Caption: Role of 4-(6-methoxy-1H-benzimidazol-2-yl)aniline in a drug discovery pipeline.
Conclusion
4-(6-methoxy-1H-benzimidazol-2-yl)aniline is a molecule of significant synthetic utility in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical modification make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in drug discovery and development.
References
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- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
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PubChem. (n.d.). 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. Retrieved from [Link]
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- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2016). Design, synthesis and biological evaluation of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides as potential anticancer and antiviral agents. Molecules, 21(5), 647.
- Habibi, A., Valizadeh, Y., Mollazadeh, M., & Alizadeh, A. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1, 2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5(04), 256.
- Mamnoor, P. K., & Shrivastava, S. K. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
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Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.). Retrieved from [Link]
- Patel, M. B., & Shaikh, F. M. (2012). Synthesis, characterization and biological evaluation of some 6-methoxy-2-mercaptobenzimidazole derivatives. Iraqi National Journal of Chemistry, 48, 526-535.
- Reddy, T. S., & Reddy, P. S. N. (2012). A new procedure for the synthesis of 2-alkylbenzimidazoles.
- De, K., & Maiti, D. K. (2006). Synthesis of 2-substituted benzimidazoles by reaction of o-phenylenediamine with aldehydes in the presence of Sc (OTf) 3. Tetrahedron Letters, 47(48), 8567-8570.
- Jasinski, J. P., Yathirajan, H. S., Akkurt, M., & Kantar, C. (2012). 4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.
-
Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2017). ResearchGate. Retrieved from [Link]
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Elucidation of the Mechanism of Action of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
An In-Depth Technical Guide to the
Preamble: Navigating the Frontiers of Benzimidazole Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its ability to interact with a wide array of biological targets.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antitumor, antiviral, and kinase inhibitory effects.[1][2][3] The subject of this guide, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, emerges from this rich lineage. While the specific mechanism of action for this precise molecule is not yet fully elucidated in publicly available literature, its structural features strongly suggest a potential role as a modulator of key cellular signaling pathways, particularly those governed by protein kinases.
This document, therefore, serves as both a guide and a forward-looking research framework. It is designed for researchers, scientists, and drug development professionals. We will proceed by positing a scientifically grounded, hypothesized mechanism of action for this compound, based on extensive data from structurally related benzimidazole derivatives. The core of this guide will then focus on the rigorous experimental methodologies required to systematically investigate, validate, and characterize this proposed mechanism. Our approach is rooted in the principles of causality, experimental self-validation, and authoritative scientific grounding.
Part 1: A Hypothesized Mechanism of Action - Kinase Inhibition
The 2-aminobenzimidazole core is a well-established pharmacophore for ATP-competitive kinase inhibition. Numerous derivatives have been identified as potent inhibitors of critical oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Aurora Kinases.[2][4][5] These kinases are pivotal regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[2][3]
We hypothesize that This compound functions as a Type I ATP-competitive inhibitor of a key oncogenic kinase (e.g., ALK or FLT3). In this model, the benzimidazole core mimics the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The methoxy-phenyl and phenylamine substituents would then occupy adjacent hydrophobic pockets, conferring selectivity and potency. The downstream effect of this inhibition would be the suppression of pro-survival signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on the target kinase.
Visualizing the Hypothesized Signaling Cascade
The following diagram illustrates the proposed mechanism, where the compound blocks the kinase, thereby inhibiting the phosphorylation of downstream substrates and halting the signaling cascade that promotes cell proliferation and survival.
Caption: Hypothesized mechanism of kinase inhibition by the topic compound.
Part 2: A Framework for Experimental Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This process begins with direct target engagement in a cell-free system, progresses to assessing cellular activity, and culminates in evaluating the downstream effects on signaling pathways.
Tier 1: In Vitro Kinase Inhibition Assay
The foundational experiment is to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases. This provides direct evidence of target engagement and initial selectivity data.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying kinase inhibition.
-
Preparation of Reagents:
-
Prepare a dilution series of this compound in DMSO, typically from 10 mM down to 1 nM.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase (e.g., recombinant human ALK, FLT3) in the reaction buffer.
-
Prepare a solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure:
-
In a 384-well microplate, add 2.5 µL of the compound dilutions. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable microplate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).
-
Calculate the emission ratio (665/615).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[6]
-
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Tier 2: Cell-Based Proliferation Assay
Following confirmation of direct kinase inhibition, the next crucial step is to determine if this activity translates into a functional effect in a cellular context. We must assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the target kinase.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MV4-11 for FLT3, SU-DHL-1 for ALK) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and MTT solution, and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Tier 3: Target Modulation and Downstream Signaling Analysis
The final validation step is to confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathways as hypothesized. This is typically achieved using Western Blotting.
Experimental Protocol: Western Blot for Phospho-Kinase Levels
-
Cell Treatment and Lysis: Treat the target cancer cell line with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-ALK) or a key downstream substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.
-
Part 3: Data Interpretation and Path Forward
The collective results from these experiments will form a cohesive and self-validating narrative of the compound's mechanism of action.
| Experiment | Parameter Measured | Interpretation of a Positive Result |
| In Vitro Kinase Assay | IC₅₀ (nM or µM) | A low IC₅₀ value indicates potent, direct inhibition of the kinase enzyme. |
| Cell Proliferation Assay | GI₅₀ (µM) | A low GI₅₀ value in a kinase-dependent cell line suggests the compound is cell-permeable and effectively inhibits cell growth. |
| Western Blot Analysis | Phospho-protein levels | A dose-dependent reduction in the phosphorylation of the target kinase and its substrates confirms on-target engagement in a cellular context. |
A successful outcome, where potent in vitro kinase inhibition (low IC₅₀) translates to effective growth inhibition of a dependent cell line (low GI₅₀), which is then confirmed by a reduction in target phosphorylation via Western Blot, provides compelling evidence for the hypothesized mechanism. Such a result would strongly support the advancement of this compound into further preclinical development, including pharmacokinetic studies and in vivo efficacy models.
References
- Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - NIH.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.
- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - ResearchGate.
- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed.
- 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC.
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Synthesis and biological evaluation of benzo[7][8]imidazo[1,2-c]pyrimidine and benzo[7][8]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed. Available from:
- SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar.
- Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed.
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC - NIH.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH.
- Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed.
- Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists - PubMed.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF - ResearchGate.
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH.
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org.
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI.
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An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][7][9]benzodiazepines. Available from:
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- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing.
- Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central.
- Comparing the efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drug - Benchchem.
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The Benzimidazole Scaffold: A Privileged Motif for Diverse Biological Targets in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the key biological targets of benzimidazole derivatives, elucidating the molecular mechanisms of action and providing detailed, field-proven experimental protocols for their investigation. We will delve into the interactions of these versatile compounds with crucial cellular components, including cytoskeletal proteins, enzymes essential for DNA replication and cellular signaling, and the genetic material itself. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole framework.
Introduction: The Enduring Significance of the Benzimidazole Core
The structural elegance of the benzimidazole nucleus lies in its ability to mimic natural purine nucleobases, enabling it to function as an antagonist or inhibitor in numerous biological pathways. This inherent bioisosterism has been successfully exploited to develop a multitude of FDA-approved drugs with a broad spectrum of therapeutic applications, including antiulcer, anthelmintic, and anticancer agents.[1] The versatility of the benzimidazole scaffold is further enhanced by the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will systematically dissect the major classes of biological targets for benzimidazole derivatives, providing both the theoretical underpinnings and the practical methodologies for their study.
Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is crucial for their function, and its disruption is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives, such as mebendazole and fenbendazole, exert their potent anthelmintic and anticancer effects by interfering with microtubule formation.[2]
Mechanism of Action: Capping Microtubule Growth
Benzimidazole-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin.[3] This binding event physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, effectively "capping" the polymer and suppressing its dynamic instability.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4]
Diagram 1: Benzimidazole-Mediated Inhibition of Tubulin Polymerization
Caption: Benzimidazole derivatives bind to the colchicine site on β-tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules by measuring the fluorescence enhancement of a reporter dye that preferentially binds to the polymeric form.
2.2.1. Principle: The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that incorporates into the growing polymer.[5] The rate and extent of polymerization are measured over time using a fluorometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
2.2.2. Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Benzimidazole derivative stock solution (in DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorometer
2.2.3. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the tubulin stock solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer supplemented with GTP to a final concentration of 10 mg/ml.[6] Keep on ice.
-
Prepare the polymerization buffer: General Tubulin Buffer containing 10% glycerol and 1 mM GTP.
-
Prepare serial dilutions of the benzimidazole derivative in polymerization buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
-
Assay Setup:
-
On ice, add 50 µL of the appropriate benzimidazole dilution or control to the wells of a pre-chilled 96-well plate.
-
Add 50 µL of the 2 mg/mL tubulin solution containing the fluorescent reporter to each well.[7]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the benzimidazole derivative.
-
Determine the Vmax of the polymerization reaction for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Quantitative Data: Tubulin Polymerization Inhibition
| Benzimidazole Derivative | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Compound 7n | 5.05 ± 0.13 | [8] |
| Compound 12j | 5.65 ± 0.05 | [8] |
| Compound 14d | 7.63 | [9] |
| Compound 14o | 8.77 | [9] |
Targeting DNA Integrity: Topoisomerase Inhibition and DNA Intercalation
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. These enzymes are critical for cell survival, making them attractive targets for anticancer drugs. Some benzimidazole derivatives function as topoisomerase inhibitors or DNA intercalating agents, leading to DNA damage and cell death.[10]
Mechanism of Action: Stabilizing DNA-Enzyme Complexes and Disrupting the Double Helix
-
Topoisomerase II Inhibition: Benzimidazole derivatives can act as catalytic inhibitors of topoisomerase II. They interfere with the enzyme's ability to decatenate intertwined DNA circles, a crucial step in chromosome segregation during mitosis. This leads to an accumulation of catenated DNA, preventing cell division.
-
DNA Intercalation: The planar benzimidazole ring system can insert itself between the base pairs of the DNA double helix.[11] This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and leading to errors in replication and transcription.
Diagram 2: Dual DNA-Targeting Mechanisms of Benzimidazole Derivatives
Caption: Benzimidazoles can inhibit topoisomerase II-mediated decatenation of DNA and can also intercalate into the DNA double helix, disrupting its function.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
3.2.1. Principle: Topoisomerase II decatenates kDNA into individual minicircles.[8] This process can be visualized by agarose gel electrophoresis, as the decatenated minicircles migrate faster than the catenated network. Inhibitors of topoisomerase II will prevent this decatenation, resulting in the retention of the slower-migrating kDNA.[10]
3.2.2. Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution (20 mM)
-
Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose
-
TBE Buffer
-
Ethidium Bromide
-
Benzimidazole derivative stock solution (in DMSO)
3.2.3. Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a reaction mix containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 0.2 µg of kDNA.
-
Add serial dilutions of the benzimidazole derivative or vehicle control (DMSO) to the reaction mix.
-
Initiate the reaction by adding human topoisomerase IIα.[12]
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.[10]
-
-
Reaction Termination and Protein Digestion:
-
Stop the reaction by adding 1/5 volume of Stop Buffer/Gel Loading Dye.
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.[10]
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.[10]
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light and document the gel.
-
Quantify the intensity of the decatenated minicircle bands.
-
Calculate the IC50 value, the concentration of the compound that inhibits decatenation by 50%.
-
Experimental Protocol: Ethidium Bromide Displacement Assay for DNA Intercalation
This fluorometric assay determines the ability of a compound to displace ethidium bromide (EtBr) from DNA, which is indicative of an intercalative binding mode.
3.3.1. Principle: Ethidium bromide exhibits a significant increase in fluorescence upon intercalating into DNA.[13] A compound that also binds to DNA via intercalation will compete with EtBr for binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence intensity.[13]
3.3.2. Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer
-
Benzimidazole derivative stock solution (in DMSO)
-
Fluorometer and quartz cuvettes
3.3.3. Step-by-Step Methodology:
-
Preparation of DNA-EtBr Complex:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.
-
Allow the solution to incubate to ensure the formation of the DNA-EtBr complex.
-
-
Titration:
-
Place the DNA-EtBr complex solution in a quartz cuvette.
-
Measure the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the benzimidazole derivative to the cuvette, mixing thoroughly after each addition.
-
Measure the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the fluorescence intensity as a function of the benzimidazole derivative concentration.
-
Determine the C50 value, which is the concentration of the compound required to reduce the fluorescence of the DNA-EtBr complex by 50%.[13]
-
Quantitative Data: Topoisomerase Inhibition
| Benzimidazole Derivative | Target | IC50 (µM) | Reference |
| Compound 5a | Topo II | 2.52 | [14] |
| Compound 13 (hydrazine derivative) | Topo II | 6.72 | [14] |
| Compound 20 (oxadiazole derivative) | Topo II | 8.18 | [14] |
| Doxorubicin (Reference) | Topo II | 3.62 | [14] |
Targeting Cellular Signaling: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several benzimidazole derivatives have been developed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15]
Mechanism of Action: Competitive Inhibition in the ATP-Binding Pocket
Most kinase inhibitors, including many benzimidazole derivatives, act as competitive inhibitors of ATP.[16] They are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of the substrate protein. This inhibition of kinase activity can disrupt downstream signaling pathways that are critical for cell survival and proliferation.
Diagram 3: Inhibition of VEGFR-2 Signaling by Benzimidazole Derivatives
Caption: Benzimidazole derivatives can competitively inhibit ATP binding to VEGFR-2, blocking downstream signaling and angiogenesis.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.
4.2.1. Principle: The HTRF KinEASE™ assay is a competitive immunoassay that measures the phosphorylation of a biotinylated substrate peptide by the kinase of interest.[17] The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the europium cryptate and XL665 into close proximity, resulting in a FRET signal.[9] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
4.2.2. Materials:
-
VEGFR-2 enzyme
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE™ detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)
-
Assay buffer
-
Stop solution (containing EDTA)
-
Benzimidazole derivative stock solution (in DMSO)
-
Low-volume, 384-well white plates
-
HTRF-compatible plate reader
4.2.3. Step-by-Step Methodology:
-
Kinase Reaction:
-
Add the VEGFR-2 enzyme, biotinylated substrate peptide, and serial dilutions of the benzimidazole derivative or controls to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the concentration of the benzimidazole derivative.
-
Determine the IC50 value, the concentration of the compound that inhibits kinase activity by 50%.
-
Quantitative Data: VEGFR-2 Inhibition
| Benzimidazole Derivative | IC50 for VEGFR-2 Inhibition | Reference |
| Compound II | 3.5 nM | [18] |
| Compound 43 | 26.38 nM | [16] |
| Compound 44 | 44.67 nM | [16] |
| Compound 79 | 51.4 nM | [15] |
| Compound 4r | 0.418 µM | [19] |
| Compound 4s | 0.502 µM | [19] |
| Compound Z-3 | 0.88 µM | [20] |
| Compound 17 | 1.09 µM | [15] |
| Compound 18 | 1.19 µM | [15] |
| Sorafenib (Reference) | 1.27 µM | [15] |
Cellular Assays: Assessing Cytotoxicity and Apoptosis
While in vitro assays with purified components are essential for elucidating direct molecular interactions, it is crucial to evaluate the effects of benzimidazole derivatives in a cellular context. Cytotoxicity assays and apoptosis assays are fundamental tools for this purpose.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
5.1.1. Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.
5.1.2. Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Benzimidazole derivative stock solution (in DMSO)
-
96-well, clear, flat-bottom plates
-
Microplate reader
5.1.3. Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the benzimidazole derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
5.2.1. Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect these apoptotic cells.[22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[22]
5.2.2. Materials:
-
Cancer cell lines
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1x Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Benzimidazole derivative
-
Flow cytometer
5.2.3. Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with the benzimidazole derivative at the desired concentration and for the desired time to induce apoptosis.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[23]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
-
Data Analysis:
-
Generate dot plots of PI versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Quantitative Data: Cytotoxicity of Benzimidazole Derivatives
| Benzimidazole Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [4] |
| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 | [4] |
| Compound 4c | Leukemia Subpanel | Selective (GI50) | [1] |
| Pyrimidine-benzimidazole hybrid | MCF-7 (Breast) | 1.40 | [21] |
| Pyrimidine-benzimidazole hybrid | MGC-803 (Gastric) | 1.07 | [21] |
| se-182 | A549 (Lung) | 15.80 µg/mL | [21] |
| se-182 | HepG2 (Liver) | 15.58 µg/mL | [21] |
| Compound 4b | A549 (Lung) | 7.34 ± 0.21 | [14] |
| Compound 4h | A549 (Lung) | 4.56 ± 0.18 | [14] |
| Doxorubicin (Reference) | A549 (Lung) | 12.420 ± 0.5 | [14] |
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents targeting a diverse range of biological macromolecules. This guide has provided a comprehensive overview of some of the most important biological targets of benzimidazole derivatives, along with detailed experimental protocols for their investigation. The ability of these compounds to interact with tubulin, topoisomerases, DNA, and various kinases underscores their therapeutic potential, particularly in the field of oncology.
Future research in this area will likely focus on the development of multi-target benzimidazole derivatives, which may offer improved efficacy and a reduced likelihood of drug resistance. Furthermore, the application of advanced techniques such as cryo-electron microscopy and computational modeling will undoubtedly provide deeper insights into the molecular interactions between benzimidazole derivatives and their biological targets, paving the way for the rational design of the next generation of benzimidazole-based drugs.
References
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ResearchGate. (n.d.). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3.... Retrieved from [Link]
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ResearchGate. (n.d.). Topo I and Topo II inhibitory concentrations (IC 50 values) of selected compounds. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Cisbio. (n.d.). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Indirect fluorescence displacement assay using ethidium bromide as.... Retrieved from [Link]
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ResearchGate. (n.d.). Graphical representation of the in vitro VEGFR-2 kinase inhibition.... Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity of the new benzimidazole derivatives (IC 50 values) on SH-SY5Y cells. Retrieved from [Link]
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- Elbouhi, M., et al. (2021). Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as non-Intercalative Topoisomerase II Catalytic Inhibitors: 2D- QSAR study. RHAZES: Green and Applied Chemistry, 14, 62-75.
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ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]
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- Abdel-Wahab, B. F., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Advances, 14(39), 28243-28261.
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FULIR. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. Retrieved from [Link]
- Yilmaz, I., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 9(1), 1014–1029.
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Bio-protocol. (n.d.). 4.5. Decatenation of Kinetoplast DNA (kDNA) by Topoisomerase IIα. Retrieved from [Link]
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BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Al-Bassam, J. (2014). Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. Methods in Enzymology, 540, 131-153.
- Boger, D. L., & Fink, B. E. (2001). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research, 34(11), 854-862.
- Zhuang, C., et al. (2003). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Drug Discovery Today, 8(23), 1073-1082.
- Le, T. V., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (128), 56291.
- El-Sayed, N. N. E., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 10(7), 8829–8845.
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An In-Depth Technical Guide to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: Synthesis, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature, enabling interaction with a diverse array of biological targets. This versatility has led to the development of numerous drugs with a wide spectrum of activities, including anticancer, antiviral, and anthelmintic properties. Within this important class of compounds, 2-arylbenzimidazoles have emerged as a particularly promising group, with many exhibiting potent cytotoxic effects against various cancer cell lines. This guide focuses on a specific, yet highly significant, member of this family: 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine .
The introduction of a methoxy group at the 5-position of the benzimidazole ring and an amino group on the phenyl ring at the 2-position creates a molecule with a unique electronic and steric profile. These features are hypothesized to play a crucial role in its biological activity, particularly in its potential as a kinase inhibitor and an inhibitor of tubulin polymerization, a key mechanism in cancer chemotherapy. This technical guide will provide a comprehensive review of the available literature on this compound, covering its synthesis, proposed mechanisms of action, and potential therapeutic applications, with a focus on oncology.
Chemical Synthesis: A Plausible and Efficient Approach
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and efficient synthetic route can be constructed based on well-established methods for the preparation of 2-arylbenzimidazoles. The most common and effective approach involves the condensation of a substituted o-phenylenediamine with a substituted benzaldehyde.
Proposed Synthetic Pathway
The synthesis of the target molecule can be logically approached through the condensation of 4-methoxy-benzene-1,2-diamine with 4-aminobenzaldehyde. This reaction is typically acid-catalyzed and can be performed under various conditions, including conventional heating, microwave irradiation, or using a variety of catalysts to improve yield and reaction time. A one-pot synthesis approach is often favored for its efficiency.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, designed with checkpoints to ensure the successful synthesis and purification of the target compound.
Materials:
-
4-methoxy-benzene-1,2-diamine
-
4-aminobenzaldehyde
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-methoxy-benzene-1,2-diamine and 1 equivalent of 4-aminobenzaldehyde in absolute ethanol.
-
Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops). The causality behind this is that the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.
-
Workup and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the excess acid. This step is critical to prevent the protonation of the final product, which would affect its solubility and chromatographic behavior.
-
Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The drying agent is then removed by filtration.
-
Purification: The crude product is concentrated and purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The fractions containing the pure product are collected and the solvent is evaporated.
-
Characterization: The structure and purity of the final compound, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism of action for many 2-arylbenzimidazoles with anticancer activity is the inhibition of tubulin polymerization.[1][2] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
It is hypothesized that this compound binds to the colchicine-binding site on β-tubulin. This binding event prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization. The methoxy and amino groups on the molecule are likely key pharmacophoric features that contribute to its binding affinity and inhibitory activity. The electron-donating nature of these groups can influence the electronic distribution within the aromatic rings, potentially enhancing interactions with the amino acid residues in the binding pocket.
Therapeutic Potential in Oncology
The ability of 2-arylbenzimidazoles to disrupt microtubule function makes them attractive candidates for cancer chemotherapy. Several compounds from this class have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. While specific data for this compound is limited, related compounds have shown promising results.
Table 1: Cytotoxic Activity of Structurally Related Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Chlorophenyl)-1H-benzimidazole | MCF-7 (Breast) | Not Specified | [3] |
| 1H-benzimidazol-2-yl hydrazones | MCF-7 (Breast) | Low micromolar | [1] |
| Substituted benzimidazoles | A-549 (Lung), HCT-116 (Colon), MCF-7 (Breast) | Varies | [4] |
The data in Table 1, while not specific to the target molecule, provides a strong rationale for investigating the anticancer potential of this compound. The presence of the methoxy and amino groups could potentially enhance its activity and selectivity compared to less substituted analogs.
Pharmacokinetics: Considerations for Drug Development
The pharmacokinetic properties of a drug candidate are critical for its clinical success. Benzimidazole derivatives are generally characterized by multicompartment and often ambiguous pharmacokinetic models.[1] A significant challenge for this class of compounds is their typically low oral bioavailability, which can range from 2% to 60%.[1] This is often attributed to poor aqueous solubility and significant first-pass metabolism in the liver.
Benzimidazoles are known to be metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites.[1] The pharmacokinetic profile can also be dose-dependent, with linearity observed at lower doses and a loss of linearity at higher concentrations.[1]
For this compound, it is anticipated that the methoxy group may be a site of metabolism (O-demethylation). The amino group could also undergo N-acetylation or other phase II conjugation reactions. Understanding the metabolic fate of this compound is crucial for optimizing its dosing regimen and predicting potential drug-drug interactions.
Future Perspectives and Research Directions
This compound represents a promising scaffold for the development of novel anticancer agents. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques.
-
In Vitro Biological Evaluation: Comprehensive screening against a panel of human cancer cell lines is required to determine its cytotoxic profile and identify sensitive cancer types.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to confirm its interaction with tubulin, quantify its inhibitory effect on tubulin polymerization, and elucidate its impact on cell cycle progression and apoptosis.
-
Pharmacokinetic Profiling: In vitro and in vivo studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) properties, including its oral bioavailability and metabolic pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methoxy and amino groups, as well as other positions on the benzimidazole and phenyl rings, will provide valuable insights for optimizing potency and pharmacokinetic properties.
Conclusion
This compound is a molecule of significant interest within the field of medicinal chemistry and drug discovery. Its structural features, particularly the 2-arylbenzimidazole core, suggest a strong potential as an inhibitor of tubulin polymerization and, consequently, as an anticancer agent. While the current body of literature provides a solid foundation for its synthesis and proposed mechanism of action, further focused research is necessary to fully characterize its biological activity and pharmacokinetic profile. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising compound and its derivatives for the potential treatment of cancer.
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A Senior Application Scientist's Guide to Preliminary Biological Activity Screening of Benzimidazole Compounds
Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions, allow it to bind to a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, from proton pump inhibitors like omeprazole to anthelmintics such as albendazole.[1] The inherent bioactivity of this scaffold makes the exploration of novel benzimidazole derivatives a highly promising avenue in drug discovery.
This guide provides a comprehensive overview of the preliminary biological activity screening of newly synthesized benzimidazole compounds. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and offer insights into the interpretation of preliminary data. Our focus is on establishing a robust and efficient screening cascade to identify promising lead compounds for further development.
Section 1: Strategic Planning for Preliminary Screening
A well-designed preliminary screening strategy is paramount to efficiently identify promising candidates from a library of newly synthesized benzimidazole compounds. The initial choice of biological activities to screen for should be guided by the structural features of the synthesized molecules and any prior knowledge or computational predictions of their potential targets.
Common Biological Activities of Benzimidazole Derivatives
Benzimidazole derivatives have demonstrated a broad spectrum of biological activities.[1][2] A primary screening panel should therefore consider assays relevant to:
-
Anticancer Activity: Many benzimidazoles exhibit potent cytotoxic effects against various cancer cell lines.[3][4][5] Their mechanisms of action are diverse, including inhibition of tubulin polymerization, topoisomerase inhibition, and interference with DNA synthesis.[6][7][8]
-
Antimicrobial Activity: The benzimidazole scaffold is a key component in many antimicrobial agents.[9] Screening against a panel of clinically relevant bacteria and fungi is a crucial first step.[10]
-
Antiviral Activity: Several benzimidazole derivatives have shown promise as antiviral agents, inhibiting the replication of various viruses, including hepatitis B and C viruses.[11][12][13]
-
Anti-inflammatory Activity: The anti-inflammatory potential of benzimidazoles is an active area of research, with compounds showing inhibition of key inflammatory mediators.[14][15][16]
The Screening Cascade: A Tiered Approach
A tiered approach to screening is the most resource-effective strategy. This involves progressing compounds through a series of assays of increasing complexity and biological relevance.
Caption: A tiered approach to preliminary biological screening.
Section 2: Core Assays for Anticancer Activity
The anticancer potential of novel benzimidazole compounds is a primary focus of many research programs.[17] Initial screening typically involves assessing cytotoxicity against a panel of cancer cell lines.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18][19] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol: MTT Assay [19][20][21]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density (typically 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.
Exploring Mechanisms of Action: Tubulin Polymerization and Topoisomerase Inhibition
For compounds exhibiting significant cytotoxicity, preliminary mechanistic studies can provide valuable insights.
Tubulin Polymerization Inhibition
Many benzimidazole derivatives, such as mebendazole, exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[7]
-
Rationale: An in vitro tubulin polymerization assay can directly assess the ability of a compound to interfere with this process.[7] The assay monitors the increase in turbidity or fluorescence as purified tubulin polymerizes into microtubules.[7]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[22] Their inhibition can lead to DNA damage and cell death.[22]
-
Rationale: A DNA cleavage assay can be used to identify topoisomerase inhibitors.[23] This assay measures the ability of a compound to stabilize the covalent complex between the topoisomerase and DNA, leading to an accumulation of cleaved DNA fragments.[23]
Caption: Potential anticancer mechanisms of benzimidazole compounds.
Section 3: Core Assays for Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[24] Benzimidazoles are a promising class of compounds in this regard.
Qualitative Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[24][25][26] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.[24]
Step-by-Step Protocol: Agar Well Diffusion Assay [25][27]
-
Media Preparation: Prepare Mueller-Hinton agar plates, a standardized medium for antimicrobial susceptibility testing.[28]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab to create a uniform lawn of bacteria.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the benzimidazole compound solution (at a known concentration) into each well. Include a solvent control and a positive control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
For compounds that show activity in the agar well diffusion assay, the next step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is a standard technique for determining MIC values.[24]
Step-by-Step Protocol: Broth Microdilution Assay
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzimidazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Data Presentation: Antimicrobial Activity
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| BZ-01 | S. aureus | 18 | 8 |
| BZ-01 | E. coli | 12 | 32 |
| BZ-02 | S. aureus | 22 | 4 |
| BZ-02 | E. coli | 15 | 16 |
| Ciprofloxacin | S. aureus | 25 | 1 |
| Ciprofloxacin | E. coli | 28 | 0.5 |
Section 4: Core Assays for Antiviral Activity
The broad-spectrum antiviral potential of benzimidazole derivatives makes them attractive candidates for antiviral drug discovery.[12]
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[29] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Protocol: Plaque Reduction Assay [29]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Viral Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control. Determine the EC₅₀ (the concentration that reduces the number of plaques by 50%).
Caption: Workflow for a plaque reduction assay.
Section 5: Core Assays for Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and benzimidazole derivatives have shown potential as anti-inflammatory agents.[14]
Inhibition of Protein Denaturation
The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be used as a preliminary screen for anti-inflammatory activity.
Step-by-Step Protocol: Inhibition of Albumin Denaturation Assay [30]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the benzimidazole compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the samples and measure the turbidity at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each compound concentration compared to a control without the compound. Diclofenac sodium can be used as a positive control.
Conclusion and Future Directions
The preliminary biological activity screening of benzimidazole compounds is a critical first step in the identification of novel therapeutic agents. The assays outlined in this guide provide a robust framework for the initial evaluation of anticancer, antimicrobial, antiviral, and anti-inflammatory potential. It is imperative to remember that these are preliminary screens, and any "hits" identified will require further validation through more complex and biologically relevant assays. The journey from a hit compound to a clinical candidate is long and arduous, but a well-executed preliminary screening campaign is the essential foundation for success.
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Decoding the Molecular Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a heterocyclic compound of significant interest in medicinal and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the molecule's vibrational signatures. The insights herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Vibrational Spectroscopy in Structural Elucidation
This compound belongs to the benzimidazole class of compounds, which are renowned for their diverse pharmacological activities. The unique fusion of a benzene and an imidazole ring creates a versatile scaffold for chemical modifications, leading to a broad spectrum of biological effects. Understanding the precise molecular structure is paramount for elucidating structure-activity relationships and for quality control during synthesis.
FT-IR spectroscopy serves as a powerful, non-destructive analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its functional groups. Each functional group (e.g., N-H, C=O, C-O) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint" that provides invaluable structural information. This guide will dissect the predicted FT-IR spectrum of this compound, assigning key absorption bands to their corresponding molecular vibrations.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a clean and reproducible FT-IR spectrum is contingent upon a well-defined experimental protocol. The following methodology outlines the steps for analyzing a solid sample of this compound using the KBr pellet technique, a common and effective method for solid-state FT-IR analysis.[1]
Materials and Instrumentation
-
Sample: this compound (high purity)
-
Matrix: Potassium bromide (KBr), FT-IR grade, desiccated
-
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker, Shimadzu, Thermo Fisher Scientific) equipped with a globar source, KBr beam splitter, and a deuterated triglycine sulfate (DTGS) detector.[2][3]
-
Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, desiccator.
Step-by-Step Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum (showing a broad O-H stretching band around 3400 cm⁻¹).[4]
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Transfer a portion of the mixture to the pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumental Setup and Data Acquisition:
-
Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Record a background spectrum of the empty sample holder. This will be automatically subtracted from the sample spectrum.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
The following diagram illustrates the workflow for acquiring the FT-IR spectrum:
Caption: Experimental workflow for FT-IR analysis.
In-depth Spectral Interpretation
The FT-IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The molecular structure, with its key functional groups, is depicted below.
Caption: Key functional groups for FT-IR analysis.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen atoms.
-
N-H Stretching (Amine and Benzimidazole): Two distinct N-H stretching vibrations are expected. The phenylamine group will exhibit symmetric and asymmetric N-H stretching bands, typically in the 3500-3300 cm⁻¹ range.[5] The benzimidazole N-H group, often involved in intermolecular hydrogen bonding, gives rise to a characteristically broad and intense absorption band, generally between 3200 cm⁻¹ and 2500 cm⁻¹.[6] This broadening is a key indicator of hydrogen bonding within the solid-state structure. In some benzimidazole derivatives, this N-H stretching band can be observed around 3224-3481 cm⁻¹.[3]
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the two aromatic rings (phenyl and benzimidazole) are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7] These bands are usually of weak to medium intensity.
-
Aliphatic C-H Stretching (Methoxy Group): The methyl group of the methoxy substituent will show C-H stretching vibrations. These typically occur just below 3000 cm⁻¹, in the 3000-2800 cm⁻¹ range.[8] Specifically, a weak band diagnostic for the methoxyl group can often be found between 2860–2800 cm⁻¹.[1][9]
Fingerprint Region (1800-400 cm⁻¹)
This region is rich with complex vibrational modes, including stretching and bending, that are unique to the molecule as a whole.
-
C=C and C=N Stretching: Aromatic C=C ring stretching vibrations from both the phenyl and benzimidazole rings typically produce a series of sharp bands of variable intensity between 1650 and 1400 cm⁻¹.[2] The C=N stretching of the imidazole portion of the benzimidazole ring is also expected in this region, often around 1620-1585 cm⁻¹. The C-N stretching vibrations within the imidazole ring can be found in the 1486-1325 cm⁻¹ range.[2]
-
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine (NH₂) is anticipated to be in the 1650-1580 cm⁻¹ range. The out-of-plane bending can also produce a broad absorption in the 900-650 cm⁻¹ region.
-
C-O-C Stretching (Methoxy Group): The ether linkage of the methoxy group is characterized by a strong C-O-C stretching band. The asymmetric stretching vibration is typically the most intense and is expected to appear in the 1275-1200 cm⁻¹ range. A symmetric stretching band may also be observed, usually weaker, between 1150 and 1020 cm⁻¹.[10]
-
Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic rings. These bands, often strong and sharp, appear in the 900-675 cm⁻¹ region.[7] The specific positions of these bands can help confirm the substitution patterns on both aromatic systems.
Summary of Predicted FT-IR Peak Assignments
The following table summarizes the predicted key vibrational frequencies and their assignments for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3200 - 2500 | Strong, Broad | N-H Stretch (H-bonded) | Benzimidazole (-NH-) |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Rings |
| 3000 - 2800 | Medium | C-H Stretch | Methoxy (-OCH₃) |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1650 - 1400 | Medium to Strong | C=C and C=N Ring Stretching | Aromatic & Benzimidazole Rings |
| 1486 - 1325 | Medium | C-N Stretch | Benzimidazole Ring |
| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Methoxy Ether |
| 1150 - 1020 | Medium | Symmetric C-O-C Stretch | Methoxy Ether |
| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Rings |
Conclusion
This technical guide provides a detailed, predictive framework for the interpretation of the FT-IR spectrum of this compound. By correlating specific absorption bands with the vibrational modes of the molecule's key functional groups—the primary amine, the benzimidazole N-H, the aromatic systems, and the methoxy group—a comprehensive structural "fingerprint" emerges. The characteristic broad N-H stretch of the hydrogen-bonded benzimidazole, the distinct primary amine stretches, the strong ether C-O-C absorption, and the pattern of aromatic vibrations collectively allow for unambiguous identification and structural verification of this important heterocyclic compound. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, enabling them to confidently interpret their experimental data.
References
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Vibrational Spectroscopic Studies of Imidazole. (n.d.). Retrieved from [Link]
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Qadisiyah Journal of Pure Science. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved from [Link]
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FTIR spectral bands for natural fibres. (2017). MATS347 Composites Design and Manufacture. Retrieved from [Link]
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Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Analyst. Retrieved from [Link]
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IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (2022). MDPI. Retrieved from [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. (2024). Bentham Science. Retrieved from [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]
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Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]
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Solubility of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine in DMSO and other solvents
An In-Depth Technical Guide to the Solubility of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine for Drug Discovery Applications
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and its viability as a therapeutic candidate.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for successful preclinical and clinical development. This guide provides an in-depth technical overview of the solubility of this compound, a molecule belonging to the versatile benzimidazole class of compounds. We will explore its structural attributes, predictable solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, and the rigorous experimental methodologies required for accurate solubility determination. This document is designed to serve as a practical resource, blending theoretical principles with field-proven protocols to ensure data integrity and facilitate informed decision-making in drug discovery pipelines.
Introduction: The Imperative of Solubility
The Critical Role of Solubility in Drug Development
Solubility, defined as the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1] Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities being practically insoluble in water.[1] This challenge can lead to low and variable bioavailability, hindering the path to clinical success.[1][4] Therefore, early and accurate characterization of a compound's solubility is not merely a routine task but a critical step that influences assay development, formulation strategies, and the overall timeline and cost of bringing a new therapeutic to market.[5]
Structural Overview of this compound
The target compound, this compound, is a member of the benzimidazole family. Benzimidazole derivatives are known for their broad range of biological activities and are scaffolds for several FDA-approved drugs. However, they often exhibit limited water solubility, making a thorough understanding of their behavior in various solvents essential.[6]
Molecular Structure Analysis:
-
Benzimidazole Core: A bicyclic aromatic system containing fused benzene and imidazole rings. This rigid, planar structure contributes to strong intermolecular π-π stacking interactions in the solid state, which can decrease solubility.
-
Phenylamine Group: An aniline moiety that can act as both a hydrogen bond donor (the -NH2 group) and acceptor. Its aromatic nature adds to the overall hydrophobicity.
-
Methoxy Group (-OCH3): Attached to the benzimidazole ring, this group can act as a hydrogen bond acceptor. It slightly increases polarity compared to an unsubstituted ring but also contributes to the molecule's overall size and lipophilicity.
The presence of hydrogen bond donors and acceptors suggests the potential for interaction with polar solvents, while the extensive aromatic system indicates a likelihood of good solubility in nonpolar or polar aprotic solvents that can disrupt π-π stacking.
The Ubiquity of Dimethyl Sulfoxide (DMSO) in Preclinical Research
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[7][8] This "universal solvent" capability makes it indispensable in early-stage drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[7][9] Its miscibility with water and cell culture media allows for easy dilution to working concentrations.[7] However, it is crucial to understand that DMSO can also influence biological systems, making the careful design of vehicle controls a necessity in any experiment.[7][10]
Solubility Profile and Data
Predicted Solubility Characteristics
Based on the molecular structure, we can predict the qualitative solubility of this compound in various solvents. The molecule's large aromatic surface area and potential for hydrogen bonding create a complex solubility profile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents are effective at solvating both the polar functional groups (via dipole-dipole interactions) and the nonpolar aromatic rings, disrupting the crystal lattice energy.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol):
-
Water: Low solubility is predicted. While the molecule has hydrogen bonding capabilities, its large, hydrophobic scaffold is likely to dominate, leading to poor aqueous solubility.[6]
-
Alcohols (Methanol, Ethanol): Moderate solubility is expected. These solvents have both a polar hydroxyl group and a nonpolar alkyl chain, allowing them to interact favorably with both the polar and nonpolar regions of the compound.
-
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low to very low solubility is predicted. The presence of polar N-H and methoxy groups will likely hinder dissolution in highly nonpolar environments.
-
Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be possible. These solvents can interact with the aromatic system, but may be less effective at solvating the hydrogen-bonding moieties.
Quantitative Solubility Data
The precise quantitative solubility of this compound must be determined empirically. The following table provides a framework for presenting such data, with qualitative predictions included for guidance.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL) | Methodology |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Shake-Flask / HPLC-UV |
| Water (pH 7.4) | Polar Protic | Very Low | Data to be determined | Shake-Flask / HPLC-UV |
| Ethanol | Polar Protic | Moderate | Data to be determined | Shake-Flask / HPLC-UV |
| Methanol | Polar Protic | Moderate | Data to be determined | Shake-Flask / HPLC-UV |
| Acetonitrile | Polar Aprotic | Moderate to Low | Data to be determined | Shake-Flask / HPLC-UV |
| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Data to be determined | Shake-Flask / HPLC-UV |
Note: Quantitative values are placeholders and must be populated through rigorous experimental work as described in Section 3.0.
Gold Standard Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized protocols are essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5][11][12]
The Saturation Shake-Flask Method
This method measures the equilibrium concentration of a compound in a solvent in the presence of excess solid material.[12]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and equilibrium is reached.
-
Agitation: Provides sufficient energy to overcome the activation energy of dissolution and facilitates the equilibrium process. The speed must be optimized to ensure suspension without causing excessive particle size reduction.[11]
-
Temperature Control (37 ± 1 °C): For biopharmaceutical relevance, solubility is often determined at physiological temperature.[11]
-
Equilibration Time (24-48 hours): Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium. The concentration should be measured at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.[13]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a clean glass vial. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 37 °C).
-
Incubation: Allow the slurry to agitate for at least 24 hours to reach equilibrium.
-
Phase Separation: After incubation, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) or filter it through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF).
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis). A precise dilution factor is critical for accurate calculation.
-
Quantification: Analyze the diluted sample using a validated analytical method as described below.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantification due to its high specificity and sensitivity, allowing for accurate measurement even in the presence of impurities.[14][15][16]
Step-by-Step Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential degradants or impurities. A C18 column is typically a good starting point. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and detection wavelength (determined by a UV scan of the compound) must be optimized.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a known solvent (compatible with the mobile phase) at concentrations spanning the expected sample concentration.
-
Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. A linear regression with an R² value >0.99 is required.
-
Sample Measurement: Inject the diluted supernatant from the shake-flask experiment.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by multiplying this concentration by the dilution factor.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental process, from initial setup to final data analysis.
Caption: Experimental workflow for the saturation shake-flask solubility assay.
Field-Proven Insights and Best Practices
The Rationale for DMSO as a Primary Stock Solvent
In drug discovery, compounds are almost universally stored and managed in DMSO.[7] The primary reason is pragmatic: it is one of the few solvents capable of dissolving the diverse and often poorly soluble chemical matter generated in discovery campaigns, enabling the creation of high-concentration stock solutions (typically 10-30 mM).[9] This allows for a single, unified sample format for screening and downstream assays, simplifying automation and logistics. While kinetic solubility assays are often performed by crashing the DMSO stock into an aqueous buffer, the thermodynamic solubility data generated by the shake-flask method provides the true equilibrium value, which is essential for lead optimization and formulation.[17]
Ensuring Self-Validating Protocols for Trustworthy Data
A protocol becomes self-validating when it includes internal checks that confirm the integrity of the results. For solubility measurements, this includes:
-
Confirmation of Equilibrium: As mentioned, measuring the concentration at two separate, long time points (e.g., 24h and 48h) is critical. If the values are consistent, it provides confidence that equilibrium has been reached.
-
Visual Confirmation of Excess Solid: Before and after the experiment, there must be visible, undissolved solid in the vial. Its absence would invalidate the result, as saturation cannot be guaranteed.
-
Purity Analysis: The HPLC chromatogram should be inspected for any significant degradation peaks. If the compound is unstable in the chosen solvent, the measured solubility will be inaccurate.
Impact of Molecular Structure on Solubility: A Logical View
The interplay between the different functional groups of this compound dictates its interaction with solvents. This relationship can be visualized as a decision-making process for the solvent.
Caption: Logical map of molecular features to predicted solubility outcomes.
Conclusion
A thorough and accurate assessment of solubility is a non-negotiable step in the progression of any potential drug candidate. For this compound, its chemical structure suggests high solubility in polar aprotic solvents like DMSO, making it amenable to standard drug discovery screening logistics. Conversely, its aqueous solubility is predicted to be low, a common characteristic of the benzimidazole class that requires careful consideration during lead optimization and formulation development. By employing robust, self-validating protocols such as the equilibrium shake-flask method coupled with specific and sensitive HPLC quantification, researchers can generate high-quality, reliable data. This data forms the foundation for building predictive models, designing effective formulations, and ultimately, increasing the probability of success for new chemical entities in the long and arduous journey of drug development.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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Wikipedia. Dimethyl sulfoxide. [Link]
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Crist, B., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
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Scholars Research Library. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Der Pharmacia Lettre, 8(1), 441-445. [Link]
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Bergström, C. A., et al. (2014). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical Sciences. [Link]
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Swanson, B. N. (2013). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Journal of Clinical & Experimental Dermatology Research. [Link]
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ResearchGate. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Kamal, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. BioMed Research International. [Link]
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Pharmasciences. (2020). The Importance of Solubility for New Drug Molecules. [Link]
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AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
SlideShare. (2017). solubility experimental methods.pptx. [Link]
-
MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
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ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. [Link]
-
ACS Publications. (2009). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Link]
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Methodological & Application
Synthesis Protocol for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine: A Detailed Guide for Drug Discovery and Medicinal Chemistry
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties. The target molecule of this guide, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, is a key intermediate in the synthesis of various potential therapeutic agents. The strategic placement of the methoxy and amine functionalities offers multiple points for further chemical modification, making it a valuable building block for the development of new drug candidates. This document provides a comprehensive, field-proven protocol for the synthesis of this important compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. This strategy is necessitated by the presence of the reactive primary amine on the phenyl ring of the aldehyde starting material, which could otherwise lead to undesired side reactions under the conditions required for benzimidazole ring formation.
The chosen synthetic pathway is as follows:
-
Step 1: Oxidative Cyclocondensation. Reaction of 4-methoxy-1,2-phenylenediamine with 4-nitrobenzaldehyde to form the intermediate, 5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole. The nitro group serves as a stable precursor to the desired amine functionality.
-
Step 2: Reduction of the Nitro Group. Selective reduction of the nitro group on the benzimidazole intermediate to yield the final product, this compound.
This approach ensures a high-yielding and clean synthesis, providing a reliable method for obtaining the target compound in a research or drug development setting.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Methoxy-2-(4-nitrophenyl)-1H-benzimidazole
Underlying Principles and Rationale
The formation of the benzimidazole ring is achieved through the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[1] The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde.[1] This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.
The use of p-toluenesulfonic acid (p-TsOH) as a catalyst is advantageous as it is an effective, readily available, and inexpensive acidic catalyst that promotes both the Schiff base formation and the subsequent cyclization. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, and its ability to dissolve the reactants.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methoxy-1,2-phenylenediamine | 138.17 | 1.38 g | 0.01 | Can be dark in color due to oxidation; use as is if purity is acceptable by NMR.[2] |
| 4-Nitrobenzaldehyde | 151.12 | 1.51 g | 0.01 | |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 3.44 g | 0.02 | Catalyst. |
| Dimethylformamide (DMF) | 73.09 | 30 mL | - | Solvent. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.06 g | 0.01 | For neutralization. |
| Deionized Water | 18.02 | 200 mL | - | For workup. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-1,2-phenylenediamine (1.38 g, 0.01 mol), 4-nitrobenzaldehyde (1.51 g, 0.01 mol), and dimethylformamide (30 mL).
-
Stir the mixture at room temperature until the solids are partially dissolved.
-
Add p-toluenesulfonic acid (3.44 g, 0.02 mol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a solution of sodium carbonate (1.06 g, 0.01 mol) in deionized water (200 mL).
-
Slowly pour the reaction mixture into the sodium carbonate solution with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with deionized water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
Recrystallize the crude product from ethanol to afford pure 5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole as a solid.
Part 2: Synthesis of this compound
Underlying Principles and Rationale
The reduction of the nitro group to a primary amine is a common and crucial transformation in organic synthesis. A variety of reducing agents can be employed; however, the use of iron powder in the presence of an acid, such as hydrochloric acid, is a classic and highly effective method for this conversion.[3] This method is often preferred in laboratory settings due to its low cost, operational simplicity, and high efficiency. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acid serving to protonate the intermediates and facilitate the reaction.
Caption: Simplified reaction mechanism for the two-step synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Methoxy-2-(4-nitrophenyl)-1H-benzimidazole | 269.25 | 2.69 g | 0.01 | From Step 1. |
| Iron Powder (<100 mesh) | 55.85 | 3.35 g | 0.06 | |
| Ethanol (Absolute) | 46.07 | 60 mL | - | Solvent. |
| Hydrochloric Acid (Concentrated) | 36.46 | 10 mL | ~0.12 | |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole (2.69 g, 0.01 mol) in absolute ethanol (60 mL).
-
Add iron powder (3.35 g, 0.06 mol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing mixture, add concentrated hydrochloric acid (10 mL) dropwise over a period of 15-20 minutes. The addition is exothermic.
-
Continue to reflux the reaction mixture for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol (3 x 20 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and water (50 mL).
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Determination of the melting point range can be a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Safety and Handling Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
4-Methoxy-1,2-phenylenediamine is known to be air-sensitive and may cause skin irritation.[2] Handle with care and store under an inert atmosphere if possible.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By employing a nitro-protected aldehyde intermediate and a robust reduction method, this procedure ensures a high yield of the desired product. The insights into the reaction mechanisms and the rationale behind the chosen experimental conditions are intended to empower researchers to successfully and safely synthesize this valuable building block for their drug discovery and development endeavors.
References
-
Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Retrieved from [Link]
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Kadhim, A. J., & Al-Jubouri, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]
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MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. Retrieved from [Link]
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SID. (n.d.). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. Retrieved from [Link]
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PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]
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Reddit. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]
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Application Note: A Streamlined One-Pot Synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol for Drug Discovery Scaffolds
Introduction: The Benzimidazole Scaffold in Modern Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone scaffold in drug discovery.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including their use as anticancer, antiviral, anti-inflammatory, and anthelmintic drugs.[1][3][4]
The specific target of this guide, 4-(1H-benzimidazol-2-yl)benzene-1,3-diol, incorporates a resorcinol moiety. This diol functionality is of particular interest as the hydroxyl groups can act as crucial hydrogen bond donors and acceptors, enhancing binding affinity to biological targets. The development of an efficient, reliable, and scalable synthesis for this scaffold is paramount for researchers in medicinal chemistry and drug development.
This application note provides a detailed, one-pot protocol for the synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss process optimization. The presented method is designed to be robust and high-yielding, prioritizing green chemistry principles through the use of an organocatalyst and mild reaction conditions.[3][5]
The Synthetic Strategy: Condensation and Cyclization in a Single Step
The most direct and atom-economical approach to synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an appropriate aldehyde.[2][6] This method avoids the harsher conditions or multi-step procedures associated with using carboxylic acids or their derivatives.[2][7]
Our strategy involves the one-pot reaction of o-phenylenediamine with 2,4-dihydroxybenzaldehyde. The "one-pot" nature of this synthesis is a significant advantage as it minimizes intermediate isolation steps, thereby reducing solvent waste, saving time, and typically improving overall yield.
Mechanistic Insights: The Rationale Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde proceeds through a well-established pathway:
-
Nucleophilic Attack & Schiff Base Formation: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,4-dihydroxybenzaldehyde. This is often the rate-determining step and can be accelerated by a catalyst that activates the carbonyl group. Following the initial addition, a molecule of water is eliminated to form a Schiff base (imine) intermediate.[8]
-
Intramolecular Cyclization: The second, unreacted amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon. This step forms the five-membered heterocyclic ring characteristic of the benzimidazole scaffold, resulting in a dihydro-benzimidazole intermediate.
-
Aromatization: The final step is the aromatization of the newly formed ring. This occurs via the elimination of two hydrogen atoms (oxidation). In many procedures, an explicit oxidizing agent like H₂O₂ is added.[9] However, under ambient atmospheric oxygen and with sufficient reaction time, auto-oxidation often occurs to yield the stable, aromatic benzimidazole product.
This entire cascade is efficiently promoted by a catalyst. While various Lewis acids and mineral acids can be used, we will focus on L-proline, an inexpensive and environmentally benign organocatalyst that has proven highly effective for this transformation.[5][10]
Caption: Figure 1: Reaction Mechanism
Experimental Protocol: L-Proline Catalyzed Synthesis
This protocol details a reliable method for synthesizing 4-(1H-benzimidazol-2-yl)benzene-1,3-diol using L-proline as a catalyst in an ethanol solvent system. The choice of ethanol is based on its effectiveness, low toxicity, and ability to dissolve the reactants while facilitating product precipitation upon completion.
Materials & Instrumentation
-
Reagents:
-
o-Phenylenediamine (≥99.5%)
-
2,4-Dihydroxybenzaldehyde (≥98%)
-
L-Proline (≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Deionized Water
-
-
Instrumentation:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (e.g., 1.08 g, 10 mmol, 1.0 eq) and 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by L-proline (0.115 g, 1 mmol, 10 mol%).
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed, typically within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL).
-
Purification: For higher purity, the crude solid can be recrystallized. Dissolve the product in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60°C overnight. Calculate the final yield. Characterize the compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[11][12]
Data Summary and Optimization
The efficiency of benzimidazole synthesis can be influenced by the choice of catalyst and reaction conditions. The following table provides a comparative overview of different approaches found in the literature, highlighting the advantages of modern catalytic and energy-input methods.
| Catalyst / Method | Solvent | Temperature (°C) | Time (h) | Typical Yield | Key Advantages & Rationale |
| L-Proline [5][10] | Ethanol | Reflux (~78) | 2 - 4 | >90% | Green, inexpensive organocatalyst; mild conditions; simple work-up. |
| p-TsOH [7] | DMF | 80 | 2 - 3 | 85-95% | Readily available, effective acid catalyst. DMF is a good solvent but harder to remove. |
| NH₄Cl [12] | Ethanol | 80 | 2.5 | 80-90% | Mild and inexpensive acidic catalyst. |
| Microwave (MW) [13][14] | Solvent-free or Ethanol | 100-140 | 2 - 10 min | >90% | Drastically reduced reaction times due to efficient dielectric heating.[15] |
| No Catalyst | Ethanol | Reflux (~78) | 12 - 24 | <50% | Demonstrates the necessity of a catalyst for an efficient and timely reaction. |
Conclusion
This application note details a robust, efficient, and high-yielding one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol, a valuable scaffold for drug discovery. The L-proline catalyzed protocol represents an excellent balance of efficiency, cost-effectiveness, and adherence to green chemistry principles. The mechanistic insights and procedural details provided herein equip researchers with the necessary tools to confidently synthesize this and related benzimidazole derivatives. For accelerated synthesis, exploring microwave-assisted protocols is a highly recommended alternative that can reduce reaction times from hours to minutes.
References
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Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. [Link]
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Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. [Link]
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Naim, M. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
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ResearchGate. (2019). One pot synthesis of substituted benzimidazole derivatives and their charcterization. [Link]
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Padole, P. R., et al. (2015). “ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION”. Indo American Journal of Pharmaceutical Research. [Link]
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Kaur, H., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]
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ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. [Link]
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Nicoletti, M., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2266–2273. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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Al-Azzawi, A. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3). [Link]
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ResearchGate. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. [Link]
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Kalogirou, A. S., & Triantafyllidi, V. S. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1409. [Link]
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ResearchGate. (2011). l-Proline catalyzed selective synthesis of 2-aryl-1-arylmethyl-1 H-benzimidazoles. [Link]
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Lim, H.-J., et al. (2004). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. [Link]
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SciSpace. (2011). Zn-proline catalyzed selective synthesis of 1,2-disubstituted benzimidazoles in water. [Link]
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Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Sci-Hub. (2002). Microwave Assisted Synthesis of New Benzimidazoles. [Link]
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International Journal of Research and Analytical Reviews. (2019). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. [Link]
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6397. [Link]
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Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. [Link]
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Wang, X., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. RSC Medicinal Chemistry. [Link]
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Asian Journal of Chemistry. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. [Link]
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Taylor & Francis Online. (2023). L-Proline Catalyzed Synthesis of Heterocycles: A Review. [Link]
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Application Notes and Protocols for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Microtubule Dynamics in Cancer Therapy
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The derivative, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, belongs to a class of compounds investigated for their potential as anti-cancer agents. Structurally similar benzimidazole derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2]
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics is a clinically validated strategy in oncology.[3] Agents that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis and cell death.[4][5]
These application notes provide a comprehensive guide for the investigation of this compound in cancer cell lines. The protocols outlined below are based on established methodologies for characterizing tubulin-targeting agents and are supported by findings from studies on structurally related benzimidazole compounds.
Mechanism of Action: Inhibition of Tubulin Polymerization
It is hypothesized that this compound, like other 2-substituted benzimidazoles, binds to the colchicine-binding site on β-tubulin.[1][2] This interaction is thought to prevent the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to mitotic spindle defects, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[4]
Experimental Workflows and Protocols
The following section details the experimental procedures to characterize the anti-cancer effects of this compound.
I. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] This assay is a primary step to determine the cytotoxic potential of the compound across various cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Recommended Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Based on studies of similar benzimidazole derivatives, the following cell lines are suggested:
-
MCF-7 (Breast adenocarcinoma)[9]
-
HCT116 (Colorectal carcinoma)
-
SW707 (Rectal adenocarcinoma)[10]
-
HCV29T (Bladder cancer)[10]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]
-
Treatment: After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin or paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Expected Outcome: A dose-dependent decrease in cell viability is expected. The IC50 values will provide a quantitative measure of the compound's cytotoxic potency against the tested cancer cell lines.
Data Presentation:
| Cell Line | Compound | IC50 (µM) - Representative Data for a similar Benzimidazole derivative[7] |
| A549 | 5o | 0.15 ± 0.01 |
| SW480 | 5o | 3.68 ± 0.59 |
| MRC-5 (Normal) | 5o | > 100 |
| A549 | Cisplatin | 5.77 ± 1.60 |
| A549 | Doxorubicin | 0.46 ± 0.02 |
Note: The above data is for a different benzimidazole derivative (compound 5o from the cited source) and serves as an example of expected data representation.
II. Cell Cycle Analysis by Flow Cytometry
To investigate whether the observed cytotoxicity is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is performed.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle is anticipated, which is a characteristic effect of tubulin polymerization inhibitors.[5]
III. Assessment of Apoptosis by Western Blotting
To confirm that the compound induces apoptosis, the expression levels of key apoptotic marker proteins are analyzed by Western blotting.
Principle: Apoptosis is a programmed cell death process involving the activation of a cascade of caspases. Western blotting allows for the detection of specific proteins, such as cleaved (activated) caspases and their substrates.
Key Apoptotic Markers:
-
Cleaved Caspase-3: A key executioner caspase.
-
Cleaved PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3.
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): Regulators of the intrinsic apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: An increase in the levels of cleaved caspase-3 and cleaved PARP in a dose- and time-dependent manner is expected, confirming the induction of apoptosis.[12][13]
IV. In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule that incorporates into the growing microtubules.[2]
Protocol (using a fluorescence-based assay kit):
-
Reaction Setup: In a 96-well plate, add purified tubulin (e.g., porcine brain tubulin) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter.
-
Compound Addition: Add this compound at various concentrations. Include a negative control (DMSO) and a positive control (e.g., nocodazole or colchicine).
-
Polymerization and Measurement: Incubate the plate at 37°C and monitor the fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the inhibition of tubulin polymerization relative to the DMSO control.
Expected Outcome: The compound is expected to inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner, similar to known tubulin destabilizers.[1]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: A stepwise workflow for characterizing the anti-cancer activity.
References
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. PubMed. [Link]
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Enhancement of Cytotoxicity of Three Apoptosis-inducing Agents Against Human Oral Squamous Cell Carcinoma Cell Line by Benzoxazinotropone. PubMed. [Link]
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Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed. [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. [Link]
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2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. ResearchGate. [Link]
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Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole. PubMed. [Link]
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Application Notes and Protocols: A Researcher's Guide to V600E-BRAF Inhibition Assays Using Benzimidazole Compounds
Introduction: Targeting the Aberrant V600E-BRAF Kinase
The BRAF gene, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is one of the most frequently mutated oncogenes in human cancer. The substitution of valine with glutamic acid at codon 600 (V600E) is the most common of these mutations, leading to a constitutively active BRAF kinase that drives uncontrolled cell proliferation and survival.[1] This mutation is a key oncogenic driver in a significant percentage of melanomas, as well as a subset of colorectal, thyroid, and other cancers.[1] The central role of V600E-BRAF in tumorigenesis has made it a prime target for therapeutic intervention.
Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer effects. Their structural versatility allows them to interact with various biological targets, and recent studies have highlighted their potential as inhibitors of key kinases in cancer signaling pathways, including BRAF.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for evaluating the inhibitory potential of novel benzimidazole compounds against the V600E-BRAF kinase. We will delve into the theoretical underpinnings of the assays, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
The V600E-BRAF Signaling Cascade: A Rationale for Targeted Inhibition
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. In its normal state, the activation of this pathway is tightly regulated. However, the V600E mutation in BRAF leads to its constitutive activation, resulting in perpetual downstream signaling.
As illustrated in Figure 1, the V600E-BRAF mutant bypasses the need for upstream signaling from RAS, leading to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors that promote cell proliferation and survival. The goal of a V600E-BRAF inhibitor is to specifically block the kinase activity of the mutant protein, thereby shutting down this aberrant signaling cascade.
Experimental Workflow: From Biochemical Potency to Cellular Efficacy
A robust evaluation of a potential V600E-BRAF inhibitor involves a multi-tiered approach. We begin with a biochemical assay to determine the direct inhibitory effect of the compound on the isolated V600E-BRAF enzyme. This is followed by a cell-based assay to assess the compound's ability to inhibit the proliferation of cancer cells harboring the V600E-BRAF mutation. Finally, western blotting is employed to confirm that the observed cellular effects are indeed due to the inhibition of the MAPK pathway.
Part 1: Biochemical V600E-BRAF Kinase Inhibition Assay
This assay directly measures the ability of a benzimidazole compound to inhibit the enzymatic activity of recombinant V600E-BRAF. A common method is a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction. Less ATP indicates higher kinase activity.
Materials and Reagents
-
Recombinant Human V600E-BRAF (BPS Bioscience, Cat. No. 40298 or similar)
-
Kinase-Glo® Max Luminescent Kinase Assay (Promega, Cat. No. V6071 or similar)
-
MEK1 (inactive) as a substrate (SignalChem, Cat. No. M30-14G or similar)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP, 10 mM solution (Promega, Cat. No. V9151 or similar)
-
Benzimidazole compounds, stock solutions in 100% DMSO
-
Positive control inhibitor (e.g., Vemurafenib)
-
White, opaque 96-well or 384-well plates
Step-by-Step Protocol
-
Compound Preparation: Prepare serial dilutions of the benzimidazole compounds and the positive control inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compounds or controls to the wells of the assay plate.
-
Prepare a master mix containing the kinase buffer, V600E-BRAF enzyme, and MEK1 substrate.[2] The optimal concentrations of the enzyme and substrate should be determined empirically but a starting point is 2.5 ng/µL of V600E-BRAF and 0.2 µg/µL of MEK1.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the no-inhibitor (positive control) and no-enzyme (negative control) wells. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism. A lower IC50 value indicates a more potent inhibitor.
Part 2: Cell-Based V600E-BRAF Inhibition Assay
This assay evaluates the effect of the benzimidazole compounds on the viability of cancer cells that are dependent on the V600E-BRAF mutation for their growth and survival. The A375 human melanoma cell line, which is heterozygous for the V600E-BRAF mutation, is an excellent model for this purpose. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[3]
Materials and Reagents
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar)
-
Benzimidazole compounds, stock solutions in 100% DMSO
-
Positive control inhibitor (e.g., Vemurafenib)
-
White, opaque-walled 96-well cell culture plates
Step-by-Step Protocol
-
Cell Seeding:
-
Culture A375 cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compounds and the positive control in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the diluted compounds. The final DMSO concentration should not exceed 0.5%.
-
Include wells with media and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of the CellTiter-Glo® reagent directly to each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The data is analyzed similarly to the biochemical assay. The luminescence values are normalized to the vehicle control to determine the percent viability. The dose-response curve is then plotted, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated. A potent compound will exhibit a low GI50 value.
Part 3: Western Blotting for MAPK Pathway Inhibition
To confirm that the observed reduction in cell viability is due to the inhibition of the V600E-BRAF pathway, we will use western blotting to measure the phosphorylation status of ERK (p-ERK), a key downstream effector of BRAF. A potent and specific inhibitor should decrease the levels of p-ERK without significantly affecting the total ERK levels.
Materials and Reagents
-
A375 cells
-
Benzimidazole compounds
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat. No. 89900 or similar) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat. No. 23225 or similar)
-
Primary antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody (Cell Signaling Technology, Cat. No. 9101, recommended dilution 1:1000)[6]
-
p44/42 MAPK (Erk1/2) (137F5) Rabbit mAb (Cell Signaling Technology, Cat. No. 4695, recommended dilution 1:1000)
-
β-Actin Antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF or nitrocellulose)
Step-by-Step Protocol
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the benzimidazole compounds at concentrations around their GI50 values for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and reprobed with antibodies against total ERK and a loading control like β-actin.
-
Data Analysis and Interpretation
The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The p-ERK signal is normalized to the total ERK signal for each treatment condition. A successful V600E-BRAF inhibitor will show a dose-dependent decrease in the p-ERK/total ERK ratio, confirming its on-target activity in a cellular context.
Data Summary and Expected Outcomes
| Assay | Parameter Measured | Expected Outcome for an Effective Inhibitor |
| Biochemical Kinase Assay | IC50 (Half-maximal Inhibitory Concentration) | Low nanomolar to low micromolar range. |
| Cell Viability Assay | GI50 (Half-maximal Growth Inhibition) | Potent inhibition of A375 cell growth (low GI50). |
| Western Blotting | p-ERK / Total ERK Ratio | Dose-dependent decrease in the ratio. |
Troubleshooting Common Issues
-
High background in kinase assay: Ensure the final DMSO concentration is low and consistent across all wells. Optimize the enzyme and ATP concentrations.
-
Poor reproducibility in cell-based assays: Maintain consistent cell seeding density and passage number. Ensure even mixing of the CellTiter-Glo reagent.
-
No p-ERK signal in western blot: Confirm that the A375 cells are actively proliferating. Check the activity of the primary and secondary antibodies.
-
Inconsistent protein loading in western blot: Perform accurate protein quantification and always normalize to a loading control.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of benzimidazole compounds as V600E-BRAF inhibitors. By systematically assessing their biochemical potency, cellular efficacy, and on-target activity, researchers can confidently identify promising lead candidates for further development in the fight against V600E-BRAF-driven cancers. The integration of mechanistic rationale with detailed, field-proven methodologies ensures the generation of high-quality, reproducible data, accelerating the path from the laboratory to the clinic.
References
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therascreen® BRAF V600E RGQ PCR Kit Instructions for Use (Handbook). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
B-Raf(V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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cobas® 4800 BRAF V600 Mutation Test. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Phospho-ERK Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Resolving Discrepancies in Idylla BRAF Mutational Assay Results Using Targeted Next-Generation Sequencing. (2024). The Journal of Molecular Diagnostics. Retrieved from [Link]
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Western blot analysis of p-Erk and total ERK in A375 melanoma cell line... (n.d.). ResearchGate. Retrieved from [Link]
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Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved from [Link]
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Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
CellTiter-Glo Assay. (n.d.). OUS-research.no. Retrieved from [Link]
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Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (2023). ACS Omega. Retrieved from [Link]
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(a) Western blot analysis of B-Raf, p-Akt, p-Erk 1/2, total Erk 1/2 and... (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of BRAF inhibitors through in silico screening. (2014). Journal of Translational Medicine. Retrieved from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). Molecules. Retrieved from [Link]
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BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. (n.d.). Clinical Cancer Research. Retrieved from [Link]
-
Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). ACS Sensors. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. (n.d.). Frontiers in Oncology. Retrieved from [Link]
-
A) Western blot analysis of phospho-ERK and total ERK in total cell... (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. (n.d.). Cancers. Retrieved from [Link]
-
Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021). YouTube. Retrieved from [Link]
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Application Notes and Protocols: A Guide to In Vitro Kinase Assays for Benzimidazole-Based Inhibitors
Introduction: The Critical Role of Kinases and the Promise of Benzimidazole Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways, including cell growth, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2][3][4] This post-translational modification acts as a molecular switch, altering the protein's function and propagating cellular signals.[3][4] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6]
The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[7][8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7][8] The versatility of the benzimidazole core allows for the development of both highly selective and multi-targeted inhibitors, offering different therapeutic strategies.[7] This guide provides a comprehensive overview and detailed protocols for conducting in vitro kinase assays to characterize the inhibitory potential of novel benzimidazole-based compounds.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate in vitro kinase assay is paramount for obtaining reliable and reproducible data. The ideal assay should be sensitive, have a large dynamic range, and be amenable to the specific kinase and inhibitor being studied. Here, we discuss three commonly employed methods:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a substrate.[9] | "Gold standard", direct measurement of enzyme activity, high sensitivity.[9] | Use of radioactivity, requires specialized handling and disposal, not easily amenable to high-throughput screening. |
| Luminescence-Based Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[3][10] | High-throughput compatible, non-radioactive, high sensitivity.[10][11] | Indirect measurement, potential for interference from ATPases in crude enzyme preparations. |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescently labeled substrate upon phosphorylation and binding to a specific antibody.[12][13] | Homogeneous (no-wash) format, high-throughput compatible, non-radioactive.[12] | Requires a specific phosphospecific antibody for each substrate, potential for compound interference with fluorescence. |
Experimental Design: The Foundation of Reliable Data
Before embarking on detailed protocols, it is crucial to establish robust experimental parameters. This ensures the data generated is both accurate and comparable across different experiments and inhibitors.
Determining Initial Velocity Conditions
A critical first step is to operate within the initial velocity region of the enzymatic reaction. This is the phase where the reaction rate is linear with time and enzyme concentration.[14] Exceeding this, where more than 10% of the substrate has been consumed, can lead to an underestimation of the inhibitor's potency.[14]
The Significance of ATP Concentration
For ATP-competitive inhibitors, such as many benzimidazole derivatives, the measured half-maximal inhibitory concentration (IC50) is highly dependent on the ATP concentration used in the assay.[14] To ensure comparability of data, it is recommended to perform the assay at an ATP concentration equal to the Michaelis-Menten constant (Kₘ(ATP)) of the kinase.[14]
Detailed Protocols
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol is considered the gold standard for its direct measurement of kinase activity.[9]
Materials:
-
Purified kinase
-
Substrate (peptide or protein)
-
Benzimidazole inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
Cold ATP
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase.
-
Inhibitor Dilution: Perform a serial dilution of the benzimidazole inhibitor in the kinase reaction buffer. Remember to include a DMSO-only control (vehicle control).
-
Initiate the Reaction: Add the diluted inhibitor or vehicle to the kinase reaction mix and pre-incubate for 10-15 minutes at the desired reaction temperature (e.g., 30°C).
-
Start the Phosphorylation: Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP to each tube. The final ATP concentration should ideally be at the Kₘ(ATP) of the kinase.[14]
-
Incubation: Incubate the reaction at the optimal temperature for a predetermined time, ensuring the reaction is within the linear range.[14]
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This high-throughput compatible assay measures kinase activity by quantifying the amount of ADP produced.[3][10]
Materials:
-
Purified kinase
-
Substrate
-
Benzimidazole inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the Kinase Reaction: In a white, opaque multi-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add Inhibitor: Add serial dilutions of the benzimidazole inhibitor or vehicle control (DMSO) to the wells.
-
Initiate the Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the desired temperature for the determined optimal time.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[3] Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[3] Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control and determine the IC50 value as described for the radiometric assay.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the inhibitor's mode of action, we can use diagrams.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Mechanism of ATP-competitive inhibition by benzimidazole derivatives.
Troubleshooting Common Issues
Even with well-defined protocols, experimental challenges can arise. Here are some common issues and their potential solutions:
| Problem | Potential Cause | Suggested Solution |
| High background signal | Non-specific binding of [γ-³²P]ATP to components. | Increase the number and duration of wash steps. Ensure the kinase preparation is pure. |
| Low signal-to-noise ratio | Suboptimal enzyme concentration or reaction time. | Optimize enzyme concentration and incubation time to ensure the reaction is in the linear range.[14] |
| Inconsistent results | Pipetting errors or improper reagent mixing. | Use calibrated pipettes and prepare master mixes to minimize variability.[17] |
| Inhibitor appears inactive | Poor solubility of the benzimidazole compound. | Check the solubility of the compound in the assay buffer. Consider using a different co-solvent or a lower concentration of DMSO. |
| The inhibitor is not ATP-competitive. | Consider alternative mechanisms of inhibition and perform kinetic studies to determine the mode of action. |
Conclusion: Advancing Drug Discovery
The protocols and principles outlined in this guide provide a robust framework for the in vitro characterization of benzimidazole-based kinase inhibitors. By carefully selecting the appropriate assay, optimizing experimental conditions, and meticulously analyzing the data, researchers can obtain reliable and reproducible results. This, in turn, will accelerate the identification and development of novel kinase inhibitors with the potential to become next-generation therapeutics.
References
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Kania, R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry. [Link]
-
Hastie, C. J., & Cohen, P. (2005). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols. [Link]
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D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]
-
Guenin-Macé, L., et al. (2021). In vitro validation of protein kinase inhibition by benzimidazole agents. ResearchGate. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization (FP) Assays: Principles & Applications. [Link]
-
Sci-Hub. (n.d.). Graphviz tutorial. YouTube. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. [Link]
-
Gansner, E. R., & North, S. C. (2000). Drawing graphs with Graphviz. Graphviz. [Link]
-
Al-Ostoot, F. H., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. [Link]
-
Wu, G., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]
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El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
-
JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. [Link]
-
Selvaraj, C., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]
-
Sbardella, G., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. FLORE. [Link]
-
ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]
-
ResearchGate. (2025). Benzimidazole Derivatives as Kinase Inhibitors. [Link]
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El-Sayed, N. N. E., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie. [Link]
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Application Note: High-Throughput Screening for Antiviral Activity of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral potential of the novel benzimidazole derivative, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their proven broad-spectrum pharmacological activities, including potent antiviral effects against a range of pathogens.[1][2][3][4] This guide outlines a structured, multi-tiered approach, commencing with essential cytotoxicity assessments to establish a therapeutic window, followed by robust primary screening assays to identify antiviral efficacy, and culminating in secondary mechanistic studies to elucidate the compound's mode of action. The protocols herein are designed to be self-validating, incorporating necessary controls and data analysis frameworks to ensure scientific rigor and reproducibility.
Introduction and Scientific Rationale
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged heterocyclic scaffold in drug discovery. Its structural versatility allows for extensive chemical modifications, leading to derivatives with the ability to interact with various biological targets.[3] Numerous studies have demonstrated the efficacy of benzimidazole derivatives in inhibiting critical viral processes such as genome replication, protein processing, and host cell entry.[3] This established precedent provides a strong rationale for investigating the antiviral properties of novel analogues like this compound.
The primary objective of this screening protocol is to determine if this compound can inhibit the replication of clinically relevant viruses in a cell-based model. The workflow is strategically designed to first eliminate non-specific effects, such as cytotoxicity, before confirming specific antiviral action. This ensures that any observed reduction in viral activity is a direct result of the compound's interaction with the viral life cycle and not a consequence of host cell death.
Overall Experimental Workflow
The screening process follows a logical progression from general toxicity to specific antiviral activity and mechanism of action. This tiered approach is efficient, cost-effective, and ensures that only compounds with genuine promise advance to more complex and resource-intensive assays.
Caption: General workflow for antiviral activity screening.
Phase 1: Foundational Assays - Cytotoxicity Evaluation
Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is toxic to the host cells. This is critical because a compound that kills the host cells will invariably prevent viral replication, leading to a false-positive result. The 50% cytotoxic concentration (CC50) is the standard metric derived from this assay.
Protocol 3.1: Cell Viability using Cell Counting Kit-8 (CCK-8)
The CCK-8 assay is a sensitive colorimetric method for determining the number of viable cells.[5] It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan dye.[5][6] The amount of formazan is directly proportional to the number of viable cells.[5]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, MDCK)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a monolayer.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the this compound stock solution in growth medium. The concentration range should be broad (e.g., from 200 µM down to 0.1 µM).[7]
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells in triplicate. Include "cells only" (medium with DMSO vehicle) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][8] Incubate for 1-4 hours at 37°C until the "cells only" control wells turn a distinct orange color.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.
-
Phase 2: Primary Antiviral Screening
Causality: Once the non-toxic concentration range is established, the compound can be tested for its ability to inhibit viral replication. The primary screen is designed to detect a dose-dependent reduction in viral activity. The 50% effective concentration (EC50), the concentration of the compound that inhibits viral activity by 50%, is the key parameter determined here.
Protocol 4.1: Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying the inhibition of infectious virus particles.[9] It measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.[10]
Materials:
-
Susceptible host cell line
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Infection medium (low serum, e.g., 2% FBS)
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Compound-Virus Incubation: In separate tubes, pre-incubate a standard amount of virus (e.g., 100 Plaque Forming Units - PFU) with serial dilutions of the compound (at non-toxic concentrations) for 1 hour at 37°C.[11]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.[12] Allow the virus to adsorb for 1 hour.[11] Include a "virus only" control (no compound) and a "cells only" control (no virus).
-
Overlay Application: After adsorption, remove the inoculum and add 2-3 mL of the semi-solid overlay medium to each well. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.[13]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus replication kinetics, until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The viable cells will take up the stain, leaving the plaques as clear zones. Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration: (% Reduction) = [1 - (Plaque_count_treated / Plaque_count_virus_control)] * 100.
-
Plot the % Reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Phase 3: Secondary and Mechanistic Assays
Causality: A positive result in the primary screen (a favorable EC50) warrants further investigation. Secondary assays confirm the antiviral effect using a different methodology and begin to explore how and when the compound inhibits the viral life cycle.
Protocol 5.1: Viral Load Quantification by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive method to measure the amount of viral RNA in a sample, providing a direct measure of viral replication.[14][15][16]
Procedure:
-
Experiment Setup: Perform a viral infection experiment in a 96-well plate format as described in the primary screen, treating cells with various concentrations of the compound.
-
RNA Extraction: At the end of the incubation period (e.g., 24 or 48 hours post-infection), harvest the cell culture supernatant or the cells themselves. Extract total RNA using a commercial kit.
-
qRT-PCR: Perform a one-step or two-step qRT-PCR using primers and probes specific to a conserved region of the viral genome.[17] Run samples in triplicate.
-
Data Analysis: Use a standard curve of known viral RNA concentrations to perform absolute quantification of viral copy numbers.[14] Calculate the fold-change in viral RNA levels in treated samples compared to the untreated virus control. This data can be used to independently calculate an EC50 value.
Protocol 5.2: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is targeted by the compound.[18] The compound is added at different time points relative to the viral infection.
Caption: Time-of-addition assay experimental design.
Procedure:
-
Setup: Seed cells in a multi-well plate.
-
Group 1 (Entry/Attachment): Add the compound before and during the 1-hour virus adsorption period.
-
Group 2 (Post-Entry): Add the compound at various time points after the virus has been allowed to enter the cells (e.g., at 0, 2, 4, 6 hours post-infection).
-
Analysis: Harvest all samples at a late time point (e.g., 12-24 hours) and quantify the viral yield (by plaque assay or qRT-PCR).
-
Interpretation:
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation. The ultimate measure of a compound's potential as an antiviral therapeutic is its Selectivity Index (SI) .
Selectivity Index (SI) = CC50 / EC50
The SI represents the therapeutic window of the compound. A higher SI value indicates that the compound is effective at concentrations well below those at which it is toxic to host cells. An SI value >10 is generally considered a promising starting point for a potential antiviral lead compound.
| Parameter | Description | Example Value |
| CC50 | 50% Cytotoxic Concentration | 150 µM |
| EC50 | 50% Effective Concentration | 5 µM |
| SI | Selectivity Index (CC50/EC50) | 30 |
Conclusion
This application note provides a validated, step-by-step framework for the initial antiviral screening of this compound. By systematically assessing cytotoxicity before evaluating antiviral efficacy, this workflow ensures the generation of reliable and interpretable data. Positive results, indicated by a potent EC50 and a high Selectivity Index, would strongly support the advancement of this compound into more detailed mechanism-of-action studies and preclinical development as a novel antiviral agent.
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Application Note and Protocols for Determining the Cytotoxicity of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine against A549 and T47D Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a member of the biologically significant benzimidazole class of compounds.[1][2] The protocols detailed herein are specifically tailored for two widely utilized human cancer cell lines: A549, a non-small cell lung carcinoma line, and T47D, a human ductal breast epithelial tumor line.[3][4][5] We present a step-by-step methodology for cell culture, cytotoxicity determination using the Sulforhodamine B (SRB) assay, and subsequent data analysis to calculate critical parameters such as the half-maximal inhibitory concentration (IC50). The rationale behind key procedural steps is elucidated to ensure robust and reproducible results.
Introduction: Scientific Context and Rationale
Benzimidazole derivatives represent a pivotal scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2] Their mechanism of action can be diverse, and evaluating the cytotoxic effects of novel analogues like this compound is a critical first step in the drug discovery pipeline.
The choice of cell lines is paramount for clinically relevant insights. The A549 cell line, derived from a human alveolar basal epithelial carcinoma, serves as a cornerstone model for lung cancer research.[3][6][7] T47D cells, isolated from a pleural effusion of a patient with an infiltrating ductal carcinoma of the breast, are an established model for studying hormone-responsive breast cancers.[4][5][8]
This guide focuses on the Sulforhodamine B (SRB) assay, a colorimetric method used for determining cell density based on the measurement of cellular protein content.[9] The SRB assay is a reliable and sensitive method for high-throughput screening of cytotoxic compounds.[10]
Experimental Design and Workflow
The overall experimental workflow is designed to ensure a systematic and logical progression from cell culture maintenance to final data interpretation.
Figure 1: High-level overview of the cytotoxicity testing workflow.
Detailed Protocols
Cell Line Maintenance and Culture
A549 Cell Line
-
Growth Medium: F-12K Nutrient Mixture (Kaighn's modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[6][7]
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA.[6][11] Resuspend in fresh medium and seed into new flasks at a ratio of 1:3 to 1:8.[7]
T47D Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2% penicillin-streptomycin, and 0.5% Fungizone.[12] Some protocols may also use DMEM with 10% FBS.[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[4][8]
-
Subculturing: When cells are 70-80% confluent, detach using Trypsin-EDTA.[8][12] Resuspend in fresh medium and split at a ratio of 1:3 to 1:6.[8]
Preparation of this compound
-
Stock Solution (10 mM): Accurately weigh the compound and dissolve it in sterile Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Working Solutions: Prepare serial dilutions of the stock solution in the respective complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted from established SRB assay methodologies.[10][13][14][15]
-
Cell Seeding:
-
Harvest logarithmically growing A549 and T47D cells.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed 1 x 10^4 cells per well in 100 µL of complete medium into 96-well microtiter plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours.
-
-
Cell Fixation:
-
Gently add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[15]
-
-
Removal of Unbound Dye:
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plates on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[10]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Percentage Viability Calculation: The percentage of viable cells is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 and T47D cell lines.
| Concentration (µM) | A549 % Viability (Mean ± SD) | T47D % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 92.3 ± 3.8 | 95.1 ± 4.1 |
| 5 | 75.6 ± 5.1 | 81.4 ± 3.9 |
| 10 | 51.2 ± 4.2 | 62.8 ± 4.5 |
| 25 | 28.9 ± 3.5 | 40.1 ± 3.7 |
| 50 | 15.4 ± 2.8 | 22.7 ± 2.9 |
| 100 | 8.1 ± 1.9 | 12.5 ± 2.1 |
| IC50 (µM) | ~10.5 | ~18.2 |
Mechanistic Insights and Further Steps
Should this compound demonstrate significant cytotoxicity, further investigations into its mechanism of action would be warranted. Benzimidazole derivatives have been reported to induce apoptosis and interfere with tubulin polymerization.[1]
Figure 2: Potential mechanisms of action for benzimidazole-based compounds.
Conclusion
This application note provides a robust framework for the initial cytotoxic evaluation of this compound against A549 and T47D cancer cell lines. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, which is essential for the advancement of novel anticancer agents through the drug discovery process.
References
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Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC. (2019, February 7). Retrieved from [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats - REPROCELL. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
Culturing A549 cells | Nanopartikel.info. Retrieved from [Link]
-
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Retrieved from [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - NIH. Retrieved from [Link]
-
MTT (Assay protocol - Protocols.io. (2023, February 27). Retrieved from [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed Central. Retrieved from [Link]
-
Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed. Retrieved from [Link]
-
SRB assay for measuring target cell killing V.1 - Protocols.io. (2023, May 24). Retrieved from [Link]
-
Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives - Der Pharma Chemica. Retrieved from [Link]
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T47D - Culture Collections. Retrieved from [Link]
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A549 - Cell Line - BCRJ. Retrieved from [Link]
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Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI. (2024, November 26). Retrieved from [Link]
-
Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors - Pharmakeftiki. Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5). Retrieved from [Link]
-
Cell Growth Protocol for T-47D Cell Line From: HudsonAlpha/Caltech ENCODE group Date - UCSC Genome Browser. (2011, November 14). Retrieved from [Link]
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Cytotoxicity Study of Ethanol Extract of Bintangor Leaf (Calophyllum soulattri Burm.f) on T47D Breast Cancer Cell Line (Cytotoxicity Study with MTT Assay Method) | Pharmacognosy Journal. Retrieved from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Retrieved from [Link]
-
(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. Retrieved from [Link]
-
A549 Cell Subculture Protocol. Retrieved from [Link]
-
Potentiation of Cytotoxic Drug Activity in Human Tumour Cell Lines, by Amine-Substituted 2-arylbenzimidazole-4-carboxamide PARP-1 Inhibitors - PubMed. Retrieved from [Link]
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Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - NIH. Retrieved from [Link]
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The results of cytotoxicity assay against T47D cell line - ResearchGate. Retrieved from [Link]
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Determination of Cancer Cell Viability. - Bio-protocol. Retrieved from [Link]
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The Versatility of Benzimidazole Derivatives: A Guide to their Application in Optoelectronics and Material Science
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Modern Materials
Benzimidazole derivatives, heterocyclic aromatic compounds, have emerged from their historical roots in medicinal chemistry to become a cornerstone in the development of advanced materials for optoelectronic applications.[1][2] Their robust structure, characterized by the fusion of benzene and imidazole rings, imparts a unique combination of thermal and chemical stability, while also providing a versatile platform for tuning their electronic and photophysical properties.[3] This adaptability stems from the ease with which substituents can be introduced at various positions on the benzimidazole core, allowing for precise control over properties such as electron affinity, charge transport, and luminescence.[3][4]
This application note serves as a comprehensive guide for researchers and scientists exploring the potential of benzimidazole derivatives. We will delve into their diverse applications, provide detailed protocols for their synthesis and device fabrication, and discuss the key characterization techniques necessary to evaluate their performance. Our focus will be on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and innovation.
Core Strengths of Benzimidazole Derivatives in Material Science
The widespread adoption of benzimidazole derivatives in optoelectronics can be attributed to a confluence of desirable properties:
-
Exceptional Thermal and Chemical Stability: The fused aromatic ring system provides a high degree of stability, crucial for the longevity and reliability of electronic devices.[3]
-
Tunable Electronic Properties: The electron-deficient nature of the imidazole ring makes benzimidazole derivatives excellent electron acceptors. This property can be finely tuned by introducing electron-donating or electron-withdrawing groups, enabling their use as electron-transporting materials, host materials, and even emitters in various devices.[3][5]
-
High Photoluminescence Quantum Yields: Many benzimidazole derivatives exhibit strong fluorescence, making them highly suitable for applications in light-emitting devices and sensors.[4][5][6]
-
Bipolar Charge Transport: By strategically incorporating both electron-donating and electron-accepting moieties, it is possible to design benzimidazole derivatives with balanced electron and hole transport capabilities, a critical factor for efficient organic light-emitting diodes (OLEDs).[7][8]
Applications in Optoelectronic Devices
The unique properties of benzimidazole derivatives have led to their successful integration into a variety of optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives have proven to be highly versatile in the field of OLEDs, serving in multiple key roles within the device architecture.[5] Their strong electron-withdrawing nature makes them particularly suitable as electron-transporting materials (ETMs) and host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[5][7][8][9] By carefully designing the molecular structure, benzimidazole derivatives can also function as efficient blue light emitters, a crucial component for full-color displays and solid-state lighting.[10][11]
The versatility of these compounds allows for the creation of OLEDs with high external quantum efficiencies, often exceeding 20%, and low efficiency roll-off at high brightness.[7]
Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis of a representative benzimidazole derivative and its subsequent integration into an organic light-emitting diode.
Protocol 1: Synthesis of a 2-Aryl-Substituted Benzimidazole Derivative
This protocol outlines a general and robust method for the synthesis of 2-aryl-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde. This reaction, often referred to as the Weidenhagen reaction, is a foundational method in benzimidazole synthesis.[12]
Rationale: The reaction proceeds through the initial formation of a Schiff base intermediate from the condensation of the diamine and the aldehyde. Subsequent intramolecular cyclization and oxidation lead to the formation of the stable benzimidazole ring. The choice of solvent and catalyst can significantly influence the reaction rate and yield.
Materials:
-
o-Phenylenediamine
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-aryl-substituted benzimidazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Synthesis of 2-Aryl-Substituted Benzimidazole:
Caption: Workflow for the synthesis of a 2-aryl-substituted benzimidazole derivative.
Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a multilayer OLED using the synthesized benzimidazole derivative as an electron-transporting layer (ETL).
Rationale: The device architecture is designed to facilitate efficient injection of charge carriers (holes and electrons) from the electrodes, their transport through the respective layers, and their recombination in the emissive layer to generate light. The energy levels of the different materials must be well-aligned to minimize energy barriers and maximize device efficiency.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / Benzimidazole Derivative (ETL) / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive material (e.g., a fluorescent or phosphorescent polymer or small molecule) dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene)
-
Synthesized benzimidazole derivative dissolved in a suitable organic solvent (e.g., chloroform or tetrahydrofuran)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer and anneal at the appropriate temperature to remove the solvent.
-
Electron Transporting Layer (ETL) Deposition: Spin-coat the solution of the synthesized benzimidazole derivative onto the emissive layer and anneal.
-
Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Sequentially deposit a thin layer of LiF (as an electron injection layer) and a thicker layer of Al (as the cathode) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the fabricated device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Diagram of a Multilayer OLED Architecture:
Caption: Schematic of a typical multilayer OLED device structure.
Characterization and Performance Evaluation
A thorough characterization of both the synthesized material and the fabricated device is essential to understand the structure-property relationships and to evaluate the device performance.
Material Characterization:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the synthesized benzimidazole derivative. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. |
| UV-Visible Spectroscopy | To study the light absorption properties and determine the optical bandgap. |
| Photoluminescence Spectroscopy | To investigate the emission properties, including the emission wavelength and quantum yield. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are crucial for assessing the suitability of the material for specific device applications. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material. |
Device Characterization:
| Parameter | Description |
| Current Density-Voltage (J-V) Characteristics | To determine the turn-on voltage and the current flow through the device. |
| Luminance-Voltage (L-V) Characteristics | To measure the brightness of the device as a function of the applied voltage. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. This is a key metric for device efficiency. |
| Power Efficiency | The amount of light output (in lumens) per unit of electrical power input (in watts). |
| Electroluminescence (EL) Spectrum | To determine the color of the light emitted from the device. |
Beyond OLEDs: Expanding the Horizons
The utility of benzimidazole derivatives extends beyond light-emitting applications. Their unique electronic properties make them promising candidates for other optoelectronic and material science applications.
Organic Solar Cells (OSCs)
In the realm of solar energy, benzimidazole derivatives are being explored as electron-acceptor materials and as interfacial layers in both organic photovoltaics (OPVs) and perovskite solar cells.[5][13][14] Their tunable energy levels allow for efficient charge separation and transport, contributing to higher power conversion efficiencies.[13]
Sensors
The imidazole moiety within the benzimidazole structure can act as a binding site for metal ions and protons. This property has been harnessed to develop highly sensitive and selective fluorescent chemosensors for the detection of various analytes, including metal ions and changes in pH.[3][15][16][17][18]
Future Outlook
The field of benzimidazole-based materials is continuously evolving, with ongoing research focused on the design and synthesis of novel derivatives with enhanced performance characteristics. The development of new synthetic methodologies, including more environmentally friendly "green" chemistry approaches, is expanding the library of available compounds.[5][19] As our understanding of the intricate structure-property relationships deepens, we can expect to see the emergence of next-generation benzimidazole derivatives that will push the boundaries of performance in optoelectronic devices and open up new avenues in material science.
References
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Kuklin, S. A., et al. (2023). New small-molecular benzimidazole derivatives for photovoltaics: Synthesis, optical and electrochemical properties and application in perovskite solar cells. ResearchGate. Available at: [Link]
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(2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. Available at: [Link]
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(2019). Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives. ResearchGate. Available at: [Link]
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(2016). New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure. ACS Applied Materials & Interfaces. Available at: [Link]
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(2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. Available at: [Link]
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(2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Available at: [Link]
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(2015). DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives. PubMed. Available at: [Link]
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(2025). High-Performance Phototransistor Based on a 2D Polybenzimidazole Polymer. Utrecht University. Available at: [Link]
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(2019). Polycyclic Benzimidazole: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]
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(2018). Novel Benzimidazole Derivatives as Electron-Transporting Type Host To Achieve Highly Efficient Sky-Blue Phosphorescent Organic Light-Emitting Diode (PHOLED) Device. ACS Publications. Available at: [Link]
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Synthesis of benzimidazoles. Organic Chemistry Portal. Available at: [Link]
-
(2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. MDPI. Available at: [Link]
-
(2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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(2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate. Available at: [Link]
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(2015). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. sioc-journal.cn. Available at: [Link]
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(2010). Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions. PubMed. Available at: [Link]
-
(2022). Benzimidazole Based Hole-Transporting Materials for High-performance Inverted Perovskite Solar Cells. Advanced Functional Materials. Available at: [Link]
-
(2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]
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(2016). New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure. PubMed. Available at: [Link]
-
(2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
(2021). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
(2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). Taylor & Francis Online. Available at: [Link]
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(2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Available at: [Link]
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(2020). Electronic absorption and fluorescence emission data of polycyclic benzimidazole derivatives in ethanol. ResearchGate. Available at: [Link]
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(2012). Faces of Chemistry: Organic solar cells (BASF). YouTube. Available at: [Link]
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Application Note & Protocol: In Vitro Tubulin Polymerization Assay for the Characterization of Benzimidazole Hydrazones
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Targeting the Cytoskeleton in Cancer Drug Discovery
The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Microtubules are polymers composed of α- and β-tubulin heterodimers.[1][2] Their constant state of flux, known as dynamic instability, is crucial for their function, particularly in the formation of the mitotic spindle during cell division.[3] This critical role in mitosis has made tubulin a prime target for the development of anticancer therapeutics.[1][4][5][6] Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[7]
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, with several compounds demonstrating potent antiproliferative activity by targeting tubulin.[8][9] A promising class within this family are benzimidazole hydrazones, which have been identified as inhibitors of tubulin polymerization.[10][11][12][13] This application note provides a detailed protocol for an in vitro tubulin polymerization assay, a robust method to characterize the inhibitory effects of novel benzimidazole hydrazones on tubulin dynamics. We will delve into the scientific principles of the assay, provide a step-by-step methodology, and discuss data interpretation, offering researchers a comprehensive guide for their drug discovery efforts.
Assay Principle: Monitoring Microtubule Formation
The in vitro tubulin polymerization assay is a powerful tool to directly assess the effect of a compound on the assembly of purified tubulin into microtubules.[2][14] Polymerization is typically initiated by raising the temperature to 37°C in the presence of GTP and is monitored by an increase in signal over time.[2] There are two primary methods for detecting microtubule formation:
-
Turbidimetric Assay: This classic method relies on the principle that microtubules scatter light. As tubulin dimers polymerize, the increasing concentration of microtubules leads to a higher turbidity of the solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[2][14][15]
-
Fluorescence-Based Assay: This method offers enhanced sensitivity and is well-suited for high-throughput screening.[14][15][16][17] It utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized tubulin, resulting in a significant increase in its fluorescence quantum yield.[14][15] The change in fluorescence intensity is directly proportional to the mass of the microtubule polymer.[14][15]
This application note will focus on the more sensitive and cost-effective fluorescence-based assay.[14][16][17][18]
Mechanism of Tubulin Polymerization and Inhibition
The process of microtubule formation from tubulin dimers is a dynamic equilibrium characterized by three distinct phases: nucleation, growth (elongation), and a steady state.[16][17]
-
Nucleation: This is the initial and rate-limiting step where tubulin dimers associate to form a stable nucleus or "seed."
-
Growth/Elongation: Once a nucleus is formed, tubulin dimers rapidly add to both ends, leading to the elongation of the microtubule.
-
Steady State: At this stage, the rate of polymerization is balanced by the rate of depolymerization, resulting in a plateau in the microtubule mass.
Benzimidazole hydrazones, as tubulin polymerization inhibitors, are expected to disrupt this process. They typically bind to the tubulin dimers, preventing their incorporation into the growing microtubule, thus inhibiting both the rate and extent of polymerization.[10][12]
Figure 1: A simplified diagram illustrating the process of GTP-dependent tubulin polymerization and its inhibition by benzimidazole hydrazones.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is designed for a 96-well plate format, suitable for screening and IC50 determination of benzimidazole hydrazones.
Materials and Reagents
-
Tubulin: Highly purified (>99%) tubulin from bovine brain is recommended for consistency.[2] Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[14] Filter and store at 4°C.
-
GTP Stock Solution: 100 mM GTP in G-PEM buffer. Store in aliquots at -80°C.
-
DAPI Stock Solution: 1 mM DAPI in DMSO or water. Store protected from light at -20°C.
-
Benzimidazole Hydrazone Compounds: Dissolve in 100% DMSO to create high-concentration stock solutions.
-
Positive Control (Inhibitor): Nocodazole or Vinblastine (e.g., 10 mM stock in DMSO).[2][17]
-
Negative Control (Promoter): Paclitaxel (Taxol) (e.g., 1 mM stock in DMSO).[2]
-
Vehicle Control: 100% DMSO.
-
96-well black, clear-bottom microplates: Non-binding surface plates are recommended.[14]
-
Fluorescence plate reader: Capable of kinetic reads with temperature control (37°C) and excitation/emission wavelengths of approximately 360 nm and 420-450 nm, respectively.[14][15]
Experimental Workflow
Figure 2: A flowchart outlining the key steps of the in vitro fluorescence-based tubulin polymerization assay.
Step-by-Step Procedure
1. Reagent Preparation:
-
Thaw all reagents on ice. Once thawed, tubulin should be used within an hour.[2]
-
Prepare a 5x stock of your benzimidazole hydrazone compounds and controls (Nocodazole, Paclitaxel) by diluting the high-concentration DMSO stocks in G-PEM buffer. The final DMSO concentration in the assay should not exceed 2%.[2]
-
Prepare the Tubulin Polymerization Mix on ice. For each 100 µL reaction, combine:
-
85 µL G-PEM Buffer
-
1 µL GTP Stock (1 mM final concentration)
-
1 µL DAPI Stock (10 µM final concentration)
-
3 µL Tubulin (e.g., from a 10 mg/mL stock to get a final concentration of ~3 mg/mL)
-
2. Assay Assembly:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
In a separate "compound plate" on ice, add 20 µL of the 5x compound/control solutions to the appropriate wells. Include a vehicle control (DMSO in G-PEM).
-
Add 80 µL of the Tubulin Polymerization Mix to each well of the compound plate. Mix gently by pipetting up and down, avoiding bubbles.
3. Data Acquisition:
-
Immediately transfer 100 µL of the final reaction mixture from the compound plate to the pre-warmed 96-well assay plate.
-
Place the plate in the fluorescence reader and begin kinetic measurements at 37°C.
-
Record the fluorescence intensity (Excitation: ~360 nm, Emission: ~420-450 nm) every 30-60 seconds for at least 60 minutes.
4. Self-Validation and Controls:
-
Positive Control (Nocodazole/Vinblastine): Should show significant inhibition of polymerization (a flat or nearly flat curve).[17]
-
Negative Control (Paclitaxel): Should show an enhancement of polymerization (a steeper curve and higher plateau).[2]
-
Vehicle Control (DMSO): Should exhibit a characteristic sigmoidal polymerization curve with nucleation, elongation, and steady-state phases.[16][17]
-
Compound Precipitation Check: It is crucial to ensure that the test compound does not precipitate and cause light scattering, which can mimic polymerization.[2] This can be checked by running a control without tubulin.
-
Reversibility Check: To confirm that the observed signal is from microtubule formation, at the end of the assay, the plate can be cooled on ice for 20-30 minutes. This should lead to depolymerization and a decrease in the fluorescence signal.[2]
Data Analysis and Interpretation
The primary output of the assay is a set of kinetic curves showing fluorescence intensity over time.
-
Plot the Data: Plot fluorescence intensity versus time for each concentration of the benzimidazole hydrazone and for the controls.
-
Determine Inhibition: A decrease in the maximum fluorescence (Vmax) and/or a decrease in the polymerization rate (slope of the elongation phase) compared to the vehicle control indicates inhibitory activity.
-
Calculate IC50: The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. To determine the IC50, calculate the area under the curve (AUC) or the Vmax for each compound concentration. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Example Data Presentation
| Compound | Concentration (µM) | Vmax (RFU) | % Inhibition | IC50 (µM) |
| Vehicle (DMSO) | - | 15,000 | 0 | - |
| Nocodazole | 10 | 1,200 | 92 | 0.5 |
| Benzimidazole Hydrazone X | 0.1 | 13,500 | 10 | \multirow{5}{*}{1.2} |
| 0.5 | 10,500 | 30 | ||
| 1.0 | 7,800 | 48 | ||
| 5.0 | 3,000 | 80 | ||
| 10.0 | 1,800 | 88 |
RFU: Relative Fluorescence Units. % Inhibition calculated relative to the Vmax of the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No polymerization in vehicle control | Inactive tubulin, incorrect buffer pH, insufficient GTP | Use fresh tubulin aliquots, verify buffer pH, ensure GTP is added correctly. |
| High background fluorescence | Compound is fluorescent at assay wavelengths | Run a control with the compound in buffer without tubulin to measure intrinsic fluorescence and subtract it from the assay data. |
| Rapid polymerization with no lag phase | Presence of tubulin aggregates acting as seeds | Centrifuge the thawed tubulin aliquot at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use to remove aggregates.[2] |
| Inconsistent replicates | Pipetting errors, temperature fluctuations | Ensure accurate pipetting and maintain consistent temperature control throughout the assay. |
Conclusion
The in vitro fluorescence-based tubulin polymerization assay is a highly effective and reproducible method for characterizing the inhibitory activity of novel compounds like benzimidazole hydrazones. By providing direct evidence of interaction with tubulin, this assay serves as a critical step in the hit-to-lead optimization process for developing new anticancer agents. The detailed protocol and troubleshooting guide provided herein will enable researchers to confidently implement this assay and generate high-quality, interpretable data.
References
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]
-
In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. National Institutes of Health. [Link]
-
How to get affordable polymerization-competent tubulin for a tubulin polymerization assay?. ResearchGate. [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Diagnostika. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
-
1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies. PubMed. [Link]
-
Novel Benzimidazole/Hydrazone Derivatives as Promising Anticancer Lead Compounds: Design, Synthesis, and Molecular Docking Study. ResearchGate. [Link]
-
Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. National Institutes of Health. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
-
Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. [Link]
-
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]
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Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. ResearchGate. [Link]
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Benzimidazole derivatives with anticancer activity. ResearchGate. [Link]
-
An update on the development on tubulin inhibitors for the treatment of solid tumors. Taylor & Francis Online. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]
-
Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones. Semantic Scholar. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel compound, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine. The benzimidazole scaffold is a well-established pharmacophore known for its broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This guide offers detailed, step-by-step protocols for preliminary and advanced antimicrobial screening, data interpretation, and insights into the potential mechanisms of action. The methodologies are designed to be robust and self-validating, ensuring reliable and reproducible results.
Introduction: The Rationale for Screening this compound
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent antimicrobial activity against a wide range of pathogens.[4][5][6] The core benzimidazole structure is a key component in several FDA-approved drugs. The compound of interest, this compound, possesses this key scaffold, making it a prime candidate for antimicrobial screening. The methoxy and phenylamine substitutions on the benzimidazole ring may further enhance its antimicrobial efficacy.
The primary objective of this guide is to provide a systematic approach to evaluating the antimicrobial potential of this compound. We will begin with a qualitative screening method to assess broad-spectrum activity, followed by quantitative methods to determine the potency of the compound.
Preliminary Antimicrobial Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective technique for initial screening of antimicrobial compounds.[7][8] This assay relies on the diffusion of the test compound from a well through a solidified agar medium, inhibiting the growth of a seeded microorganism. The resulting zone of inhibition is a qualitative measure of the compound's antimicrobial activity.
Principle
An antimicrobial agent is introduced into a well cut into an agar plate that has been uniformly inoculated with a test microorganism. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth will appear around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (e.g., DMSO)
-
Sterile swabs, micropipettes, and tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL.
-
Preparation of Inoculum: Inoculate a loopful of the test microorganism into sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the surface of the MHA plate.
-
Well Preparation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.
-
Application of Compounds: Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.
Data Interpretation
| Compound | Expected Zone of Inhibition (mm) | Interpretation |
| This compound | Variable | A zone > 6 mm indicates antimicrobial activity. |
| Positive Control (e.g., Ciprofloxacin) | > 15 mm | Validates the susceptibility of the microorganism. |
| Negative Control (DMSO) | 6 mm (no zone) | Confirms that the solvent has no activity. |
Quantitative Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound.[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This method is a gold standard for antimicrobial susceptibility testing and provides quantitative data on the compound's potency.[10]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for microbial growth (turbidity). The lowest concentration of the compound that shows no visible growth is the MIC.
Experimental Workflow
Sources
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Application Notes and Protocols for Assessing the Leishmanicidal Activity of Benzimidazole Derivatives
Introduction: The Imperative for Novel Leishmanicidal Agents
Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge, particularly in tropical and subtropical regions. The disease manifests in several forms, with visceral, cutaneous, and mucocutaneous leishmaniasis posing considerable morbidity and mortality.[1] Current therapeutic options are hampered by issues such as high toxicity, the emergence of drug-resistant parasite strains, and the requirement for long-term parenteral administration.[2][3] This landscape underscores the urgent need for the discovery and development of new, effective, and safer leishmanicidal drugs.[4]
Benzimidazole derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in the pursuit of novel antiparasitic agents.[1][5][6] Known for their broad-spectrum biological activities, including anthelmintic properties, these compounds have demonstrated potent in vitro and in vivo efficacy against various Leishmania species.[1][4][5] Their mechanism of action, while not fully elucidated for all derivatives, is often linked to the disruption of essential parasite-specific biochemical pathways, such as the inhibition of enzymes like pteridine reductase 1 (PTR1) or arginase, which are crucial for parasite proliferation and survival.[4][6]
This comprehensive guide provides detailed protocols and field-proven insights for researchers engaged in the evaluation of benzimidazole derivatives as potential leishmanicidal drug candidates. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough assessment of both the efficacy and safety of these compounds.
Part 1: Foundational In Vitro Efficacy Screening
The initial assessment of a compound's leishmanicidal potential is conducted through a series of in vitro assays targeting the two distinct life cycle stages of the Leishmania parasite: the extracellular, flagellated promastigote and the intracellular, non-motile amastigote.
Anti-promastigote Activity Assay
This primary screening assay evaluates the direct effect of the benzimidazole derivatives on the viability of Leishmania promastigotes. It is a relatively high-throughput and cost-effective method for identifying compounds with initial activity.
-
Parasite Stage: Promastigotes are used for initial screening due to their ease of cultivation in axenic (cell-free) cultures.
-
Viability Readout: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[7][8][9] It relies on the metabolic activity of viable cells to reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell survival.[9]
Caption: Workflow for the in vitro anti-promastigote activity assay.
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major, L. infantum) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25°C until they reach the late logarithmic phase of growth.
-
Compound Preparation: Prepare a stock solution of the benzimidazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) to each well.
-
Treatment: Add 100 µL of the diluted compounds to the respective wells. Include wells with a standard reference drug (e.g., Amphotericin B or Miltefosine) as a positive control, and wells with parasites in medium containing the same concentration of DMSO as the treated wells as a negative control.
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 25°C.[9]
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of parasite viability is calculated relative to the negative control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-amastigote Activity Assay
This assay is more biologically relevant as it assesses the compound's ability to eliminate the intracellular amastigote stage of the parasite, which is the form responsible for clinical disease in the mammalian host.
-
Host Cells: Murine peritoneal macrophages or human monocytic cell lines (e.g., THP-1) are used as host cells to mimic the in vivo environment where the parasite resides.[10]
-
Intracellular Stage: Testing against intracellular amastigotes is a critical step, as it evaluates the compound's ability to penetrate the host cell and exert its leishmanicidal effect within the challenging environment of the phagolysosome.[10][11]
-
Quantification: The traditional method of quantifying amastigote numbers involves microscopic counting after Giemsa staining.[10] More advanced methods utilize reporter gene-expressing parasites (e.g., expressing luciferase or β-lactamase) for a higher-throughput readout.[10]
Caption: Workflow for the intracellular anti-amastigote activity assay.
-
Macrophage Seeding: Seed peritoneal macrophages or differentiated THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 4-24 hours at 37°C in a 5% CO2 atmosphere.[12]
-
Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 to 25:1.[12] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: After the infection period, wash the wells gently with pre-warmed PBS or culture medium to remove any non-phagocytosed promastigotes.[12]
-
Compound Treatment: Add fresh medium containing serial dilutions of the benzimidazole derivatives and reference drugs.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.
-
Quantification:
-
Microscopy: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
Reporter Assay: For parasites expressing reporter enzymes like β-lactamase, lyse the cells and add a colorimetric substrate to quantify the viable parasite load.[10]
-
-
Data Analysis: Calculate the percentage reduction in parasite burden compared to the untreated control. Determine the IC50 value from the dose-response curve.
Part 2: Assessing the Safety Profile: In Vitro Cytotoxicity
A crucial aspect of drug development is to ensure that the candidate compounds are selectively toxic to the parasite with minimal effects on host cells.
Mammalian Cell Cytotoxicity Assay
This assay is performed in parallel with the leishmanicidal activity assays to determine the toxicity of the benzimidazole derivatives against a mammalian cell line.
-
Cell Lines: A variety of mammalian cell lines can be used, such as mouse fibroblast L929 cells, human embryonic kidney HEK-293 cells, or the same macrophage cell line used in the anti-amastigote assay.[5][7]
-
Viability Assessment: The MTT assay is also commonly employed here, providing a direct comparison of the compound's effect on parasite and mammalian cell metabolic activity.[7]
-
Cell Seeding: Seed the chosen mammalian cell line (e.g., L929) into a 96-well plate at an appropriate density and allow for adherence overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the benzimidazole derivatives.
-
Incubation: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Assay: Perform the MTT assay as described in the anti-promastigote protocol.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
The Selectivity Index: A Measure of Therapeutic Window
The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development. It provides a quantitative measure of a compound's selective toxicity towards the parasite.
Calculation:
SI = CC50 (mammalian cells) / IC50 (Leishmania amastigotes)
A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic window.[13]
Part 3: In Vivo Efficacy Evaluation in Murine Models
Promising candidates from in vitro screening must be validated in an in vivo animal model of leishmaniasis. The BALB/c mouse model is widely used for both visceral and cutaneous leishmaniasis studies.[14]
Causality Behind Experimental Choices:
-
Animal Model: The choice of mouse strain and Leishmania species is critical to accurately model the human disease. For example, BALB/c mice infected with L. donovani are a standard model for visceral leishmaniasis, while infection with L. major is used for cutaneous leishmaniasis.[14]
-
Ethical Considerations: All animal experiments must be conducted in accordance with strict ethical guidelines to ensure animal welfare. This includes minimizing pain and distress, using the minimum number of animals necessary (Reduction), refining procedures to be more humane (Refinement), and considering alternatives to animal use (Replacement).[15][16][17][18][19]
-
Parasite Load Quantification: The efficacy of the treatment is determined by quantifying the parasite burden in target organs (liver and spleen for visceral leishmaniasis, skin lesion for cutaneous leishmaniasis). This is typically done by microscopic counting of amastigotes in Giemsa-stained tissue imprints or by quantitative PCR (qPCR).
Caption: Workflow for the in vivo evaluation of leishmanicidal compounds.
Detailed Protocol: L. donovani BALB/c Mouse Model
-
Infection: Infect 6-8 week old female BALB/c mice via the lateral tail vein with 1-2 x 10^7 stationary-phase L. donovani promastigotes.
-
Treatment Initiation: Begin treatment approximately 2-4 weeks post-infection, once the infection is well-established.
-
Drug Administration: Administer the benzimidazole derivative at various doses (e.g., 10, 25, 50 mg/kg/day) for 5-10 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal) will depend on the compound's properties.
-
Control Groups: Include a group of infected mice treated with the vehicle used to dissolve the compound and another group treated with a standard drug like Miltefosine.
-
Euthanasia and Organ Harvest: Euthanize the mice 1-2 weeks after the final treatment dose. Aseptically remove the liver and spleen and weigh them.
-
Parasite Burden Determination:
-
Make impression smears of the liver and spleen on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 1000 host cell nuclei under oil immersion microscopy.
-
Calculate the parasite burden as Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight in grams.
-
-
Data Analysis: Express the results as the mean LDU ± standard deviation. Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Data Presentation and Interpretation
A systematic presentation of the data is essential for a clear comparison of the leishmanicidal activity and safety of the tested benzimidazole derivatives.
Table 1: In Vitro Leishmanicidal Activity and Cytotoxicity of Benzimidazole Derivatives
| Compound ID | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity CC50 (µM) on L929 cells | Selectivity Index (SI) (CC50/IC50 amastigote) |
| Benzimidazole-1 | Value | Value | Value | Value |
| Benzimidazole-2 | Value | Value | Value | Value |
| Miltefosine | Value | Value | Value | Value |
| Amphotericin B | Value | Value | Value | Value |
Note: IC50 and CC50 values are typically presented as the mean ± standard deviation from at least three independent experiments.
Table 2: In Vivo Efficacy of Lead Benzimidazole Derivative in L. donovani-infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route | Liver LDU (Mean ± SD) | Spleen LDU (Mean ± SD) | % Inhibition in Liver | % Inhibition in Spleen |
| Vehicle Control | - | Oral | Value | Value | - | - |
| Benzimidazole-X | 25 | Oral | Value | Value | Value | Value |
| Benzimidazole-X | 50 | Oral | Value | Value | Value | Value |
| Miltefosine | 20 | Oral | Value | Value | Value | Value |
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of benzimidazole derivatives as potential leishmanicidal agents. By progressing from high-throughput in vitro screening against promastigotes to more biologically relevant intracellular amastigote assays, and culminating in in vivo efficacy studies, researchers can effectively identify and characterize promising new drug candidates. The emphasis on assessing cytotoxicity and calculating the selectivity index ensures that the safety profile of these compounds is considered from the early stages of discovery. Adherence to these rigorous and ethically sound methodologies will be instrumental in advancing the development of the next generation of treatments for leishmaniasis.
References
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Dehghani, M., et al. (2021). Benzimidazole derivatives endowed with potent antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1854. Available at: [Link]
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Hernández-Vázquez, E., et al. (2021). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. Pharmaceuticals, 14(12), 1303. Available at: [Link]
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Kocadag, H., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Pharmaceuticals, 16(6), 888. Available at: [Link]
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Jain, S. K., et al. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Kocadag, H., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. ResearchGate. Available at: [Link]
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Van den Kerkhof, M., et al. (2016). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Antimicrobial Agents and Chemotherapy, 60(5), 2991-2999. Available at: [Link]
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Ephros, M., et al. (2012). A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. Antimicrobial Agents and Chemotherapy, 56(8), 4425-4434. Available at: [Link]
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S-K, Y., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. Available at: [Link]
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Kocadag, H., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. National Institutes of Health. Available at: [Link]
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Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E266. Available at: [Link]
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Diaz, R., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 60(8), 4873-4880. Available at: [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
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ResearchGate. (2023). Benzimidazole derivatives: Synthesis, leishmanicidal effectiveness, and molecular docking studies. ResearchGate. Available at: [Link]
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González-López, J. J., et al. (2023). In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses. Pathogens, 12(7), 910. Available at: [Link]
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Owusu, E. A., et al. (2019). In vitro activity and mode of action of phenolic compounds on Leishmania donovani. PLoS ONE, 14(2), e0212048. Available at: [Link]
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Akkoç, S., et al. (2023). In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. Pharmaceuticals, 16(11), 1599. Available at: [Link]
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van der Snoek, E. M., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Animals, 13(10), 1656. Available at: [Link]
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Akkoç, S., et al. (2024). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Examination. Journal of Gastrointestinal Cancer. Available at: [Link]
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van Griensven, J., & Diro, E. (2019). Treatment options for leishmaniasis. Clinical and Experimental Dermatology, 44(4), e135-e141. Available at: [Link]
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Roy, S., et al. (2018). Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa. BMC Complementary and Alternative Medicine, 18(1), 196. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2436. Available at: [Link]
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Tsetsos, F., et al. (2023). Case Reports of Visceral Leishmaniasis-Associated Hemophagocytic Lymphohistiocytosis in Adults: A Complex Immune Phenomenon. Diagnostics, 13(13), 2276. Available at: [Link]
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Yurttas, L., et al. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1834-1844. Available at: [Link]
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American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA. Available at: [Link]
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Shokri, A., et al. (2012). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 7(2), 24-32. Available at: [Link]
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Diaz, R., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. ResearchGate. Available at: [Link]
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Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Krebsliga. Available at: [Link]
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Singh, O. P., & Sundar, S. (2014). Investigational Drugs for Visceral Leishmaniasis. Expert Opinion on Investigational Drugs, 23(1), 65-80. Available at: [Link]
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ResearchGate. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine. The methodologies described are grounded in established principles of organic chemistry and extensive experience with the purification of heterocyclic compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃O | |
| Molecular Weight | 239.27 g/mol | |
| Boiling Point | 495.8°C at 760 mmHg | [1] |
| Flash Point | 253.7°C | [1] |
| Density | 1.281 g/cm³ | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in nonpolar solvents like hexane. | Inferred from related structures |
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization
Q1: My recrystallization of this compound is not working. What are the common issues?
A1: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and proper technique. Here are some common issues and their solutions:
-
The compound does not dissolve: If your compound is not dissolving even when heating, you may be using a solvent in which it is poorly soluble. Benzimidazole derivatives are often soluble in polar organic solvents. Try using a more polar solvent or a solvent mixture. Good starting points for this compound would be ethanol, methanol, or an ethyl acetate/ethanol mixture.
-
The compound "oils out": This occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens if the solution is cooled too quickly or if the concentration of the compound is too high. To remedy this, try adding a small amount of additional solvent to the hot solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.
-
No crystals form upon cooling: If no crystals form, your solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal. If these methods fail, you may need to remove some of the solvent by evaporation and allow the solution to cool again.
-
The purified compound is still impure: This could be due to the presence of an impurity that has similar solubility characteristics to your target compound. In this case, a single recrystallization may not be sufficient. You may need to perform multiple recrystallizations or consider an alternative purification technique such as column chromatography.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the structure, which contains polar functional groups (amine and methoxy) and a benzimidazole core, a polar protic solvent like ethanol is an excellent starting point. It is likely to dissolve the compound when hot and allow for good crystal formation upon cooling. A mixture of ethanol and water could also be effective, where the compound is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes turbid, followed by reheating to clarify and slow cooling.
Column Chromatography
Q3: I am having trouble separating my compound from impurities using column chromatography. What solvent system should I use?
A3: The key to successful column chromatography is selecting a solvent system that provides good separation between your target compound and any impurities. For benzimidazole derivatives, a combination of a non-polar and a polar solvent is typically used.
A good starting point for this compound would be a mixture of ethyl acetate and hexane . You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your compound.
Another common solvent system is dichloromethane and methanol . A gradient of 1-5% methanol in dichloromethane is often effective for eluting polar compounds like this.
To optimize your solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) using various solvent mixtures. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.
Q4: My compound is streaking on the TLC plate and the column. What could be the cause?
A4: Streaking is a common issue in chromatography and can be caused by several factors:
-
Compound Overload: Applying too much compound to the TLC plate or column can lead to streaking. Try using a more dilute solution of your sample.
-
Inappropriate Solvent System: If the solvent system is too polar, the compound may move up the stationary phase as a streak rather than a distinct spot. Conversely, if the solvent is not polar enough, the compound may remain at the baseline.
-
Acidic or Basic Nature of the Compound: The amine and benzimidazole functionalities of your compound can interact strongly with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.
-
Insolubility: If your compound is not fully dissolved in the loading solvent, it can cause streaking. Ensure your sample is completely dissolved before loading it onto the column.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline and may require optimization based on the purity of your crude material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purification using a standard silica gel column.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for purifying the target compound.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues during recrystallization.
References
Sources
How to improve the yield of benzimidazole synthesis reactions
Technical Support Center: Benzimidazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and purity of their target benzimidazole derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
The synthesis of the benzimidazole core is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals.[1][2] However, classical methods are often plagued by harsh reaction conditions and low yields.[1][3] This guide provides solutions to these common challenges.
Troubleshooting Guide & Optimization Strategies
This section is structured in a question-and-answer format to directly address the most common issues encountered during benzimidazole synthesis.
Section 1: Addressing Low or No Product Yield
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the first parameters I should investigate?
A1: When facing low yields, it's crucial to return to the fundamentals before exploring more complex variables.
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Purity of Starting Materials: The primary suspect is often the quality of the o-phenylenediamine. This substrate is susceptible to oxidation, which can introduce colored impurities and inhibit the reaction. Ensure you are using a pure, preferably freshly sourced or properly stored, diamine. The purity of the aldehyde or carboxylic acid is equally important.[4]
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. While a 1:1 ratio of diamine to a monocarboxylic acid is typical for the Phillips-Ladenburg synthesis, reactions with aldehydes (Weidenhagen synthesis) can sometimes form a 1,2-disubstituted product, which consumes two equivalents of the aldehyde.[5] Carefully check the stoichiometry based on your target molecule.
-
Atmosphere: o-Phenylenediamines can be air-sensitive. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that consume starting material and complicate purification.
-
Acid/Base Contamination: Ensure your glassware is clean and free of acidic or basic residues from previous experiments, which could interfere with the catalytic system.
Q2: How do I choose the right catalyst to improve my yield? There are so many options.
A2: Catalyst selection is arguably the most critical factor in modern benzimidazole synthesis. The choice depends on your starting materials (aldehyde vs. carboxylic acid), desired reaction conditions (e.g., temperature, solvent), and sustainability goals.
-
Classical Acid Catalysts: For the Phillips-Ladenburg reaction (with carboxylic acids), strong mineral acids like 4N HCl are traditionally used, often requiring high temperatures or pressure.[6] Simpler catalysts like ammonium chloride (NH₄Cl) have also been employed.[3]
-
Lewis Acid Catalysts: Lewis acids are highly effective, particularly for aldehyde condensations. Erbium(III) triflate (Er(OTf)₃) is a powerful catalyst that can promote the reaction under mild conditions and even be used in microwave-assisted, solvent-free syntheses.[5][7]
-
Metal-Based Catalysts: A wide range of metal catalysts have been developed for high-yield synthesis under mild conditions. These include cobalt nanocomposites, zinc-catalyzed systems, and supported gold nanoparticles (e.g., Au/TiO₂), which can proceed at room temperature.[8][9]
-
Green/Heterogeneous Catalysts: For ease of purification and reusability, heterogeneous catalysts are an excellent choice. Options like engineered MgO@DFNS (dendritic fibrous nanosilica) are easily recoverable by simple filtration.[4]
The underlying principle is that the catalyst facilitates the key steps of the reaction: the initial condensation to form a Schiff base (in the case of aldehydes) and the subsequent intramolecular cyclization and dehydration/oxidation to form the aromatic benzimidazole ring.
Q3: My catalyst doesn't seem to be effective. What could be wrong?
A3: If a typically reliable catalyst is failing, consider these points:
-
Catalyst Loading: Ensure you are using the correct catalyst loading. While more is not always better, insufficient catalyst will lead to slow or incomplete reactions. Typical loadings range from 1 mol% for highly active catalysts to 20 wt% for some heterogeneous systems.[7][9]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in your starting materials or solvent. Water content can be particularly problematic for some Lewis acids. Ensure you are using dry solvents if required by the catalytic system.
-
Heterogeneous Catalyst Activity: For solid catalysts, ensure adequate mixing/stirring to overcome mass transfer limitations. The activity can also depend on the catalyst's surface area and preparation method.
Q4: How does solvent choice impact the reaction yield?
A4: The solvent plays a critical role in reactant solubility, reaction kinetics, and even the reaction pathway. A solvent screen is a highly recommended optimization step.[4]
-
Polar Solvents: Polar solvents like ethanol, methanol, and acetonitrile are frequently used and have been shown to produce high yields in many catalytic systems.[4]
-
Green Solvents: Water is an excellent "green" solvent for certain protocols, offering environmental benefits and sometimes enhancing reactivity.[5][8]
-
Solvent-Free Conditions: For ultimate efficiency and sustainability, solvent-free reactions, often assisted by microwave irradiation, can provide outstanding yields in minutes.[7][10] This approach maximizes reactant concentration, accelerating the reaction rate.
Q5: What is the role of temperature and reaction time, and how do I optimize them?
A5: Temperature and time are intrinsically linked. Classical methods often required high temperatures (180-300 °C) and long reaction times.[1][3][6] Modern catalytic methods have drastically reduced these requirements.
-
Optimization: The best approach is to monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS.[4] Start at the temperature recommended in the literature for your chosen catalytic system (which can be as low as room temperature).[4][8] Follow the reaction's progress over time. If it stalls, a gentle increase in temperature may be required.
-
Microwave and Ultrasound: These non-conventional energy sources can dramatically accelerate the reaction. Microwave irradiation can reduce reaction times from hours to minutes and significantly boost yields.[8][10][11] Similarly, ultrasound irradiation has been shown to provide excellent yields in shorter times.[2]
Section 2: Managing Side Products and Impurities
Q6: I'm getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles when using an aldehyde. How can I improve selectivity?
A6: This is a classic selectivity challenge in the Weidenhagen synthesis. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed 2-substituted benzimidazole.
-
Catalyst Control: Selectivity can be controlled by the catalyst. For example, using Er(OTf)₃ as a catalyst can selectively yield 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[5] Conversely, catalysts like Au/TiO₂ are reported to selectively produce 2-substituted benzimidazoles.[9]
-
Stoichiometry: Carefully controlling the stoichiometry to a 1:1 ratio of diamine to aldehyde can favor the formation of the 2-substituted product, though it may not eliminate the side product entirely.
Q7: My final product is highly colored, making purification difficult. How can I prevent these impurities?
A7: The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material or intermediates.
-
Use a Salt Form: Using o-phenylenediamine dihydrochloride instead of the free base can lead to reduced color impurities and more homogenous mixing in certain protocols.[8]
-
Inert Atmosphere: As mentioned in Q1, conducting the reaction under an inert atmosphere (N₂ or Ar) is a highly effective way to prevent oxidation.
-
Purification with Activated Carbon: During work-up, treating a solution of the crude product with activated carbon (like Norite) can effectively remove colored impurities before recrystallization.[12]
Section 3: Simplifying Product Isolation and Purification
Q8: The work-up and purification of my product are tedious. Are there ways to simplify this process?
A8: Simplifying purification begins with designing a cleaner reaction.
-
Heterogeneous Catalysts: The use of a solid, heterogeneous catalyst is the most direct way to simplify purification. After the reaction is complete, the catalyst can be simply filtered off.[4] Many of these catalysts can also be washed, dried, and reused.[2][4]
-
Solvent Choice: Choose a solvent from which your product will easily precipitate upon cooling, or one that can be easily removed under reduced pressure.
-
Recrystallization: This is the most common method for purifying the final product. A well-chosen solvent system (e.g., ethyl acetate/hexane or ethanol/water) is key to obtaining a highly pure, crystalline solid.[4][11]
Advanced Strategies for Yield Enhancement (FAQs)
Q9: Can modern techniques like microwave or ultrasound irradiation really improve my yield and reaction time?
A9: Absolutely. These techniques are powerful tools for process optimization.
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction time and an increase in yield. For example, reactions that take hours under conventional heating can often be completed in 5-15 minutes with microwave assistance, with yields frequently exceeding 90%.[7][10][11]
-
Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates the reaction rate, leading to higher yields (often 88-92%) and shorter reaction times compared to conventional methods.[2]
Q10: What are the benefits of adopting "green chemistry" principles for my benzimidazole synthesis?
A10: Adopting green chemistry principles not only reduces environmental impact but also often leads to more efficient and cost-effective processes.
-
Safer Solvents: Using water as a solvent eliminates the hazards associated with volatile organic compounds.[8]
-
Solvent-Free Reactions: This approach reduces waste, simplifies work-up, and lowers costs.[7][10][13]
-
Catalytic Efficiency: Using small amounts of highly active, recyclable catalysts is more sustainable than using stoichiometric reagents.[2][13]
-
Energy Efficiency: Techniques like microwave synthesis significantly reduce energy consumption compared to prolonged heating.[10]
Data Summary Table
Table 1: Comparison of Selected Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine + Benzaldehyde | Solvent-Free | 60 (MW) | 5 min | 99.9 | [7][10] |
| Au/TiO₂ (1 mol%) | o-Phenylenediamine + Benzaldehyde | CHCl₃:MeOH (3:1) | 25 | 24 h | 98 | [9] |
| ZnFe₂O₄ (nanocatalyst) | o-Phenylenediamine + Benzaldehyde | Ethanol | 70 (Ultrasound) | 30 min | 92 | [2] |
| Cobalt Nanocomposite | o-Phenylenediamine + Aldehyde | Toluene | 100 | 12 h | High | [8] |
| None | o-Phenylenediamine + Benzaldehyde | Ethanol | 80 | 12 h | <10 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening (Weidenhagen Reaction)
This protocol provides a framework for testing different catalysts for the reaction between o-phenylenediamine and an aldehyde.
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol).
-
Add the chosen solvent (5-10 mL, e.g., ethanol).
-
Add the catalyst to be screened (e.g., 1-10 mol% of a homogeneous catalyst or 10-20 wt% of a heterogeneous catalyst).
-
Add the aldehyde (1.0 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 50 °C, or reflux).
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) against the starting materials.
-
Upon completion, stop the reaction. If using a heterogeneous catalyst, filter it off.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of a 1,2-Disubstituted Benzimidazole[7][10]
This protocol is adapted from highly efficient, solvent-free methods.
-
In a dedicated microwave reaction vessel, combine N-substituted-o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add the catalyst, Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 60 °C) for 5-15 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Add water to the crude mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product, which is often of high purity.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic map for low reaction yields.
Caption: The two primary classical synthesis pathways.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 22(9), 1541. [Link]
-
Rico-Gomez, R., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2408–2416. [Link]
-
Yadav, G., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(15), 1269-1296. [Link]
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Sagdiev, N. Z., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(42), 35843-35856. [Link]
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Ameta, K. L., & Kumar, B. (2022). One-pot synthesis of substituted benzimidazole derivatives under ultrasonic irradiation using ZnFe2O4 reusable catalyst. Chemistry Journal of Moldova, 17(2), 85-94. [Link]
-
Cravotto, G., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
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DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
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YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. [Link]
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Charitos, C., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1409. [Link]
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Organic Syntheses. (n.d.). Benzimidazole. [Link]
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Tuo, Y., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1530. [Link]
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Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(11), 1673-1679. [Link]
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American Chemical Society. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science. [Link]
- Google Patents. (2005).
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Siddiqui, S., & Arshad, M. (2013). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Journal of Chemistry. [Link]
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Arkat USA, Inc. (n.d.). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. [Link]
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Stability and proper storage conditions for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
Welcome to the technical support center for 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine (CAS: 366012-74-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is a synthesis of established chemical principles for benzimidazole derivatives and aromatic amines, providing you with field-proven insights to maintain the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which combines a benzimidazole core with an aromatic amine, the primary factors contributing to degradation are exposure to light, oxygen (air), and moisture .[1] Aromatic amines are susceptible to oxidation, which can be accelerated by light and air, often leading to the formation of colored impurities. The benzimidazole ring itself can also undergo photodegradation.[1]
Q2: What are the recommended storage conditions for the solid compound?
A2: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment .[1] For optimal protection, keep the container tightly sealed to prevent exposure to air and moisture.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly advisable for long-term storage to minimize oxidative degradation.[1]
Q3: I've noticed a change in the color of the solid compound from off-white to a brownish tint. What does this indicate?
A3: A visible change in color, particularly darkening to a yellow or brown shade, is a common indicator of degradation for aromatic amines and benzimidazole derivatives.[1] This is often due to oxidation or photodecomposition. While a slight color change may not significantly impact all experimental outcomes, it signifies a decrease in purity. For sensitive applications, it is recommended to use analytical methods like HPLC to assess the purity of the compound before use.
Q4: What is the best way to prepare and store solutions of this compound?
A4: Solutions of benzimidazole derivatives are generally more susceptible to degradation than the solid material, especially with exposure to light.[1] It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] The vials should be amber-colored or wrapped in foil to protect them from light. Purging the solvent with an inert gas before dissolving the compound can also extend the solution's stability.
Q5: Which solvents are recommended for dissolving this compound?
A5: While specific solubility data for this exact compound is not widely published, compounds with similar structures are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) .[3][4] For biological assays, preparing a high-concentration stock solution in DMSO is a common practice. Always use high-purity, anhydrous solvents to minimize moisture-related degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify storage conditions of both solid material and solutions. Ensure the solid is kept in a tightly sealed container in a cool, dark, and dry place. For solutions, use freshly prepared samples or aliquots stored at -20°C or below, protected from light. Degradation can lead to a lower effective concentration of the active compound. |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of the compound. | This is a strong indication of instability. Review the handling and storage procedures. The new peaks likely correspond to degradation products. Forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions can help identify these impurities.[5][6] |
| Difficulty in dissolving the solid compound. | Possible moisture absorption or degradation. | Ensure the compound has been stored in a desiccated environment. If the compound has become clumpy, it may have absorbed moisture. Drying the compound under a vacuum may be attempted, but it is preferable to use a fresh, properly stored batch. |
| Solution changes color over a short period. | Rapid degradation in solution, likely due to light exposure or oxidation. | Prepare solutions immediately before use and protect them from ambient light. Consider de-gassing the solvent with an inert gas before dissolving the compound to remove dissolved oxygen. |
Stability and Handling Workflow
The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability.
Caption: Recommended workflow for handling and storage.
Potential Degradation Pathways
While specific degradation products for this compound are not documented in readily available literature, based on its chemical structure, two primary degradation pathways can be anticipated: oxidation and photodegradation.
Caption: Plausible degradation pathways for the compound.
Summary of Recommended Conditions
| Parameter | Solid Compound | In Solution (e.g., in DMSO) |
| Temperature | Cool, dry place (e.g., Room Temperature) | Short-term: 2-8°C; Long-term: -20°C to -80°C[3] |
| Light | Protect from light (amber vial)[1] | Protect from light (amber vial)[1] |
| Atmosphere | Tightly sealed container; Inert gas for long-term storage[1] | Prepare fresh; purge solvent with inert gas if storing[3] |
| Moisture | Store in a desiccator | Use anhydrous solvents |
References
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ECHA (European Chemicals Agency). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. [Online] Available at: [Link]
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J & W PharmLab, LLC. Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. [Online] Available at: [Link]
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PubChem. 5-methoxy-1H-benzimidazole. [Online] Available at: [Link]
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Mainolfi, N., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697–5722. [Link]
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Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Online] Available at: [Link]
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ResearchGate. Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. [Online] Available at: [Link]
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ResearchGate. Photochemical behaviour of carbendazim in aqueous solution. [Online] Available at: [Link]
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Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Online] Available at: [Link]
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Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883–892. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Online] Available at: [Link]
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Kopitar, G., et al. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 18(1), 1. [Link]
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European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/ICH/2736/99). [Online] Available at: [Link]
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ResearchGate. Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. [Online] Available at: [Link]
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Alsante, K. M., et al. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1191–1203. [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Online] Available at: [Link]
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World Journal of Pharmaceutical Research. A Review on Synthesis, Characterization and Identification of Impurities in API’s. [Online] Available at: [Link]
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ResearchGate. Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. [Online] Available at: [Link]
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Latin American Journal of Pharmacy. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Online] Available at: [Link]
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Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Online] Available at: [Link]
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RSC Publishing. Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. [Online] Available at: [Link]
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CORE. Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. [Online] Available at: [Link]
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ResearchGate. Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro- pyrrol-1-yl)-phenyl]-acetamide and different diamines. [Online] Available at: [Link]
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MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Online] Available at: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common impurities in benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzimidazole synthesis. This guide is designed to provide practical, in-depth answers to common challenges encountered in the lab. Drawing from established chemical principles and field-proven experience, this resource will help you troubleshoot impurities, optimize your reaction conditions, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification & Formation Mechanisms
Q1: What are the most common types of impurities encountered in benzimidazole synthesis, and why do they form?
A1: During benzimidazole synthesis, particularly through common routes like the Phillips-Ladenburg or Weidenhagen reactions, several classes of impurities can arise. Understanding their origin is the first step toward mitigation.
-
Unreacted Starting Materials: The most straightforward impurities are residual o-phenylenediamine or the carboxylic acid/aldehyde reactant. Their presence typically indicates an incomplete reaction due to suboptimal stoichiometry, insufficient reaction time, or inadequate temperature.
-
Over-alkylation/Acylation Products: In syntheses involving aldehydes, it's common to form 1,2-disubstituted benzimidazoles as byproducts.[1] This occurs when a second molecule of the aldehyde reacts with the N-H group of the newly formed benzimidazole. The reaction is often competitive with the initial cyclization.
-
Diacylated Diamines: In the Phillips-Ladenburg synthesis (condensation with a carboxylic acid), if reaction conditions are too harsh or the stoichiometry is imbalanced, the o-phenylenediamine can be acylated twice without cyclizing, forming a stable diamide impurity.
-
Oxidation Products: o-Phenylenediamines are highly susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as dark tars or intensely colored soluble compounds.[2] This is particularly problematic in reactions run in the presence of air or oxidizing agents at elevated temperatures. Using the dihydrochloride salt of the diamine can sometimes reduce these colored impurities.[3]
-
Side-Reaction Products: Depending on the specific reagents and conditions, various other side reactions can occur. For instance, reactions involving glycerol can produce a range of byproducts, including bibenzimidazoles and other complex heterocyclic structures through a series of oxidation and condensation steps.[4]
Q2: Can you illustrate the mechanism for the formation of the 1,2-disubstituted impurity in an aldehyde-based synthesis?
A2: Certainly. The formation of a 1,2-disubstituted benzimidazole is a classic example of a competitive side reaction. The mechanism involves the initial desired condensation to form the 2-substituted benzimidazole, which then acts as a nucleophile in a subsequent reaction with another equivalent of the aldehyde.
Below is a diagram illustrating the competing pathways. The desired pathway (Path A) leads to the 2-substituted product. The undesired pathway (Path B) shows how this product can react further to form the 1,2-disubstituted impurity.
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
Technical Support Center: Benzimidazole Synthesis via Phillips Condensation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Phillips-Ladenburg condensation to construct the benzimidazole core. As a foundational reaction in heterocyclic chemistry, the Phillips condensation—the acid-catalyzed reaction of an o-phenylenediamine with a carboxylic acid—is robust, yet susceptible to side reactions that can complicate synthesis and reduce yields.
This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed protocols grounded in mechanistic principles to help you navigate the challenges of this reaction and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems encountered during the Phillips condensation. Each entry details the probable cause, explains the underlying chemistry, and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Benzimidazole
Symptom: After the reaction and work-up, TLC or LC-MS analysis shows primarily unreacted starting materials or a complex mixture of unidentified products.
Q: I've run my reaction in polyphosphoric acid (PPA) at high temperature, but my yield is disappointingly low. What are the likely causes and how can I fix it?
A: Low conversion is a frequent issue in the Phillips condensation and can be traced back to several key factors related to reaction conditions and substrate reactivity.
Causality & Mechanistic Insight: The Phillips condensation is a two-step process: (1) initial N-acylation of the more nucleophilic amino group to form an N-acyl-o-phenylenediamine intermediate, followed by (2) an intramolecular, acid-catalyzed cyclization and subsequent dehydration to form the benzimidazole ring.[1] Failure can occur at either step.
-
Insufficient Dehydration/Activation: The reaction requires the removal of two molecules of water. Strong mineral acids (like HCl) or dehydrating agents (like PPA) are essential to drive the equilibrium toward the product. Insufficiently acidic or "wet" conditions will stall the reaction.
-
Reduced Nucleophilicity of the Diamine: If your o-phenylenediamine is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the nucleophilicity of the amino groups is significantly reduced. This slows down both the initial acylation and the critical intramolecular cyclization step, often requiring more forcing conditions.[2]
-
Steric Hindrance: A sterically bulky carboxylic acid (e.g., one with an ortho-substituent or a quaternary alpha-carbon like pivalic acid) can hinder the initial N-acylation. Severe steric clash can prevent the reaction entirely or lead to side reactions like decarboxylation under high heat.[3]
Troubleshooting Workflow:
Caption: Competing Pathways in Phillips Condensation.
Recommended Actions:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the o-phenylenediamine and the carboxylic acid. Avoid using an excess of the acid.
-
Modify Reaction Temperature: For incomplete cyclization, a higher temperature may be required to overcome the activation energy for the ring-closing step. Conversely, if diacylation is the problem, a lower temperature may favor the intramolecular pathway.
-
Adopt a Two-Step Protocol: As mentioned previously, the most reliable way to avoid both issues is to first synthesize and isolate the N-acyl intermediate. This allows for purification away from any unreacted carboxylic acid before initiating the cyclization step under optimized conditions (e.g., heating in PPA or refluxing in acid).
Problem 3: Reaction Mixture Turns into an Intractable Tar
Symptom: During heating, particularly in PPA, the reaction mixture darkens significantly and becomes a thick, viscous tar, making workup and product isolation impossible.
Q: I'm using polyphosphoric acid, and my reaction turned into a black tar. Is there any way to salvage this or prevent it in the future?
A: Tar formation is indicative of substrate decomposition under the harsh, dehydrating, and acidic conditions of the reaction. This is especially common with substrates that are sensitive to strong acids or high temperatures.
Causality & Mechanistic Insight:
-
Substrate Instability: Aromatic systems with highly activating, electron-donating groups (e.g., phenols, methoxybenzenes) or certain heterocyclic moieties can be susceptible to polymerization or degradation in superacidic media like PPA.
-
Excessive Temperature: Even for stable substrates, prolonged heating at excessively high temperatures (>250°C) can lead to charring and decomposition. [4]* PPA Viscosity: PPA is extremely viscous, which can lead to poor heat transfer and localized "hot spots" within the reaction vessel, causing decomposition even if the external temperature reading is within range. [5]Mechanical stirring is crucial.
Recommended Actions:
-
Lower the Reaction Temperature: Determine the lowest temperature at which the reaction proceeds at a reasonable rate. A typical starting point in PPA is 160-180°C.
-
Use a Co-solvent: Adding a high-boiling, inert solvent like xylene or Dowtherm™ A can help to reduce the viscosity of PPA, improve stirring and heat transfer, and allow for better temperature control.
-
Switch to a Milder Catalyst System: If tarring persists, the substrate is likely incompatible with hot PPA. Consider alternative, milder conditions:
-
Reflux in 4M HCl: This is often sufficient for activated substrates.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, minimizing the opportunity for thermal decomposition. [6] * Two-Step Protocol: As a general solution, forming the amide intermediate first and then cyclizing it under the mildest possible conditions is often the best strategy for sensitive molecules.
-
Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is best for my reaction? The optimal catalyst depends on the reactivity of your substrates. The table below provides a general guide.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Best For... |
| 4M Hydrochloric Acid | Reflux (100-110°C), 4-12 h | Simple workup, mild conditions. | Not effective for deactivated or sterically hindered substrates. | Simple, electron-rich anilines and aliphatic carboxylic acids. |
| Acetic Acid (glacial) | Reflux (~118°C), 4-24 h | Acts as both solvent and catalyst. | Moderate dehydrating power; may require long reaction times. | Reactions where the carboxylic acid is acetic acid itself or other simple aliphatic acids. |
| Polyphosphoric Acid (PPA) | 160-220°C, 1-4 h | Powerful dehydrating agent, drives reaction to completion. | Viscous, difficult to stir; harsh workup; can cause charring. [5] | Deactivated substrates, sterically hindered cases, and forcing stubborn reactions to completion. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 60-120°C, 1-5 h | Less viscous than PPA, powerful dehydrator, lower temperatures. | More expensive, requires careful preparation. | A modern, often superior alternative to PPA for difficult cyclizations. |
| Microwave Irradiation | 120-180°C, 5-30 min | Extremely fast, often leads to cleaner reactions and higher yields. [6] | Requires specialized equipment, optimization of time and temperature is crucial. | Rapid library synthesis, optimizing difficult reactions, and minimizing thermal degradation. |
Q2: How do I perform the workup for a reaction run in Polyphosphoric Acid (PPA)? The workup for PPA is highly exothermic and must be performed with extreme caution.
-
Cooling: Allow the reaction vessel to cool to a manageable temperature (around 80-100°C). The PPA should still be fluid enough to pour.
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. The beaker should be large enough to accommodate at least 10 times the volume of the PPA mixture. Place this beaker in an ice bath for additional cooling.
-
Slow Addition: Very slowly and carefully, pour the warm PPA mixture into the vigorously stirred ice-water. This quenching step is highly exothermic and can cause splattering if done too quickly. [7]4. Precipitation: The crude benzimidazole product will often precipitate as a solid.
-
Neutralization: Slowly add a concentrated aqueous base (e.g., 50% NaOH or solid K₂CO₃) to the slurry until the pH is basic (pH 9-10). This neutralizes the phosphoric acid and ensures the benzimidazole (which is weakly basic) is in its free-base form.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove any residual phosphate salts.
-
Purification: The crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene). [3][8] Q3: My o-phenylenediamine has an electron-donating group, and the other has an electron-withdrawing group. Which one should I use? For the Phillips condensation, an electron-rich o-phenylenediamine is generally preferred. The amino groups are more nucleophilic, which facilitates both the initial acylation and the crucial intramolecular cyclization step. Using a diamine with strong electron-withdrawing groups will slow the reaction down considerably and may require more forcing conditions, increasing the risk of side reactions. [2] Q4: Can I use an ester or an amide instead of a carboxylic acid? The classic Phillips condensation uses a carboxylic acid. While reactions with esters or amides are possible, they typically require different, often more forcing, conditions and are not considered Phillips reactions. For example, condensation with an orthoester is a common variation. If you wish to use a carboxylic acid derivative, converting it to an acid chloride and performing a two-step synthesis is often the most efficient route.
Detailed Experimental Protocols
Protocol 1: Standard Phillips Condensation using Polyphosphoric Acid (PPA)
This protocol is suitable for moderately reactive to deactivated substrates.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
Carboxylic acid derivative (1.0-1.05 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x the weight of the o-phenylenediamine)
-
Crushed Ice
-
50% Aqueous Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)
-
Deionized Water
Procedure:
-
Setup: Place the PPA in a round-bottom flask equipped with a mechanical overhead stirrer (magnetic stirring is often insufficient for viscous PPA), a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA to ~80°C with stirring to reduce its viscosity.
-
Addition of Reagents: Add the o-phenylenediamine and the carboxylic acid to the stirring PPA.
-
Reaction: Slowly heat the mixture to the target temperature (typically 180-200°C). Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or LC-MS. Maintain the temperature until the starting material is consumed (usually 2-4 hours).
-
Workup (Caution!):
-
Allow the reaction to cool to ~100°C.
-
In a separate large beaker, prepare a 10-fold volume of crushed ice/water.
-
Slowly pour the reaction mixture into the ice water with vigorous stirring.
-
Carefully neutralize the acidic slurry to pH 9-10 with NaOH or K₂CO₃.
-
-
Isolation: Filter the resulting precipitate and wash the solid extensively with deionized water.
-
Purification: Dry the crude solid and purify by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Two-Step Synthesis for Sensitive or Hindered Substrates
This protocol minimizes side reactions by separating the acylation and cyclization steps.
Step A: N-Acylation
-
Setup: Dissolve the carboxylic acid (1.0 eq) and a peptide coupling agent such as HOBt (1.1 eq) and EDC (1.1 eq) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Activation: Stir for 30 minutes at room temperature to form the active ester.
-
Amidation: Add the o-phenylenediamine (1.05 eq) and a non-nucleophilic base like DIPEA (1.5 eq). Stir at room temperature until the carboxylic acid is consumed (monitor by TLC/LC-MS).
-
Workup & Isolation: Perform a standard aqueous workup to remove the coupling reagents and isolate the crude N-acyl-o-phenylenediamine intermediate. Purify by column chromatography or recrystallization if necessary.
Step B: Cyclization & Dehydration
-
Reaction: Heat the purified N-acyl intermediate in PPA (as in Protocol 1) or reflux in 4M HCl until cyclization is complete.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1. This method provides a much cleaner crude product for the final purification.
References
-
Kaushik, P., Kumar, R., & Rawat, B. S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available at: [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Alam, M. M., & Varshney, S. (2012). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]
-
Kaushik, P., Kumar, R., & Rawat, B. S. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
Nardi, M., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chaudhari, P. B., & Rindhe, S. S. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Kumar, A., & Kumar, S. (2018). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews. Available at: [Link]
-
AdiChemistry. (n.d.). Phillips Condensation Reaction: Explanation. AdiChemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses Procedure. Available at: [Link]
-
McDaniel, M. P. (2018). Comparison of Support Effects on Phillips and Metallocene Catalysts. MDPI. Available at: [Link]
-
ResearchGate. (2013). What is the work up process for the reaction involving poly phosphoric acid?. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). ResearchGate. Available at: [Link]
- Google Patents. (2005). A process for the preparation of benzimidazole derivatives and their salts. Google Patents.
-
ResearchGate. (2011). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. Available at: [Link]
-
Banerjee, A., & Feling, R. H. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
Minimizing degradation of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine in stock solutions
Subject: Best Practices for the Preparation and Storage of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine Stock Solutions to Ensure Experimental Integrity
Introduction: From Our Bench to Yours
As researchers and drug development professionals, we understand that the reliability of our experimental data is fundamentally linked to the quality of our reagents. The compound this compound, a molecule with a benzimidazole core, is a valuable tool in many research applications. However, its chemical structure, which incorporates both a benzimidazole ring and an aromatic amine, presents specific stability challenges in solution.
This guide is designed to provide you with not just protocols, but the underlying scientific principles to minimize degradation. By understanding the "why" behind each step, you can proactively protect your compound, ensuring the reproducibility and accuracy of your results. This document moves beyond a simple FAQ, offering a comprehensive resource built from our direct experience in handling this and similar small molecules.
Part 1: The Chemistry of Degradation - Why Stock Solutions Can Fail
Before troubleshooting, it's crucial to understand the inherent vulnerabilities of the this compound structure. The primary pathways for degradation are oxidation and photodegradation, with hydrolysis being a secondary concern under specific conditions.
Question: I prepared a stock solution of this compound, and it has turned yellow or brown. What is happening?
Answer: This is the most common sign of degradation, and it is almost certainly due to the oxidation of the phenylamine moiety. Aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation leads to the formation of colored quinone-imine type structures and other complex polymeric impurities.
Another significant factor is photodegradation. Benzimidazole derivatives are known to be highly sensitive to light, especially when in solution.[1][2] Exposure to ambient or UV light can provide the necessary energy to initiate degradation reactions, leading to loss of potency and the formation of photo-products.[3][4]
Caption: Key Degradation Pathways for the Compound in Solution.
Part 2: Frequently Asked Questions (FAQs) for Quick Reference
| Question | Quick Answer & Rationale |
| What is the best solvent for my stock solution? | We strongly recommend using anhydrous, high-purity DMSO . Aprotic solvents like DMSO minimize the risk of hydrolysis. Ensure the DMSO is from a fresh, sealed bottle to avoid dissolved water and peroxides, which can accelerate degradation. |
| At what temperature should I store my stock solution? | For long-term storage (>1 month), -80°C is optimal . For short-term storage (up to 1-2 weeks), -20°C is acceptable.[5][6] Lower temperatures drastically slow the kinetics of all degradation pathways. Avoid repeated freeze-thaw cycles.[5] |
| How can I protect my compound from light? | Always store both the solid compound and its solutions in amber or opaque vials .[7] When working with the solution at the bench, wrap the tube in aluminum foil to minimize exposure to ambient lab lighting. |
| My solution has turned yellow/brown. Can I still use it? | No, we do not recommend it. The color change is a definitive visual indicator of significant oxidative degradation.[7] Using a degraded stock will introduce impurities and lower the effective concentration of the active compound, leading to unreliable and non-reproducible results. Discard the solution and prepare a fresh stock following the best practices outlined below. |
| Is it necessary to use an inert gas like argon or nitrogen? | Yes, for maximum stability. Purging the vial with an inert gas before sealing displaces oxygen, directly inhibiting the primary oxidation pathway of the aromatic amine.[7] This is a critical step for ensuring long-term integrity. |
Part 3: Validated Protocols for Maximizing Stock Solution Stability
These protocols are designed as a self-validating system. By controlling for the key degradation factors (oxygen, light, water, temperature), you create an environment that inherently protects the compound's integrity.
Protocol 3.1: Preparation of a Stabilized High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol details the steps to prepare a stock solution with minimized exposure to environmental stressors.
Caption: Workflow for Preparing a Stabilized Stock Solution.
Step-by-Step Methodology:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Rapidly weigh the required amount of the compound. If possible, perform this step in a glove box under an inert atmosphere.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the solid. Use a syringe or pipette dedicated to anhydrous solvents.
-
Dissolution: Cap the vial and vortex until the solid is fully dissolved. If necessary, sonicate briefly in a water bath, ensuring the vial is protected from light (e.g., by wrapping it in foil). Visually confirm that no particulates remain.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials with high-quality seals (e.g., PTFE-lined caps). The rationale is to avoid repeated freeze-thaw cycles of the main stock, which can introduce moisture and oxygen with each use.[5]
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry argon or nitrogen gas for 15-30 seconds. This displaces the oxygen-containing air.
-
Sealing and Storage: Seal the vials tightly, label clearly with the compound name, concentration, and date, and immediately place them in a -80°C freezer for long-term storage.
Part 4: Troubleshooting Guide
Even with the best protocols, issues can arise. This table addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve Completely in DMSO | 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous DMSO. 3. Compound may have degraded/polymerized in solid form. | 1. Re-check calculations. Add slightly more solvent if appropriate for your desired concentration. 2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 3. Brief, gentle warming (to 30-37°C) and sonication may help. If it still doesn't dissolve, the solid may be compromised; consider using a new batch of the compound. |
| Solution Appears Hazy or Contains Precipitate | 1. Incomplete dissolution. 2. Precipitation due to low temperature during preparation. 3. Use of a solvent in which the compound has poor solubility. | 1. Ensure complete dissolution via vortexing/sonication before aliquoting. 2. Ensure all components are at room temperature during preparation. 3. Confirm that DMSO is the appropriate solvent. If preparing aqueous working solutions, check the final DMSO concentration to prevent precipitation. |
| Precipitate Forms After Thawing an Aliquot | 1. The concentration may be too high, exceeding solubility at lower temperatures. 2. Water may have been introduced, reducing solubility. | 1. Warm the aliquot to room temperature (or 37°C) and vortex to redissolve. If this is a recurring issue, consider preparing a slightly more dilute stock solution. 2. Ensure proper sealing and single-use aliquoting to prevent moisture contamination. |
| Inconsistent Experimental Results Between Aliquots | 1. Degradation of the stock solution over time. 2. Inaccurate pipetting during aliquoting or dilution. 3. Improper storage of some aliquots (e.g., left at -20°C instead of -80°C). | 1. Prepare a fresh stock solution from a reliable solid source. For critical, long-term experiments, validate the purity of an aged stock aliquot against a fresh one using HPLC. 2. Calibrate your pipettes and use proper pipetting technique. 3. Ensure all aliquots are stored under identical, optimal conditions (-80°C, dark). |
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Il Farmaco, 61(4), 309-315. Available at: [Link]
-
Çalışkan, Z., & Tınaz, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 225, 115215. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]
-
Ioele, G., et al. (2001). A photodegradation study on anthelmintic benzimidazoles. Farmaco. Available at: [Link]
-
Al-Bayati, R. I. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5399. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Il Farmaco. Available at: [Link]
-
Yeh, M. K., & Liou, S. S. (1993). Degradation mechanism of nefopam in solution under stressed storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 795-800. Available at: [Link]
- Google Patents. (2017). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
-
ResearchGate. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available at: [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]
-
Mandal, M., & Kar, S. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2936–2946. Available at: [Link]
-
Wang, C., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical and Biomedical Analysis, 249, 116248. Available at: [Link]
-
Ife, R. J., et al. (1992). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. Journal of Medicinal Chemistry, 35(18), 3413-3422. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting artifacts in tubulin polymerization assays with test compounds
Welcome to the technical support center for tubulin polymerization assays. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges and artifacts that can arise when screening test compounds. This resource is structured to provide not just solutions, but a deeper understanding of the "why" behind each troubleshooting step, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My test compound shows a strong increase in signal in my absorbance-based (turbidity) assay. How can I be sure it's a true polymerization enhancer?
Answer:
This is a classic and critical question. An increase in absorbance at 340-350 nm indicates an increase in light scattering, which is the principle of this assay.[1][2] However, this signal is not exclusive to microtubule formation. The most common artifact is that the test compound itself is precipitating or causing non-specific aggregation of the tubulin protein, both of which also scatter light.[3]
Here is a logical workflow to validate your results:
Troubleshooting Workflow: Differentiating True Polymerization from Artifacts
Caption: Workflow to validate tubulin polymerization enhancers.
Causality Explained:
-
Compound Solubility Control: This is the most crucial first step. It isolates the effect of the compound in the assay buffer. An increase in light scattering here unequivocally demonstrates that the compound is not soluble under the assay conditions and is producing a false-positive signal.[3]
-
Cold Depolymerization: Bona fide microtubules are dynamic polymers that are sensitive to temperature. They will depolymerize into soluble α/β-tubulin dimers when cooled.[3] In contrast, amorphous protein aggregates induced by a compound are typically irreversible and will not disassemble upon cooling. This differential response is a powerful diagnostic tool.
Question 2: I'm using a fluorescence-based assay with a reporter dye (e.g., DAPI), and my compound is causing a significant change in fluorescence. How do I rule out assay interference?
Answer:
Fluorescence-based assays offer higher sensitivity but are also susceptible to specific types of compound interference.[1][4] The two primary concerns are the intrinsic fluorescence of your test compound and its ability to quench the reporter dye's signal.
Troubleshooting Workflow: Deconvoluting Fluorescence Assay Interference
Caption: Deconvoluting compound interference in fluorescence assays.
Causality Explained:
-
Intrinsic Fluorescence: Many organic molecules fluoresce. Measuring the compound in the assay buffer alone at the excitation and emission wavelengths of your reporter dye will immediately tell you if your compound is contributing to the signal.
-
Fluorescence Quenching: Some compounds can absorb the excitation or emission energy of the fluorescent dye, leading to a decrease in the detected signal (quenching). This can mimic the effect of a polymerization inhibitor. Testing the compound with the dye in the absence of tubulin is the definitive control for this artifact.
-
DAPI-Specific Considerations: While DAPI is a common reporter, its affinity for polymerized tubulin is only about 7-fold greater than for tubulin dimers.[5] It is also a well-known DNA minor-groove binder.[6][7] While less of a concern in a purified protein assay, be aware of its primary function if transitioning to cell-based assays.
Question 3: My control wells (tubulin only) show no or very weak polymerization. What could be wrong?
Answer:
Failure of the positive control to polymerize points to a problem with one of the core components of the assay.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Tubulin | Tubulin is highly sensitive to storage conditions and freeze-thaw cycles. Repeated thawing and freezing can cause denaturation and aggregation, leading to a loss of polymerization competency.[3][4] | 1. Always thaw tubulin on ice and use it promptly. 2. Aliquot tubulin upon first use to avoid multiple freeze-thaw cycles. 3. If inactive tubulin is suspected, clarify by centrifugation (e.g., >100,000 x g for 10 min at 4°C) to pellet aggregates before use.[4] |
| GTP Degradation/Omission | GTP hydrolysis is essential for microtubule polymerization. It must be added to the buffer immediately before starting the reaction. Old GTP stocks can hydrolyze to GDP, which is inhibitory.[3] | 1. Ensure GTP is added to the polymerization buffer to the correct final concentration (typically 1 mM).[2][3] 2. Use a fresh, properly stored stock of GTP. |
| Incorrect Buffer Conditions | The buffer composition, particularly pH and the concentration of magnesium ions (Mg²⁺), is critical. PIPES buffer is commonly used as its pKa is close to physiological pH and it minimally interferes with polymerization.[2] | 1. Double-check the final concentrations of all buffer components (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[2] 2. Verify the pH of the final buffer solution. |
| Incorrect Temperature | Tubulin polymerization is temperature-dependent and typically carried out at 37°C. An instrument that is not properly pre-warmed will fail to initiate polymerization.[8] | 1. Ensure the plate reader's measurement chamber is pre-warmed to 37°C before placing the plate inside.[8] 2. Assemble all reaction components on ice to prevent premature polymerization before the start of the reading. |
Key Experimental Protocols
Protocol 1: Control for Compound Precipitation (Light Scattering)
This protocol is essential for validating potential polymerization enhancers identified in an absorbance-based assay.
Objective: To determine if a test compound precipitates in the assay buffer, causing artifactual light scattering.
Methodology:
-
Prepare Reagents: Prepare the tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) and the test compound stock solution.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Test Well: Assay Buffer + Test Compound
-
Vehicle Control Well: Assay Buffer + Compound Vehicle (e.g., DMSO)
-
-
Incubation and Reading: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm (or 350 nm) every 30-60 seconds for the same duration as your main experiment (e.g., 60-90 minutes).[2][3]
-
Analysis: Compare the absorbance curve of the "Test Well" to the "Vehicle Control Well". A significant increase in absorbance over time in the test well indicates that the compound is precipitating and is likely a false positive.
Protocol 2: Cold Depolymerization Assay
This protocol is a critical step to differentiate between true microtubule formation and compound-induced protein aggregation.
Objective: To assess the temperature sensitivity of the polymers formed in the presence of a test compound.
Methodology:
-
Perform Polymerization Assay: Run your standard tubulin polymerization assay with your test compound, a positive control (e.g., tubulin + vehicle), and a negative control (buffer only).
-
Monitor Polymerization: Measure the absorbance at 340 nm at 37°C until the polymerization reaction reaches a plateau.
-
Induce Depolymerization: Once the plateau is reached, remove the 96-well plate from the instrument and place it on ice (or a cold block at ~4°C) for 20-30 minutes.[3]
-
Final Reading: After the cold incubation, return the plate to the 37°C reader and take a final endpoint reading at 340 nm.
-
Analysis:
-
True Polymerization: The absorbance in wells containing true microtubules (including the positive control and potentially your test compound) should decrease significantly, returning close to the initial baseline.
-
Compound-Induced Aggregation: The absorbance in wells containing cold-insensitive aggregates will remain high.[3]
-
References
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health (NIH). [Link]
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Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Institutes of Health (NIH). [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
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Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons. Oncotarget. [Link]
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Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. bioRxiv. [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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Can anyone recommend a kit to check tubulin polymerization in cells? ResearchGate. [Link]
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Assay Troubleshooting. MB-About. [Link]
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Effect of compounds 4 and 6 on tubulin polymerization assay. ResearchGate. [Link]
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Recovery, Visualization, and Analysis of Actin and Tubulin Polymer Flow in Live Cells: A Fluorescent Speckle Microscopy Study. PubMed Central. [Link]
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Characterization of heterogeneous solutions using laser light scattering: study of the tubulin system. PubMed. [Link]
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Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells. T-Stor. [Link]
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Inhibition of tubulin polymerization by hypochlorous acid and chloramines. PubMed Central. [Link]
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Light Scattering and Turbidimetry Techniques for the Characterization of Nanoparticles and Nanostructured Networks. MDPI. [Link]
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Quasielastic light scattering studies of tubulin aggregation. PubMed. [Link]
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Light-Scattering Assays. Bangs Laboratories. [Link]
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Involvement of RBP-J interacting and tubulin-associated protein in the distribution of protein regulator of cytokinesis 1 in mitotic spindles. PubMed Central. [Link]
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Structural basis of tubulin recruitment and assembly by microtubule polymerases with tumor. Dlium. [Link]
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Variance analysis of dynamic light scattering data. ResearchGate. [Link]
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Nuclear Staining Dyes. Bio-Rad Antibodies. [Link]
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PureBlu™ DAPI Nuclear Staining Dye for Fixed Cells - A Fast Approach to Staining Nuclei. YouTube. [Link]
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Validation & Comparative
A Comparative Analysis of the Antiproliferative Activities of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine and Cisplatin
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the antiproliferative activities of the benzimidazole derivative, 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, and the well-established chemotherapeutic agent, cisplatin. While direct comparative studies on this specific benzimidazole derivative are limited, this analysis draws upon data from structurally related 2-arylbenzimidazoles to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: Two Distinct Approaches to Cancer Therapy
Cisplatin , a platinum-based coordination complex, has been a cornerstone of cancer treatment for decades. Its potent cytotoxic effects have rendered it a standard-of-care for a variety of solid tumors, including those of the testes, ovaries, bladder, and lung. However, its clinical utility is often hampered by significant side effects and the development of drug resistance.
Benzimidazole derivatives , on the other hand, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Their mechanism of action often differs from traditional DNA-damaging agents like cisplatin, making them an attractive area of research for overcoming resistance and developing more targeted therapies. The specific compound, this compound, belongs to the 2-arylbenzimidazole subclass, which has demonstrated promising antiproliferative effects in various cancer cell lines.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference in the antiproliferative activity of cisplatin and benzimidazole derivatives lies in their primary cellular targets.
Cisplatin: The DNA Damager
Cisplatin exerts its cytotoxic effects primarily by interacting with DNA.[1] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated form of cisplatin is highly reactive and readily binds to the N7 atoms of purine bases (adenine and guanine) in the DNA. This binding leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks. These crosslinks distort the DNA double helix, which in turn interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
Figure 1: Simplified signaling pathway of Cisplatin's mechanism of action.
Benzimidazole Derivatives: The Tubulin Binders
Many benzimidazole derivatives, particularly those with a 2-aryl substitution, exhibit their antiproliferative effects by targeting the microtubule network.[2][3][4] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are crucial for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
These benzimidazole compounds often bind to the colchicine-binding site on β-tubulin.[3] This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the microtubule dynamics. The consequence of this disruption is an arrest of the cell cycle in the G2/M phase, preventing the cells from undergoing mitosis and ultimately leading to apoptosis.[5][6]
Figure 3: Workflow of the MTT assay for determining antiproliferative activity.
Drug Resistance: A Major Hurdle in Cancer Therapy
A significant challenge in cancer chemotherapy is the development of drug resistance. Both cisplatin and benzimidazole derivatives are susceptible to resistance mechanisms, albeit through different pathways.
Cisplatin Resistance:
The mechanisms of cisplatin resistance are multifaceted and can involve:
-
Reduced intracellular drug accumulation: Decreased uptake or increased efflux of the drug.
-
Increased drug inactivation: Detoxification by glutathione and metallothioneins.
-
Enhanced DNA repair: Increased capacity of the cell to repair cisplatin-induced DNA adducts.
-
Inhibition of apoptosis: Alterations in apoptotic signaling pathways that prevent cell death.
Benzimidazole Resistance:
Resistance to benzimidazole derivatives that target tubulin can arise from:
-
Mutations in the tubulin gene: Alterations in the drug-binding site on β-tubulin can reduce the affinity of the compound.
-
Overexpression of efflux pumps: Increased expression of drug transporters like P-glycoprotein can actively pump the compound out of the cell.
-
Alterations in microtubule-associated proteins: Changes in proteins that regulate microtubule dynamics can also contribute to resistance.
Conclusion
This guide provides a comparative framework for understanding the antiproliferative activities of this compound and cisplatin. While cisplatin remains a potent DNA-damaging agent, its clinical use is limited by toxicity and resistance. Benzimidazole derivatives, with their distinct mechanism of action often targeting tubulin polymerization, offer a promising alternative or complementary therapeutic strategy. The representative IC50 values of related 2-arylbenzimidazoles suggest that this class of compounds can exhibit potent antiproliferative activity, sometimes in the low micromolar or even nanomolar range. Further investigation into the specific activity and selectivity of this compound is warranted to fully elucidate its therapeutic potential. The provided MTT assay protocol offers a standardized method for conducting such in vitro evaluations. Understanding the distinct mechanisms of action and resistance pathways of these two classes of compounds is crucial for the rational design of novel and more effective cancer therapies.
References
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28197-28210. [Link]
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Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). European Journal of Medicinal Chemistry, 261, 115822. [Link]
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IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023). Molecules, 28(1), 389. [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). Pharmaceuticals, 17(2), 161. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
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Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(35), 20543-20551. [Link]
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Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). RSC Advances, 12(42), 27343-27354. [Link]
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Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2022). Molecules, 27(21), 7483. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). Oncotarget, 6(39), 42343–42357. [Link]
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Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia, 68(1), 195-200. [Link]
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Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry, 64(8), 4860-4879. [Link]
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Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 41. [Link]
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Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. (2011). Archives of Pharmacal Research, 34(10), 1639-1647. [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Biomedicine & Pharmacotherapy, 153, 113337. [Link]
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Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters, 130, 130167. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2017). Oncology Letters, 14(4), 4949-4955. [Link]
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Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2021). Asian Journal of Research in Chemistry, 14(1), 58-62. [Link]
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Navigating the Kinome: A Comparative Selectivity Analysis of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine and Other Key CDK Inhibitors
In the intricate landscape of cancer therapeutics, the selective inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone of precision medicine. The therapeutic window of any kinase inhibitor is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities and diminish the intended therapeutic effect. This guide provides an in-depth comparative analysis of the CDK inhibitor 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, also known as GW8510, against a panel of both selective and pan-CDK inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental context necessary to make informed decisions in their own research endeavors.
The Imperative of Selectivity in CDK Inhibition
The human kinome is a vast and interconnected network. CDKs, a family of serine/threonine kinases, are central regulators of the cell cycle, transcription, and other fundamental cellular processes. While the deregulation of specific CDKs is a hallmark of many cancers, the structural similarity across the CDK family presents a significant challenge for the development of highly selective inhibitors.
Pan-CDK inhibitors, while potent in their anti-proliferative effects, often come with a substantial toxicity burden due to the inhibition of multiple CDKs essential for normal cellular function.[1][2] Conversely, highly selective inhibitors, such as the approved CDK4/6 inhibitors, offer a more targeted approach with a generally more manageable safety profile.[1][3][4] The ongoing quest is to identify and characterize inhibitors with unique selectivity profiles that can be exploited for therapeutic benefit in specific cancer contexts.
Profiling this compound (GW8510)
This compound (GW8510) is a potent inhibitor of CDK2.[5] Its benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of protein kinases.[6] Understanding its activity across the broader CDK family is crucial to delineating its potential as a therapeutic agent or a research tool.
Comparative Selectivity Analysis: GW8510 vs. The Field
To provide a clear and objective comparison, we have compiled the half-maximal inhibitory concentration (IC50) values for GW8510 and a selection of other prominent CDK inhibitors against a panel of CDKs. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and is a key metric of potency. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values (nM) of Selected CDK Inhibitors
| Inhibitor | CDK1/CycB | CDK2/CycA | CDK2/CycE | CDK3/CycE | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK7/CycH | CDK9/CycT1 |
| GW8510 | 120 | 10 | 10 | 150 | >1000 | 20 | >1000 | - | - |
| Palbociclib | >10000 | >10000 | - | - | 11 | - | 15 | - | - |
| Ribociclib | - | >1000 | - | - | 10 | - | 39 | - | - |
| Abemaciclib | - | - | - | - | 2 | - | 9.9 | - | 57 |
| Dinaciclib | 1 | 1 | - | - | - | 1 | - | - | 4 |
| Flavopiridol | ~41 | ~41 | - | - | ~41 | - | ~41 | 300 | - |
Data compiled from multiple sources. Note that assay conditions can vary between studies, and these values should be considered as a comparative guide.
Key Insights from the Data:
-
GW8510: Demonstrates notable selectivity for CDK2 and CDK5. Its potency against CDK1 is more than 10-fold lower than against CDK2, and it shows minimal activity against CDK4 and CDK6 at concentrations up to 1µM. This profile suggests potential applications where specific inhibition of CDK2 or CDK5 is desired with reduced impact on the primary cell cycle regulators CDK4 and CDK6.
-
Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These approved drugs showcase high potency and selectivity for CDK4 and CDK6, with significantly less activity against other CDKs.[3][7][8][9] Abemaciclib also displays some activity against CDK9.[10] Their success in treating HR+/HER2- breast cancer underscores the clinical benefit of a highly selective approach.[4]
-
Pan-CDK Inhibitors (Dinaciclib, Flavopiridol): These compounds exhibit potent, low nanomolar inhibition across multiple CDKs.[6][11][12][13] This broad activity can lead to powerful anti-tumor effects but also contributes to their more challenging toxicity profiles observed in clinical trials.[1]
Visualizing the CDK Signaling Pathway
To better understand the targets of these inhibitors, the following diagram illustrates the central role of CDKs in regulating cell cycle progression.
Caption: Simplified overview of the cell cycle and points of intervention for various CDK inhibitors.
Experimental Methodologies for Determining CDK Selectivity
The generation of reliable and comparable selectivity data is paramount. Below are outlines of two widely used methodologies for assessing CDK inhibitor activity.
Biochemical Kinase Inhibition Assay (Radiometric)
This traditional and robust method directly measures the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: General workflow for a radiometric biochemical kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified active CDK/cyclin complex, a suitable kinase buffer (containing MgCl2, DTT, and other cofactors), and the specific protein or peptide substrate.
-
Inhibitor Addition: Add the test inhibitor (e.g., GW8510) in a dose-response manner. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Washing: Thoroughly wash the filter paper to remove any unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This live-cell assay provides a more physiologically relevant assessment of inhibitor binding to its target within the complex intracellular environment.[14][15]
Step-by-Step Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the CDK of interest fused to NanoLuc® luciferase.[16] Culture the cells for 18-24 hours to allow for protein expression.[16]
-
Cell Plating: Harvest and plate the transfected cells into a white, 96-well assay plate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the cells and incubate to allow for target engagement.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable fluorescent ligand that also binds to the target CDK.
-
Substrate Addition: Add the NanoGlo® substrate to initiate the bioluminescence reaction.
-
Detection: Immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in live cells.
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding the selectivity of this compound (GW8510) in the context of other well-characterized CDK inhibitors. Its distinct selectivity for CDK2 and CDK5 suggests it could be a valuable tool for dissecting the specific roles of these kinases in various biological processes and disease states.
The choice of a CDK inhibitor for a particular research application or therapeutic strategy must be guided by a thorough understanding of its selectivity profile. As our knowledge of the specific functions of individual CDKs continues to expand, the demand for highly selective and well-characterized chemical probes will only increase. The methodologies outlined herein provide a robust framework for the continued discovery and characterization of the next generation of CDK inhibitors.
References
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ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. Retrieved from [Link]
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Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Retrieved from [Link]
- Pozo, C. S., et al. (2020). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. bioRxiv.
- Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells.
- Oubair, A., et al. (2021). Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv.
- O'Leary, B., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PLoS ONE, 13(10), e0205735.
- Baumli, S., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(5), 2247-2257.
- Shukla, V., & Lounsbury, K. M. (2012). Protocols for Characterization of Cdk5 Kinase Activity. Methods in Molecular Biology, 800, 237-248.
- Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells.
- Goel, S., et al. (2014). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Molecular Pharmacology, 85(5), 759-770.
- Chen, Y., et al. (2021). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Journal of Cancer, 12(16), 4916-4927.
- Gelbert, L. M., et al. (2014). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib.
- Fischer, P. M., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 46(24), 5249-5262.
- Hafner, M., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays.
- Debnath, A., et al. (2025). Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products. PLoS ONE, 20(1), e0313830.
- Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(5), 2247-2257.
- Schmit, F., et al. (2024). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Cellular and Molecular Life Sciences, 81(1), 1.
- DeMichele, A., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 22(5), 1048-1055.
- Kargbo, R. B. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Medicinal Chemistry Letters, 13(10), 1545-1546.
- Wells, C. I., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv.
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Antiproliferative IC50 values of dinaciclib in HepG2 cells following 48.... Retrieved from [Link]
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ResearchGate. (2025). (PDF) flavopiridol-alvocidib-a-cyclin-dependent-kinases--cdks-inhibitor-found-synergy-effects-with-niclosamide--in-cutaneous-t-cell-lymphoma-20210515060506. Retrieved from [Link]
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Reaction Biology. (n.d.). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Retrieved from [Link]
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A Comparative Guide to Benzimidazole Analogues as IDO-1 Inhibitors for Immunotherapy Research
In the rapidly evolving landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO-1) has emerged as a critical checkpoint inhibitor and a highly promising target for therapeutic intervention. This enzyme, by catabolizing the essential amino acid tryptophan, orchestrates an immunosuppressive tumor microenvironment, thereby facilitating tumor escape from immune surveillance. The development of small-molecule inhibitors targeting IDO-1 has therefore become a focal point of cancer research. Among the various chemical scaffolds explored, the benzimidazole core has proven to be a particularly fruitful starting point for the design of potent and selective IDO-1 inhibitors.
This guide provides a comparative analysis of prominent benzimidazole analogues, offering researchers, scientists, and drug development professionals a detailed overview of their structure-activity relationships (SAR), experimental validation, and the underlying scientific rationale for their design and evaluation.
The Central Role of IDO-1 in Tumor Immune Evasion
IDO-1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the expression of IDO-1 is often upregulated, leading to two key immunosuppressive consequences: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[2][3] This dual mechanism effectively cripples the anti-tumor immune response, allowing cancer cells to proliferate unchecked.[4]
The therapeutic rationale for inhibiting IDO-1 is to reverse this immunosuppressive state, thereby restoring the immune system's ability to recognize and eliminate cancer cells. This has led to the development of numerous IDO-1 inhibitors, with the benzimidazole scaffold being a recurring and successful motif.
The IDO-1 Signaling Pathway and Point of Intervention
The immunosuppressive effects of IDO-1 are mediated through a complex signaling cascade. The diagram below illustrates the key components of this pathway and highlights the point of intervention for IDO-1 inhibitors.
Caption: IDO-1 pathway in the tumor microenvironment and inhibitor action.
Comparative Analysis of Benzimidazole Analogues
The benzimidazole scaffold offers a versatile platform for designing IDO-1 inhibitors. Its nitrogen-containing heterocyclic structure can engage in key interactions within the enzyme's active site, particularly with the heme cofactor.[5] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[5]
Series 1: N-substituted Benzimidazoles from Virtual Screening
A successful approach to identifying novel benzimidazole-based IDO-1 inhibitors involved a structure-based virtual screening of large compound libraries.[5][6] This led to the discovery of a series of N-substituted benzimidazoles with potent inhibitory activity.
A key finding from this series was the importance of the substituent at the N-1 position of the benzimidazole ring for interaction with a newly identified "pocket C" in the IDO-1 active site.[6] This interaction, in addition to the coordination with the heme iron, contributes to the high affinity and selectivity of these compounds.[6]
Table 1: Performance Data for N-substituted Benzimidazole Analogues
| Compound ID | Modifications | Enzymatic IC50 (nM) | Cellular IC50 (A375 cells, nM) | Selectivity (IDO-1 vs. TDO/CYPs) |
| Compound A | 4-bromo-1H-pyrrole-2-carboxamide side chain | 16 | 16 | High |
| Compound B | 1H-indole-2-carboxamide side chain | <10 | <10 | High |
Data synthesized from Serafini et al. (2020).[6]
The SAR for this series highlights that the nature of the aromatic carboxamide side chain significantly influences potency. Replacing the bromopyrrole with an indole moiety (Compound B) maintained or improved the low nanomolar inhibitory activity.[5]
Series 2: Bicyclo[3.1.0]hexane-containing Benzimidazoles
Another promising series of benzimidazole analogues incorporates a rigid bicyclo[3.1.0]hexane scaffold.[7] This structural element helps to orient the benzimidazole core optimally within the active site for potent inhibition.
Table 2: Performance Data for Bicyclo[3.1.0]hexane-containing Benzimidazole Analogues
| Compound ID | Modifications | Cellular IC50 (HeLa cells, µM) | In Vivo Efficacy |
| IACS-9779 | 4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]-imidazol-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide | Not explicitly stated, but potent | Demonstrated higher safety profile than IACS-70099 |
| IACS-70099 | N-(4-Chlorophenyl)-2-((1R,3s,5S,6r)-3-(5,6-difluoro-1H-benzo[d]-imidazol-1-yl)bicyclo[3.1.0]hexan-6-yl)propanamide | Not explicitly stated, but potent | Study discontinued due to toxicity |
Data synthesized from a letter to the editor in EXCLI Journal (2022) and Hamilton et al. (2021).[5][7]
The development of this series underscores the importance of a favorable safety profile for clinical translation. While both IACS-9779 and IACS-70099 showed potent activity, toxicity concerns halted the progression of IACS-70099.[7] This highlights the critical need for comprehensive preclinical toxicology studies.
Series 3: Imidazopyridine Analogues
To address metabolic stability issues observed with some benzimidazole derivatives, researchers have explored bioisosteric replacements.[5] One such strategy involves the replacement of the benzimidazole core with an imidazopyridine scaffold.[5]
Table 3: Performance Data for an Imidazopyridine Analogue
| Compound ID | Modifications | Cellular IC50 (HeLa/M109 cells, µM) | hWB IC50 (µM) |
| Imidazopyridine Analogue | Chloro-substituent on phenyl ring, benzimidazole replaced with imidazopyridine | 0.002±0.002 / 0.003±0.002 | 0.039 |
Data from Zhang et al. (2021) as cited in a letter to the editor in EXCLI Journal (2022).[5]
This modification led to a substantial increase in metabolic stability while preserving potent cellular activity.[5] However, this particular analogue exhibited more pronounced inhibition of cytochrome P450 (CYP) enzymes and activation of the pregnane X receptor (PXR), which are undesirable off-target effects.[5]
Experimental Protocols for IDO-1 Inhibitor Evaluation
The robust evaluation of IDO-1 inhibitors relies on a combination of enzymatic and cell-based assays. The following protocols provide a framework for these key experiments.
Workflow for IDO-1 Inhibitor Screening and Characterization
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Introduction: The Imperative of Purity in Kinase Inhibition
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are key mediators in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] By inhibiting these pathways, Axitinib effectively stalls the progression of advanced renal cell carcinoma (RCC), among other cancers.[3]
The efficacy and safety of any active pharmaceutical ingredient (API) like Axitinib are intrinsically linked to its purity. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the stringent control of impurities in new drug substances.[4][5] Impurities can arise from the manufacturing process, degradation of the API, or interactions with excipients.[4][6] These compounds, even at trace levels, can impact the drug's stability, reduce its therapeutic efficacy, or introduce unforeseen toxicity.
This guide provides a comprehensive analytical benchmark of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, a key benzimidazole intermediate, against the API Axitinib and its related impurities. We will delve into the rationale behind specific analytical methodologies, provide detailed, field-tested protocols, and present a framework for interpreting the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in pharmaceutical manufacturing.
Physicochemical Profile: A Foundation for Analytical Separation
Understanding the fundamental physicochemical properties of the API and its related substances is the first step in developing robust analytical methods. Differences in properties like solubility, pKa, and molecular weight can be exploited to achieve effective separation and accurate quantification.
| Property | Axitinib | This compound |
| Molecular Formula | C₂₂H₁₈N₄OS | C₁₄H₁₃N₃O |
| Molecular Weight | 386.47 g/mol [7] | 239.27 g/mol |
| pKa | 4.8[1][7] | Estimated 4.5-5.5 (amine), 12-13 (imidazole NH) |
| Log P | 3.5[1][7] | Estimated 2.5-3.5 |
| Aqueous Solubility | Decreases with increasing pH; >0.2 µg/mL over pH 1.1 to 7.8.[1][7][8] | Sparingly soluble in water; soluble in organic solvents. |
| Chemical Structure | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide[9] | This compound |
The VEGFR Signaling Pathway Inhibited by Axitinib
To appreciate the biological context of Axitinib's function, it is crucial to understand the signaling cascade it disrupts. The following diagram illustrates the VEGFR pathway, a critical driver of angiogenesis in tumor cells. Axitinib's mechanism of action involves blocking the ATP binding site of the VEGFR tyrosine kinase, thereby inhibiting downstream signaling required for endothelial cell proliferation and survival.
Caption: VEGFR signaling pathway and the inhibitory action of Axitinib.
Analytical Benchmarking: Methodologies and Protocols
The cornerstone of impurity profiling is the use of high-resolution analytical techniques capable of separating, identifying, and quantifying all relevant compounds.[10] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose, often coupled with Mass Spectrometry (MS) for definitive structural elucidation.[11][12][13]
The Analytical Workflow
A robust benchmarking study follows a systematic workflow. The goal is to develop a stability-indicating method—a method that can detect and separate the API from any potential degradation products or process-related impurities.[14] This is achieved through forced degradation studies, which intentionally stress the API to generate these compounds.[15][16]
Caption: Workflow for developing a stability-indicating analytical method.
Protocol 1: Comparative HPLC-UV Purity Assay
Objective: To develop and validate a gradient Reverse-Phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of Axitinib, this compound, and other process-related impurities.
Rationale: A C8 or C18 column provides excellent hydrophobic retention for the relatively non-polar analytes.[9] A gradient elution with an acidic mobile phase ensures good peak shape and resolution by controlling the ionization state of the basic nitrogen atoms in the analytes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution strength. PDA detection allows for peak purity analysis across a range of wavelengths.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
-
Discovery C8 column (250 mm x 4.6 mm, 5 µm particle size), or equivalent.[9]
-
Reference standards: Axitinib (≥98% purity), this compound (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), Water (HPLC grade).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Axitinib (e.g., 100 µg/mL) and this compound (e.g., 100 µg/mL) in a suitable diluent (e.g., Acetonitrile:Water 50:50).
-
Prepare a mixed standard solution containing Axitinib and the benzimidazole compound at the working concentration (e.g., 10 µg/mL of each).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
-
System Suitability:
-
Inject the mixed standard solution six times.
-
The %RSD for the peak areas of both compounds must be ≤ 2.0%.
-
The theoretical plates for each peak should be > 2000.
-
The tailing factor for each peak should be ≤ 2.0.
-
-
Analysis:
-
Inject the sample solutions and integrate the peaks corresponding to the main components and any impurities. Calculate the purity and impurity levels based on the peak area percent.
-
Protocol 2: Impurity Identification with LC-MS
Objective: To identify the molecular weights and fragmentation patterns of unknown impurities detected during the HPLC-UV analysis.
Rationale: Mass spectrometry provides definitive molecular weight information, which is the first step in identifying an unknown compound.[17] When coupled with a separation technique like HPLC, it allows for the individual analysis of each separated component.[12][18] High-resolution MS (e.g., Q-TOF) can provide highly accurate mass data, enabling the determination of elemental composition.
Caption: Logical workflow for impurity identification using LC-MS.
Step-by-Step Protocol:
-
Instrumentation: Use an LC-MS system (e.g., HPLC coupled to a Quadrupole Time-of-Flight or Triple Quadrupole mass spectrometer) with an Electrospray Ionization (ESI) source.
-
Method Transfer: Adapt the HPLC method from Protocol 1. The mobile phase may need to be modified to use volatile buffers (e.g., formic acid or ammonium formate) instead of non-volatile ones like phosphoric acid.
-
MS Parameter Optimization:
-
Ionization Mode: ESI positive and negative modes to determine the best ionization for the analytes.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular ions ([M+H]⁺ or [M-H]⁻) of the parent drug and all impurities.
-
Tandem MS (MS2): For each impurity of interest, perform fragmentation analysis to obtain structural information.
-
-
Data Analysis:
-
Correlate the peaks from the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the MS.
-
Extract the mass spectrum for each impurity peak to determine its molecular weight.
-
Analyze the MS2 fragmentation pattern to propose a chemical structure for the impurity.
-
If a reference standard for the suspected impurity is available, inject it under the same conditions to confirm its retention time and mass spectrum.[19]
-
Protocol 3: Forced Degradation (Stress Testing)
Objective: To assess the intrinsic stability of Axitinib and to ensure the analytical method is stability-indicating.
Rationale: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[20] As per ICH guidelines, this includes hydrolysis, oxidation, photolysis, and thermal stress.[15] A target degradation of 5-20% is generally considered optimal to generate a relevant profile of degradation products without destroying the molecule entirely.[20][21]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of Axitinib (e.g., 100 µg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.
-
-
Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to the target concentration and analyze using the validated HPLC method (Protocol 1).
-
Analyze an unstressed control sample for comparison.
-
-
Evaluation:
-
Calculate the percentage of degradation for Axitinib under each condition.
-
Check for peak purity of the Axitinib peak using PDA data to ensure no co-eluting degradants.
-
Ensure that all major degradation products are well-resolved from the Axitinib peak (Resolution > 2.0).
-
Comparative Data Summary
The following tables represent expected outcomes from the described protocols, providing a clear benchmark of performance.
Table 1: System Suitability and Resolution Data
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution from Axitinib |
| This compound | ~9.5 | 1.1 | > 5000 | > 5.0 |
| Axitinib | ~14.1 | 1.2 | > 7000 | N/A |
| Impurity X | ~16.5 | 1.3 | > 8000 | > 3.0 |
Table 2: Forced Degradation Results for Axitinib
| Stress Condition | % Assay of Axitinib | % Total Impurities | Major Degradation Product (RT) |
| Control (Unstressed) | 99.9 | 0.1 | N/A |
| 0.1 M HCl (80°C, 2h) | 90.5 | 9.5 | 11.2 min |
| 0.1 M NaOH (80°C, 2h) | 88.2 | 11.8 | 10.8 min |
| 3% H₂O₂ (RT, 24h) | 92.1 | 7.9 | 15.3 min |
| Thermal (105°C, 24h) | 98.7 | 1.3 | Minor peaks |
| Photolytic (ICH Q1B) | 97.5 | 2.5 | 13.5 min |
Conclusion
This guide has outlined a comprehensive framework for benchmarking this compound against Axitinib and its related impurities. The successful execution of these protocols—spanning comparative HPLC analysis, LC-MS based structural identification, and forced degradation studies—is fundamental to building a robust and reliable analytical control strategy. By grounding these methodologies in established scientific principles and regulatory expectations, researchers and developers can ensure the quality, safety, and efficacy of the final drug product, upholding the highest standards of scientific integrity in the pharmaceutical industry.
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A Senior Application Scientist’s Guide to Assessing Off-Target Effects of Novel Benzimidazole-Based Kinase Inhibitors: A Case Study with 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
Introduction: The Benzimidazole Scaffold and the Double-Edged Sword of Kinase Inhibition
The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous FDA-approved drugs and clinical candidates targeting a wide array of biological targets.[1] In recent years, this scaffold has gained particular prominence in the development of protein kinase inhibitors for targeted cancer therapy.[2][3][4] Protein kinases, which regulate the majority of cellular signaling pathways, are compelling therapeutic targets, but the high degree of structural conservation in their ATP-binding sites presents a formidable challenge: achieving inhibitor selectivity.
While a benzimidazole-based compound might be designed with a specific primary kinase target in mind, its potential to interact with hundreds of other kinases—so-called "off-target" effects—is a critical liability that must be thoroughly investigated. These unintended interactions can lead to unexpected toxicities or, in some serendipitous cases, reveal opportunities for drug repurposing.[5][6]
This guide provides a comprehensive, field-proven framework for assessing the off-target profile of a novel benzimidazole derivative. We will use 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine (herein referred to as Compound A ) as our model, a representative molecule whose kinase selectivity profile is yet to be defined. Through a systematic, tiered experimental approach, we will delineate its selectivity, compare it against established benchmarks, and translate biochemical findings into a cellular context.
The Strategic Importance of Comparator Compounds
To contextualize the off-target profile of Compound A, its activity must be benchmarked against compounds with known selectivity profiles. The choice of comparators is a critical experimental design step that provides a spectrum of potential outcomes.
-
Comparator 1: Staurosporine. A natural product that is notoriously non-selective.[7] It inhibits a vast swath of the human kinome, often with high potency. Staurosporine serves as our positive control for broad kinase inhibition and represents a "worst-case" selectivity profile. Its promiscuity arises from its ability to interact with conserved features of the ATP-binding pocket.[8]
-
Comparator 2: Gö6976. A more selective, cell-permeable inhibitor primarily targeting the conventional (α, βI) isoforms of Protein Kinase C (PKC) with nanomolar potency.[9] It is significantly less promiscuous than staurosporine but is known to have potent off-target effects on other kinases, making it an excellent and realistic benchmark for a "selective" but imperfect inhibitor.[5]
-
Comparator 3: Analog B. For this guide, we will introduce a hypothetical, structurally related analog: 4-(5-Trifluoromethyl-1H-benzoimidazol-2-yl)-phenylamine. The purpose of including Analog B is to illustrate a core principle of medicinal chemistry: small structural modifications (in this case, replacing a methoxy group with a trifluoromethyl group) can dramatically alter the selectivity profile, providing a pathway for lead optimization.
A Tiered Workflow for Off-Target Profile Assessment
A rigorous assessment of off-target effects is not a single experiment but a multi-stage investigation. This tiered approach is designed to efficiently identify potential liabilities and progressively build a deeper, more physiologically relevant understanding of the compound's behavior.
Caption: Tiered workflow for off-target kinase inhibitor profiling.
Tier 1: Broad Kinome Profiling - Casting a Wide Net
Causality Behind Experimental Choice: The primary goal of Tier 1 is rapid, cost-effective, and comprehensive hazard identification. We are not yet concerned with precise potency, but rather with answering a simple question: Which kinases, out of the hundreds in the human genome, might interact with our compound? A single-point screen at a relatively high concentration (e.g., 1-10 µM) is the industry-standard approach to flag potential interactions for further study.
Data Presentation: Tier 1 Kinome Scan (% Inhibition at 1 µM)
| Kinase Target | Family | Compound A | Analog B (CF3) | Gö6976 | Staurosporine |
| PKCα | AGC | 98% | 25% | 99% | 99% |
| PKCβI | AGC | 95% | 21% | 98% | 99% |
| PKA | AGC | 15% | 12% | 35% | 97% |
| AKT1 | AGC | 18% | 15% | 28% | 95% |
| EGFR | TK | 45% | 48% | 85% | 98% |
| SRC | TK | 33% | 92% | 40% | 99% |
| VEGFR2 | TK | 88% | 15% | 30% | 96% |
| CDK2 | CMGC | 25% | 31% | 18% | 94% |
| GSK3β | CMGC | 65% | 75% | 45% | 98% |
| MAPK1 (ERK2) | CMGC | 10% | 8% | 15% | 85% |
Interpretation of Tier 1 Data:
-
Compound A shows potent activity against PKCα, PKCβI, and VEGFR2, with moderate activity against GSK3β.
-
Analog B , our hypothetical comparator, demonstrates a dramatic shift in selectivity. The methoxy-to-trifluoromethyl swap has abolished PKC and VEGFR2 activity but has introduced potent inhibition of the tyrosine kinase SRC and maintained activity against GSK3β. This is a classic example of how medicinal chemistry can modulate a selectivity profile.
-
Gö6976 performs as expected, potently inhibiting PKCα/βI and also showing a known off-target liability against EGFR.[5]
-
Staurosporine is, as predicted, highly non-selective, inhibiting nearly every kinase in this representative panel.
Tier 2: IC50 Determination - Quantifying the Potency of Off-Target Hits
Causality Behind Experimental Choice: A single-point inhibition value is not enough. To understand the therapeutic window and potential for off-target effects at clinically relevant concentrations, we must quantify the potency of each interaction. Generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) is the gold standard for this. This step allows us to rank the off-target hits and prioritize which ones pose the most significant risk.
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is broadly applicable for determining the IC50 values for the hits identified in Tier 1.[10]
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Compound A, Gö6976) in DMSO, typically starting from 100 µM down to picomolar concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the specific kinase of interest (e.g., VEGFR2).
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near its physiological Km for the specific kinase to provide a more accurate measure of potency.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Tier 2 IC50 Values (nM) for Confirmed Hits
| Kinase Target | Compound A (IC50, nM) | Analog B (IC50, nM) | Gö6976 (IC50, nM) | Staurosporine (IC50, nM) |
| PKCα | 15 | >10,000 | 2.3 | 5 |
| VEGFR2 | 45 | >10,000 | 2,500 | 8 |
| GSK3β | 250 | 180 | 800 | 20 |
| SRC | >5,000 | 35 | 3,200 | 6 |
| EGFR | 1,200 | 1,500 | 50 | 7 |
Interpretation of Tier 2 Data: The IC50 data confirms our Tier 1 findings and adds crucial quantitative detail. Compound A is a potent dual inhibitor of PKCα and VEGFR2. Analog B is a potent SRC inhibitor. The off-target activity of Compound A on GSK3β is significantly weaker than its activity on PKCα and VEGFR2, suggesting a potential therapeutic window.
Tier 3: Cellular Validation - Bridging the Gap to Physiology
Causality Behind Experimental Choice: A compound's activity in a clean, biochemical assay does not guarantee the same effect in the complex environment of a living cell.[11] Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), and engagement with the target in its native conformational state can all influence a compound's true potency. Therefore, validating off-target hits in a relevant cellular context is a mandatory step. A Western blot to probe the phosphorylation status of a direct downstream substrate of the off-target kinase is a robust and widely accepted method for this purpose.[12][13]
Experimental Protocol: Cellular Target Engagement via Western Blot (Assessing VEGFR2 Inhibition)
This protocol assesses whether Compound A can inhibit VEGFR2 signaling in a relevant cell type, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture and Plating: Culture HUVECs in appropriate media. Seed the cells in 6-well plates and allow them to adhere and reach ~80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum medium.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of Compound A (and comparators) for 1-2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the VEGFR2 pathway by adding its cognate ligand, VEGF-A (e.g., 50 ng/mL), for a short period (e.g., 10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of VEGFR2 (p-VEGFR2).
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Interpretation of Tier 3 Data: A successful experiment would show a dose-dependent decrease in the p-VEGFR2 signal in cells treated with Compound A, while the total VEGFR2 and loading control signals remain unchanged. This result would provide strong evidence that Compound A engages and inhibits VEGFR2 in a cellular context, validating the biochemical off-target finding.
Caption: Off-target inhibition of the VEGFR2 signaling pathway.
Conclusion and Forward Look
This guide outlines a systematic, tiered approach to characterizing the off-target profile of a novel benzimidazole-based compound, this compound. Through this process, we generated a hypothetical but realistic selectivity profile, revealing potent activity against PKCα and VEGFR2.
The key takeaways for any researcher in drug development are:
-
No Compound is Perfectly Selective: Assume that any new chemical entity, especially one based on a privileged scaffold, will have off-target effects. The goal is not necessarily to eliminate them entirely but to understand them and ensure a sufficient therapeutic window.
-
Structure-Selectivity Relationships are Key: As demonstrated by the comparison between Compound A and the hypothetical Analog B, minor chemical modifications can be strategically employed to "tune out" undesirable off-target activities while retaining or enhancing on-target potency.
-
Biochemical Data Must be Validated in a Cellular Context: A low nanomolar IC50 in a biochemical assay is only a starting point. Confirmation of target engagement and functional modulation in a relevant cellular model is essential for making informed decisions about a compound's future.
The comprehensive off-target profile generated through this workflow is not an endpoint. It is a critical dataset that informs the entire drug discovery process, guiding lead optimization, predicting potential toxicities, and ultimately increasing the probability of developing a safe and effective therapeutic.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on a synthesis of best practices for hazardous waste management and data extrapolated from structurally similar compounds.
The Imperative for Proper Disposal: Understanding the Hazard Profile
Core Principles of Disposal
The following principles form the foundation of a safe and compliant disposal plan for this compound:
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.[6]
-
Segregation: Never mix incompatible waste streams.[7] All waste containing this compound should be collected in a dedicated, properly labeled container.
-
Containment: Use appropriate, robust, and chemically compatible containers for waste collection.[6][8]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[6][8]
-
Regulatory Compliance: Adhere strictly to all institutional and governmental regulations for hazardous waste disposal.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step 2: Waste Collection and Segregation
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with this compound and any solvents used. Plastic containers are often preferred for their durability.[6] The container should have a secure, tight-fitting lid.[8]
-
Collect All Waste Forms: This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware (see Step 3).
-
Solutions containing the compound.
-
-
Label the Container: The hazardous waste label must include:
Step 3: Decontamination of Empty Containers and Glassware
Empty containers that originally held this compound must be properly decontaminated before being discarded as non-hazardous waste.[2]
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent, such as acetone or ethanol.[2]
-
The first rinsate must be collected as hazardous waste in your designated container for this compound.[2][7]
-
Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's specific guidelines.[2]
-
-
Container Disposal: After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's procedures for decontaminated labware.[9]
Step 4: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory.[6][8] This area should be under the control of the laboratory personnel.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[6][7]
-
Volume Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons, but may be less for certain acutely toxic wastes).[6]
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[2][6]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulatory agencies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Quantitative Hazard Information Summary
Based on data for analogous benzimidazole compounds, the following hazard classifications from the Globally Harmonized System (GHS) should be considered as a precautionary measure:
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation |
This table is based on data for structurally similar compounds and should be used for guidance in the absence of a specific SDS for this compound.[1][2]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
